molecular formula C25H26N2O6 B613379 Fmoc-L-norleucine n-hydroxysuccinimide ester CAS No. 201026-08-6

Fmoc-L-norleucine n-hydroxysuccinimide ester

Cat. No.: B613379
CAS No.: 201026-08-6
M. Wt: 450.49
InChI Key: VXZUSHCSKUMSHO-NRFANRHFSA-N
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Description

Fmoc-l-norleucine n-hydroxysuccinimide ester>

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZUSHCSKUMSHO-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-norleucine n-hydroxysuccinimide ester chemical structure and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide ester

Abstract

This compound (Fmoc-Nle-OSu) is a pivotal reagent in modern peptide chemistry, primarily utilized for the incorporation of the non-proteinogenic amino acid L-norleucine into synthetic peptides. This guide provides a comprehensive technical overview of its chemical structure, properties, and core applications. We will delve into the mechanistic principles behind its use in Solid-Phase Peptide Synthesis (SPPS), detailing the roles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the N-hydroxysuccinimide (NHS) ester activating group. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven protocols, causality behind experimental choices, and critical quality control considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of Fmoc-Nle-OSu in Peptide Synthesis

The synthesis of peptides with tailored biological functions is a cornerstone of drug discovery and biomedical research. The introduction of non-proteinogenic amino acids, such as L-norleucine, is a key strategy to enhance peptide stability, modulate bioactivity, and improve pharmacokinetic profiles. L-norleucine, an isomer of leucine, is particularly valuable for probing hydrophobic interactions within peptide-receptor binding sites without the steric bulk of branched-chain isomers.

This compound is an activated form of L-norleucine designed for efficient incorporation into a growing peptide chain during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The molecule is engineered with two key functional components:

  • The Fmoc Group: A base-labile protecting group attached to the α-amino group of norleucine. It prevents unwanted polymerization during the coupling reaction and is selectively removed under mild basic conditions that do not affect acid-labile side-chain protecting groups, ensuring orthogonal protection.[2][3]

  • The N-hydroxysuccinimide (NHS) Ester: An activating group that converts the carboxyl group of norleucine into a highly reactive ester. This "active ester" readily reacts with the free N-terminal amine of the resin-bound peptide to form a stable amide bond.[4][5]

This dual-functionality makes Fmoc-Nle-OSu a robust and reliable building block for the precise assembly of complex peptides.[1]

Chemical Structure and Physicochemical Properties

The precise chemical identity and properties of Fmoc-Nle-OSu are critical for its effective use. The structure consists of the L-norleucine backbone protected at the amine terminus by an Fmoc group and activated at the carboxyl terminus as an NHS ester.

Chemical Structure and Formula

The chemical structure can be conceptually broken down into its three constituent parts: the Fmoc protecting group, the L-norleucine residue, and the N-hydroxysuccinimide ester activating group.

G cluster_0 This compound A Fmoc Group (9-Fluorenylmethoxycarbonyl) B L-Norleucine (C6H12NO) A->B Amide Bond (Protection) C NHS Ester (N-Hydroxysuccinimide) B->C Ester Bond (Activation)

Caption: Molecular components of this compound.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueSource(s)
Chemical Formula C₂₅H₂₆N₂O₆[6]
Molecular Weight 450.48 g/mol [6]
Exact Mass 450.17900 g/mol [6][7]
CAS Number 201026-08-6[6][8]
Appearance White to off-white powder[1][7]
Storage Conditions -15°C to 4°C[6][8]
Purity (HPLC) Typically ≥98%[6]

Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-Nle-OSu is defined by the precise and sequential chemical reactions it undergoes during an SPPS cycle. The process is cyclical, involving deprotection of the resin-bound peptide followed by the coupling of the next activated amino acid.

The SPPS Cycle: Deprotection and Coupling
  • N-Terminal Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminus of the peptide chain anchored to the solid support. This is achieved by treatment with a mild base, typically a 20-30% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][9][10] The mechanism involves β-elimination, which releases the free amine and generates a dibenzofulvene-piperidine adduct that is washed away.[11]

  • Coupling Reaction: The newly exposed free amine of the resin-bound peptide acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the Fmoc-Nle-OSu's NHS ester.[4][12] This addition-elimination reaction forms a stable, irreversible amide (peptide) bond and releases N-hydroxysuccinimide as a byproduct.[12] The choice of solvent (typically DMF) is critical as it must effectively solvate all reactants to facilitate the reaction.[10]

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection FreeAmine Resin-Bound Peptide (Free N-Terminal Amine) Deprotection->FreeAmine Removes Fmoc Coupling Step 2: Coupling (Add Fmoc-Nle-OSu in DMF) FreeAmine->Coupling NewPeptide Resin-Bound Peptide (Chain extended by Nle, Fmoc-Protected) Coupling->NewPeptide Forms new peptide bond Reagent Fmoc-Nle-OSu Reagent->Coupling Wash Wash Steps (Remove byproducts) NewPeptide->Wash Cycle Repeat Cycle or Final Cleavage Wash->Cycle

Caption: The core workflow of an Fmoc-SPPS cycle for one amino acid addition.

Causality of Reaction Conditions
  • pH and Nucleophilicity: The coupling reaction is highly pH-dependent. The N-terminal amine must be unprotonated (-NH₂) to be nucleophilic. Therefore, reactions are typically performed under neutral to slightly basic conditions (pH 7.2-8.5).[5][12][13] Buffers containing primary amines (e.g., Tris) must be avoided as they will compete with the peptide for the NHS ester.[12]

  • Solvent Choice: Polar aprotic solvents like DMF or NMP are essential. They swell the resin, making reactive sites accessible, and effectively dissolve the protected amino acid and the growing peptide chain, which is critical for reaction kinetics.[10]

  • Competition with Hydrolysis: The primary competing side reaction is the hydrolysis of the NHS ester by water.[4][12] While the aminolysis reaction is significantly faster, it is crucial to use anhydrous solvents and reagents to maximize coupling efficiency. The rate of hydrolysis increases with pH.[5]

Experimental Protocol: Incorporation of Fmoc-Nle-OSu in Manual SPPS

This protocol describes a self-validating system for the manual incorporation of Fmoc-L-norleucine onto a resin-bound peptide chain on a 0.1 mmol scale.

Materials:

  • Peptide synthesis vessel

  • Rink Amide resin (or other suitable resin) with a free N-terminal amine

  • This compound (Fmoc-Nle-OSu)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Kaiser Test Kit

Protocol Steps:

  • Resin Preparation:

    • If starting from a new Fmoc-protected resin, perform an initial deprotection step (see step 2) to expose the first amine group.

    • Ensure the resin is properly swelled by washing with DMF (3 x 10 mL). Agitate for 1-2 minutes per wash.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

    • Agitate the mixture for 5 minutes. Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[14] This two-stage process ensures complete removal of the Fmoc group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene adduct.[15]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Nle-OSu (relative to the resin loading, e.g., 0.3-0.5 mmol) in ~5 mL of DMF.

    • Add this solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.[15]

    • Rationale: Using a molar excess of the activated amino acid drives the reaction to completion, overcoming kinetic barriers and compensating for any potential hydrolysis of the NHS ester.

  • Monitoring the Coupling Reaction (Self-Validation):

    • After the planned reaction time, take a small sample of resin beads (1-2 mg) and wash them thoroughly with DMF and then DCM.

    • Perform a Kaiser test. This colorimetric test detects free primary amines.

      • Positive Result (Blue Beads): Indicates incomplete coupling. The reaction should be allowed to proceed longer, or a second coupling may be necessary.

      • Negative Result (Yellow/Colorless Beads): Indicates the reaction is complete, as no free primary amines remain.[15]

    • Trustworthiness: The Kaiser test is a critical in-process control that validates the completion of each coupling step before proceeding, preventing the formation of deletion sequences.

  • Washing:

    • Once the coupling is complete (Kaiser test negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and the NHS byproduct.

The resin is now ready for the next cycle of deprotection and coupling.

Quality Control and Purity Assessment

The purity of the incoming Fmoc-Nle-OSu reagent is paramount for the synthesis of high-quality peptides.[16] Impurities can lead to truncated sequences, side-product formation, and difficult purification challenges.

Common Impurities and Their Impact:

  • D-enantiomer: Leads to the formation of diastereomeric peptides that are often difficult to separate from the desired product.[16]

  • Free L-norleucine: Can cause double-insertion events in the peptide sequence.[16]

  • Fmoc-Nle-OH (unactivated acid): Will not couple and effectively acts as an inert impurity, but its presence indicates potential degradation of the active ester.

Recommended Analytical Methods:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the chemical purity of the reagent. A gradient method is typically used to separate the main component from any synthesis-related impurities.[16] Purity should be ≥98%.

  • Chiral HPLC: Essential for determining the enantiomeric purity and ensuring the content of the D-enantiomer is acceptably low (typically <0.2%).[16][17]

  • Mass Spectrometry (MS): Confirms the identity of the compound by verifying its molecular weight.

Storage and Handling

Storage: this compound is susceptible to hydrolysis. To ensure its long-term stability and reactivity, it must be stored under stringent conditions.

  • Temperature: Store tightly sealed at -15°C to 4°C.[6][8]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator to protect from moisture.

Handling:

  • Always handle the reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Avoid inhalation of dust.

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

Conclusion

This compound is a highly effective and indispensable reagent for the site-specific incorporation of norleucine into synthetic peptides via Fmoc-SPPS. Its design, combining a base-labile protecting group with a highly reactive NHS ester, allows for efficient and controlled peptide chain elongation. By understanding the underlying chemical mechanisms, adhering to validated protocols, and implementing rigorous quality control, researchers can leverage this building block to create novel peptides with enhanced properties for therapeutic and research applications.

References

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). Available at: [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Royal Society of Chemistry. Available at: [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. AcadeChem. Available at: [Link]

  • A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. National Institutes of Health (NIH). Available at: [Link]

  • Fmoc-L-Nle-OH. Matrix Innovation. Available at: [Link]

  • Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. Aapptec Peptides. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. N/A.
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Biosynthesis. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). Available at: [Link]

  • Amino Acid Deriv
  • Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. National Institutes of Health (NIH). Available at: [Link]

Sources

An In-depth Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide science and therapeutic development, the strategic incorporation of unnatural amino acids is a cornerstone of innovation. Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester is a critical reagent in this arena, enabling the precise insertion of the non-proteinogenic amino acid norleucine into peptide sequences. Norleucine, an isomer of leucine, is often employed as a surrogate for methionine to enhance peptide stability against oxidation. This guide provides a comprehensive technical overview of Fmoc-L-norleucine NHS ester, from its fundamental properties to its application in solid-phase peptide synthesis (SPPS), underscored by field-proven insights and methodologies.

Core Compound Identification and Properties

The unambiguous identification of chemical reagents is paramount for reproducible scientific outcomes. The Chemical Abstracts Service (CAS) number for Fmoc-L-norleucine N-hydroxysuccinimide ester is 201026-08-6 [1][2][3][4].

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 201026-08-6[1][2][3][4]
Molecular Formula C25H26N2O6[2]
Molecular Weight 450.48 g/mol [2]
Exact Mass 450.17900[2]
Synonyms Fmoc-Nle-OSu, Fmoc-L-2-aminohexanoic acid N-hydroxysuccinimide ester[1][2]
Storage Temperature -15°C to 4°C[1][2]

The Chemistry of Application: Mechanistic Insights

The utility of Fmoc-L-norleucine NHS ester in peptide synthesis is rooted in the synergistic function of its constituent chemical moieties: the Fmoc protecting group and the N-hydroxysuccinimide ester.

  • The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting shield for the alpha-amino group of norleucine. Its key advantage lies in its base lability; it can be efficiently removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups on the peptide's side chains or the linkage to the solid support. This orthogonality is a foundational principle of modern Fmoc-based SPPS.[5][6][7]

  • The N-hydroxysuccinimide (NHS) Ester: The NHS ester is a pre-activated form of the carboxylic acid group of norleucine. This activation facilitates a highly efficient acylation reaction with the free N-terminal amine of the growing peptide chain on the solid support. The NHS group is an excellent leaving group, driving the peptide bond formation to completion. The use of pre-activated esters like Fmoc-Nle-OSu can streamline the coupling process in SPPS.[6][8]

Reaction Workflow Visualization

The following diagram illustrates the fundamental steps of incorporating an Fmoc-protected amino acid into a growing peptide chain during SPPS.

SPPS_Cycle cluster_resin Solid Support cluster_activation Coupling Step cluster_elongation Elongation cluster_deprotection Deprotection Step Resin_Peptide_NH2 Resin-Peptide-NH2 (Free Amine) Resin_Peptide_Nle_Fmoc Resin-Peptide-Nle-Fmoc (Elongated Peptide) Resin_Peptide_NH2->Resin_Peptide_Nle_Fmoc Peptide Bond Formation Fmoc_Nle_OSu Fmoc-Nle-OSu (Activated Amino Acid) Fmoc_Nle_OSu->Resin_Peptide_Nle_Fmoc Coupling Resin_Peptide_Nle_NH2 Resin-Peptide-Nle-NH2 (Ready for next cycle) Resin_Peptide_Nle_Fmoc->Resin_Peptide_Nle_NH2 Fmoc Removal (20% Piperidine/DMF) Resin_Peptide_Nle_NH2->Resin_Peptide_NH2 Next Coupling Cycle

Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Field-Proven Experimental Protocol: Fmoc-Nle-OSu in SPPS

This section details a robust, self-validating protocol for the incorporation of Fmoc-L-norleucine into a peptide sequence using manual solid-phase synthesis.

Materials and Reagents
  • This compound (CAS: 201026-08-6)

  • SPPS-grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl) with a pre-loaded N-terminally deprotected amino acid or peptide.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIPEA), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Coupling reagents (e.g., HATU, HBTU) for comparison or for coupling of the non-activated Fmoc-Nle-OH.[9][10]

  • Kaiser test kit for monitoring reaction completion.

Step-by-Step Methodology

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a suitable SPPS reaction vessel.
  • Add DMF to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30-60 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[9][11]
  • Drain the DMF from the reaction vessel.

2. N-Terminal Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swollen resin.
  • Agitate the mixture for an initial 3 minutes, then drain the solution.[9]
  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[11]
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

3. Confirmation of Free Amine:

  • Perform a colorimetric test, such as the Kaiser test, on a small sample of resin beads. A positive result (typically a deep blue color) confirms the presence of a free primary amine, indicating successful Fmoc deprotection.[9]

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Add a hindered base such as DIPEA (2-4 equivalents) to the reaction mixture.
  • Agitate the reaction mixture for 1-4 hours at room temperature.[9]

5. Monitoring the Coupling Reaction:

  • Monitor the progress of the coupling reaction by taking a small sample of resin beads and performing a Kaiser test. A negative result (yellow or colorless beads) indicates that all the free amines have reacted and the coupling is complete.[9]
  • If the coupling is incomplete after the initial reaction time, the coupling step can be repeated with a fresh solution of the activated amino acid.

6. Washing and Preparation for the Next Cycle:

  • Once the coupling is complete, drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any excess reagents and byproducts.[9]
  • The resin is now ready for the next deprotection and coupling cycle.
Workflow Visualization

SPPS_Protocol Start Start: Resin with N-terminal Fmoc group Swell 1. Resin Swelling (DMF, 30-60 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 3 + 15-20 min) Swell->Deprotect Wash1 3. Wash (DMF, 5-7x) Deprotect->Wash1 Kaiser1 4. Kaiser Test (Confirm free amine) Wash1->Kaiser1 Couple 5. Coupling (Fmoc-Nle-OSu, DIPEA in DMF, 1-4h) Kaiser1->Couple Positive (Blue) Kaiser2 6. Kaiser Test (Confirm complete coupling) Couple->Kaiser2 Wash2 7. Wash (DMF, DCM, DMF) Kaiser2->Wash2 Negative (Yellow) Incomplete Incomplete Coupling Kaiser2->Incomplete Positive (Blue) End End: Resin with Fmoc-Nle incorporated Wash2->End Incomplete->Couple Repeat Coupling

Sources

A Senior Application Scientist's Guide to Fmoc-L-norleucine N-hydroxysuccinimide Ester: Properties, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester, a critical reagent for researchers, scientists, and professionals in drug development and peptide chemistry. We will move beyond simple data recitation to explore the causality behind its application, ensuring a robust understanding of its properties and function in synthetic workflows.

Core Physicochemical & Structural Characteristics

Fmoc-L-norleucine NHS ester is a specifically engineered amino acid derivative designed for efficient incorporation into peptide chains. Its structure is tripartite, consisting of the L-norleucine core, a temporary N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, and a C-terminal N-hydroxysuccinimide (NHS) ester activating group. This design is fundamental to its utility in modern solid-phase peptide synthesis (SPPS).[1][2]

The Fmoc group provides robust protection for the alpha-amino group, remaining stable under the acidic conditions often used for side-chain deprotection, yet it is readily cleaved by a mild base like piperidine.[3][4] This orthogonality is a cornerstone of the Fmoc/tBu synthesis strategy.[4][5] The NHS ester, in turn, is a highly efficient activating group for the carboxyl function. It converts the carboxylic acid into a reactive ester that is susceptible to nucleophilic attack by a free primary amine, facilitating the formation of a stable amide (peptide) bond with high efficiency and minimal racemization.[1][6][7]

Quantitative Data Summary

For ease of reference, the key quantitative properties of Fmoc-L-norleucine N-hydroxysuccinimide ester are summarized below.

PropertyValueSource(s)
Molecular Weight 450.48 g/mol [8]
Exact Mass 450.179 g/mol [8]
Molecular Formula C₂₅H₂₆N₂O₆[1][8]
CAS Number 201026-08-6[1][8][9]
Purity ≥ 98% (by HPLC)[1][8]
Appearance White to off-white powder[1][2]
Melting Point 104-111 °C[1]
Common Synonyms Fmoc-L-Nle-OSu, Fmoc-Norleucine-OSu[1][8]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-norleucine NHS ester is as a building block in Fmoc-based SPPS.[1][4] Its pre-activated nature as an NHS ester allows for direct use in coupling steps without the need for in situ activation reagents like carbodiimides, although additives like HOBt may sometimes be used to enhance reactivity.[5] This simplifies the synthetic process and can reduce potential side reactions.

Mechanism of Amide Bond Formation

The core reaction involves the nucleophilic acyl substitution where the deprotected N-terminal amine of the growing peptide chain (attached to the solid support) attacks the electrophilic carbonyl carbon of the Fmoc-L-norleucine NHS ester. The N-hydroxysuccinimide serves as an excellent leaving group, facilitating the formation of the new peptide bond.

Caption: Workflow of peptide coupling using an NHS ester.

Experimental Protocol: Coupling of Fmoc-L-norleucine NHS Ester

This protocol outlines a standard manual procedure for coupling Fmoc-L-norleucine NHS ester to a resin-bound peptide with a free N-terminal amine.

Prerequisites:

  • Solid-phase synthesis vessel containing peptide-resin with a deprotected N-terminus.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • This compound.

Methodology:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed (typically using 20% piperidine in DMF).[10]

    • Wash the peptide-resin thoroughly with DMF (5-7 times) to remove all residual piperidine. This is a critical step, as residual base can neutralize the incoming activated ester.

  • Coupling Reaction:

    • Prepare a solution of Fmoc-L-norleucine NHS ester (1.5 to 3.0 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF.

    • Add this solution to the washed peptide-resin in the reaction vessel.

    • Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. The efficiency of NHS ester couplings is generally high but can be slower than carbodiimide-mediated methods.[5][10]

  • Monitoring for Completion:

    • Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) on a small sample of resin beads to monitor for the disappearance of the free primary amine.[10]

    • A negative test (e.g., beads remain colorless in the Kaiser test) indicates the coupling reaction is complete. If the test is positive, allow the reaction to proceed for a longer duration.

  • Post-Coupling Wash:

    • Once the reaction is complete, drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (5-7 times) to remove unreacted Fmoc-L-norleucine NHS ester and the N-hydroxysuccinimide byproduct.

  • Proceed to Next Cycle:

    • The peptide-resin is now ready for the next cycle of Fmoc deprotection and subsequent coupling.

Handling, Storage, and Safety Considerations

Chemical Stability and Storage

N-hydroxysuccinimide esters are highly susceptible to hydrolysis.[11] The integrity of Fmoc-L-norleucine NHS ester is critically dependent on proper storage and handling to prevent premature degradation, which would deactivate the ester and lead to failed coupling reactions.

  • Storage: The compound should be stored in a tightly sealed container at low temperatures, with -15°C to -20°C being optimal.[8] It is imperative to protect it from moisture. Storing the vial inside a larger container with a desiccant is highly recommended.[11]

  • Handling: Before opening, always allow the container to equilibrate to room temperature.[11] This prevents atmospheric moisture from condensing on the cold powder, which would cause rapid hydrolysis. For frequent use, it is advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure of the bulk stock to air and moisture.[11] Use only anhydrous solvents for preparing solutions.[11]

Safety Precautions

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be used.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][12]

  • Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.[8][12][13]

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][12]

Conclusion

This compound is a high-purity, pre-activated amino acid derivative that offers convenience and efficiency for the incorporation of the non-proteinogenic amino acid norleucine into synthetic peptides. Its utility is maximized through a clear understanding of its chemical properties and adherence to strict handling and storage protocols to prevent moisture-induced degradation. By following the guidelines and methodologies outlined in this guide, researchers can reliably leverage this reagent to achieve high-yield, high-purity peptide synthesis for applications ranging from basic research to complex drug discovery programs.

References

  • Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]

  • Fmoc-L-Nle-OH. (n.d.). Matrix Innovation. Retrieved January 16, 2026, from [Link]

  • SAFETY DATA SHEET: Fmoc-glycine N-hydroxysuccinimide ester. (n.d.). AFG Bioscience LLC. Retrieved January 16, 2026, from [Link]

  • Fmoc N-hydroxysuccinimide ester SDS. (n.d.). SDS Manager. Retrieved January 16, 2026, from [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014). ResearchGate. Retrieved January 16, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(1), 1-14. Retrieved January 16, 2026, from [Link]

  • Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I₂/PPh₃. Journal of Organic Chemistry, 89, 7598-7609. Retrieved January 16, 2026, from [Link]

  • Ueda, K. (n.d.). JV-Hydroxysuccinimide ester Alcohol Product YieldMb. CORE. Retrieved January 16, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013). Google Patents.

Sources

Mastering Solubility for Optimal Peptide Synthesis: A Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the landscape of therapeutic peptide development and manufacturing, the success of Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the precise control of reaction conditions. A pivotal, yet often underestimated, factor is the solubility of the activated amino acid building blocks. This guide provides an in-depth examination of the solubility characteristics of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester, a key reagent for incorporating the non-proteinogenic amino acid norleucine into peptide sequences. An optimal understanding and control of its solubility are paramount for achieving high coupling efficiency, minimizing aggregation, and ensuring the synthesis of high-purity target peptides.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to empower rational decision-making in the laboratory. We will delve into the physicochemical drivers of solubility for this compound, provide guidance on solvent selection, and present a robust, self-validating protocol for the empirical determination of its solubility.

Physicochemical Drivers of Fmoc-L-norleucine N-hydroxysuccinimide Ester Solubility

The solubility of this compound is governed by the interplay of its distinct molecular components:

  • The Fmoc Group: The large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group is the primary determinant of the molecule's solubility profile in organic solvents.[2] Its aromatic nature facilitates dissolution in polar aprotic solvents commonly used in SPPS.

  • The Norleucine Side Chain: The linear, aliphatic side chain of norleucine contributes to the overall hydrophobicity of the molecule, influencing its interaction with different solvents.

  • The N-hydroxysuccinimide (NHS) Ester: This activating group, while enhancing reactivity, also impacts the polarity and solubility of the compound. NHS esters are known to be highly susceptible to hydrolysis in the presence of water, a critical consideration for solvent selection and handling.[3][4]

The interplay of these structural features dictates that Fmoc-L-norleucine NHS ester will exhibit limited solubility in aqueous solutions and will require organic solvents for effective dissolution.[5][6]

Solvent Selection and Qualitative Solubility Profile

The choice of solvent is a critical experimental parameter. Polar aprotic solvents are the industry standard for SPPS due to their ability to dissolve a wide array of protected amino acids and effectively swell the solid support resin.[2]

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from structurally similar compounds and general principles of Fmoc-amino acid chemistry. The following table provides a qualitative and estimated solubility profile in key SPPS solvents. For a quantitative benchmark, the solubility of Fmoc-N-hydroxysuccinimide (Fmoc-OSu), the NHS ester of the protecting group itself, is provided.[5][7]

SolventAbbreviationExpected Solubility of Fmoc-L-norleucine NHS esterQuantitative Data for Fmoc-OSu[5][7]Rationale & Field Insights
N,N-DimethylformamideDMFReadily Soluble~25 mg/mLThe most common and effective solvent for SPPS. Ensure use of high-purity, amine-free DMF to prevent degradation of the NHS ester.[4]
Dimethyl SulfoxideDMSOReadily Soluble~20 mg/mLAn excellent alternative to DMF with high solvating power. Note its hygroscopic nature and ensure anhydrous conditions.[3]
N-Methyl-2-pyrrolidoneNMPSolubleNot Widely ReportedOften used for difficult couplings and to disrupt peptide aggregation. Its higher viscosity should be considered.
AcetonitrileACNModerately SolubleNot Widely ReportedCan be used, but its lower polarity may limit the achievable concentration compared to DMF and DMSO.
TetrahydrofuranTHFSparingly SolubleNot Widely ReportedGenerally not recommended as a primary solvent due to lower solvating power for peptide reagents.

Note: The solubility of Fmoc-protected amino acids can be influenced by factors such as batch purity, the water content of the solvent, and ambient temperature.[2] For critical applications, empirical determination of solubility is strongly recommended.

Experimental Protocol: A Self-Validating System for Solubility Determination

To ensure the trustworthiness and reproducibility of your results, the following detailed protocol for determining the equilibrium solubility of this compound using the shake-flask method is provided.[8][9] This method is considered the gold standard for thermodynamic solubility measurement.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a defined temperature.

Materials:
  • This compound (high purity)

  • Solvent of interest (e.g., anhydrous DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Methodology Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Standard Solutions (Known Concentrations) E Analyze Standards & Sample (HPLC or UV-Vis) A->E Calibration B Prepare Saturated Solution (Excess Solid in Solvent) C Equilibrate on Shaker (24-48h at constant T) B->C D Centrifuge & Filter Supernatant C->D D->E F Quantify Concentration (Using Calibration Curve) E->F

Sources

Mechanism of action for Fmoc-L-norleucine n-hydroxysuccinimide ester in peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism and Application of Fmoc-L-Norleucine N-Hydroxysuccinimide Ester in Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic applications.[1] The strategic use of temporary and permanent protecting groups is fundamental to this process, ensuring the stepwise and controlled assembly of amino acids in a precise sequence. Among the various strategies, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection scheme has become the predominant methodology, prized for its mild reaction conditions and high efficiency.[2]

This guide provides an in-depth technical examination of a specialized but critical reagent in the Fmoc synthesis arsenal: This compound (Fmoc-Nle-OSu) . This compound is more than a simple amino acid derivative; it is a sophisticated building block designed for specific strategic advantages. We will deconstruct the reagent to its core components, elucidate its precise mechanism of action during the peptide coupling step, provide field-proven experimental protocols, and discuss its critical role in modern drug development, particularly in the synthesis of oxidation-resistant peptides.

Chapter 1: Deconstructing the Reagent - A Triumvirate of Functionality

The efficacy of this compound arises from the distinct roles played by its three key chemical moieties: the Nα-Fmoc group, the L-norleucine side chain, and the N-hydroxysuccinimide ester.

The Nα-Fmoc Group: The Temporary Guardian

The Fmoc group is the linchpin of the most widely used orthogonal SPPS strategy. Its primary function is to temporarily protect the α-amino group of the amino acid, preventing it from forming unwanted peptide bonds during the activation and coupling of its carboxyl group.[2]

  • Mechanism of Protection: The Fmoc group is introduced onto the amino acid's N-terminus, forming a stable carbamate linkage. This protection is robust and stable under the acidic conditions used to cleave the final peptide from many resins and to remove side-chain protecting groups.[3]

  • Mechanism of Deprotection: The key feature of the Fmoc group is its lability to mild bases.[3] Deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in N,N-dimethylformamide (DMF). The reaction proceeds via a base-induced β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, which liberates the free amine of the resin-bound peptide.[3] The liberated DBF is subsequently trapped by piperidine to form a stable adduct, preventing side reactions.[4] This deprotection can be monitored by UV spectroscopy, as the DBF-piperidine adduct has a strong chromophore.[3]

Caption: Base-catalyzed Fmoc deprotection mechanism.

The L-Norleucine (Nle) Side Chain: The Strategic Replacement

Norleucine (Nle) is a non-proteinogenic amino acid and an isomer of leucine, featuring a linear four-carbon side chain.[5] Its utility in peptide synthesis is not merely as a structural component but as a strategic tool.

  • Isosteric Methionine Analog: The primary application of norleucine is as a bioisostere for methionine (Met).[6] The linear side chain of norleucine closely mimics the size and hydrophobicity of the methionine side chain. However, critically, it lacks the sulfur atom, which is susceptible to oxidation, forming methionine sulfoxide or sulfone.[6] This oxidation can alter a peptide's conformation and biological activity and poses a significant challenge during synthesis and long-term storage.

  • Enhanced Stability and Preserved Activity: By replacing methionine with norleucine, researchers can synthesize peptide analogs with significantly enhanced resistance to oxidative damage.[6] This substitution often preserves or, in some cases, even improves the biological activity of the peptide. A notable example is in the study of Amyloid-β peptides related to Alzheimer's disease, where replacing a key methionine with norleucine was shown to negate the peptide's neurotoxic effects.[5][7]

The N-Hydroxysuccinimide (NHS) Ester: The Activated State

In peptide synthesis, the formation of an amide bond requires the activation of the carboxylic acid group.[8] The N-hydroxysuccinimide (NHS) ester is a highly efficient and widely used form of pre-activation.

  • Mechanism of Activation: Fmoc-Nle-OSu is an "active ester." The N-hydroxysuccinimide moiety is an excellent leaving group because its departure results in the formation of a stable succinimide anion. This makes the carbonyl carbon of the norleucine highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.[8]

  • Advantages: Using a pre-activated NHS ester simplifies the coupling step. Unlike in situ activation methods that require the addition of coupling reagents (like carbodiimides or phosphonium/uronium salts) and a base directly in the reaction vessel, the active ester is ready to react upon dissolution.[8] This can minimize side reactions associated with certain coupling reagents and can be particularly advantageous in specific synthetic contexts.

Chapter 2: The Core Mechanism of Action in the SPPS Cycle

The incorporation of Fmoc-Nle-OSu into a growing peptide chain follows the standard cyclical workflow of Fmoc-based SPPS. The core of its action is the coupling step, which is preceded by the deprotection of the resin-bound peptide.

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection Step A: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing Step (DMF) Deprotection->Washing1 Coupling Step B: Coupling (Add Fmoc-Nle-OSu) Washing1->Coupling Washing2 Washing Step (DMF) Coupling->Washing2 Result Result: Peptide Elongated by Nle (Fmoc-Protected) Washing2->Result Ready for next cycle

Caption: The core cyclical workflow of Fmoc-based SPPS.

Step A: Nα-Fmoc Deprotection

Before the coupling reaction can occur, the temporary Fmoc protecting group on the N-terminus of the resin-bound peptide must be removed to expose the free primary amine, which will act as the nucleophile.

  • Resin Swelling: The peptide-resin is first swollen in a suitable solvent, typically DMF, to ensure all reactive sites are accessible.

  • Piperidine Treatment: A solution of 20% piperidine in DMF is added to the resin.

  • Reaction: The mixture is agitated for a set period (e.g., 5-20 minutes). The treatment is often repeated to ensure complete deprotection.[9]

  • Washing: The resin is thoroughly washed with DMF to remove all traces of piperidine and the DBF-piperidine adduct.[10]

Step B: The Coupling Reaction - Nucleophilic Acyl Substitution

This is the central event where the Fmoc-Nle-OSu reagent acts. The mechanism is a classic nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the newly deprotected N-terminal amine attacks the highly electrophilic carbonyl carbon of the Fmoc-Nle-OSu.

  • Tetrahedral Intermediate Formation: This attack forms a transient, high-energy tetrahedral intermediate.

  • Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond.

  • Leaving Group Departure: Simultaneously, the bond to the oxygen of the N-hydroxysuccinimide ester breaks, and the stable N-hydroxysuccinimide anion departs. The result is the formation of a new, stable amide (peptide) bond, elongating the peptide chain by one norleucine residue.

Caption: Mechanism of peptide bond formation using Fmoc-Nle-OSu.

Chapter 3: Experimental Protocols and Practical Considerations

While the use of pre-activated esters is straightforward, adherence to best practices is crucial for achieving high coupling efficiency and minimizing side reactions.

Physicochemical and Reagent Data
PropertyValueSource
Compound Name This compound[11]
Synonyms Fmoc-Nle-OSu[12]
CAS Number 201026-08-6[11][12]
Molecular Formula C25H26N2O6[12]
Molecular Weight 450.48 g/mol [12]
Appearance White to off-white powder-
Storage 2-8°C, desiccated[11]
Protocol: Incorporation of Fmoc-L-Norleucine-OSu into a Peptide Sequence

This protocol assumes a standard manual SPPS workflow starting after the previous amino acid has been successfully coupled and its Fmoc group has been removed.

  • Resin Preparation:

    • Ensure the peptide-resin (with a free N-terminal amine) is well-swollen in DMF and has been thoroughly washed to remove residual piperidine from the deprotection step. Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.

  • Reagent Preparation:

    • Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF. Ensure the reagent is fully dissolved immediately before adding it to the reaction vessel.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the solution of Fmoc-Nle-OSu to the resin.

    • Agitate the mixture (e.g., by bubbling with nitrogen or using a mechanical shaker) at room temperature. The reaction time can vary from 1 to 4 hours.

  • Monitoring and Washing:

    • After the allotted time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates the reaction is complete.

    • If the test is positive, the coupling can be extended, or a second coupling may be performed.

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess reagent and the N-hydroxysuccinimide byproduct.

  • Next Cycle:

    • The resin is now ready for the Fmoc deprotection step of the newly added norleucine residue, initiating the next cycle of the synthesis.

Troubleshooting and Side Reactions
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time or equivalents of Fmoc-Nle-OSu.2. Steric hindrance from the growing peptide chain.3. Hydrolysis of the NHS ester by trace water in the DMF.1. Extend the reaction time or repeat the coupling step ("double coupling").2. Use a more potent in situ activation method (e.g., HATU/DIPEA) with Fmoc-Nle-OH if the issue persists.3. Ensure use of high-purity, anhydrous DMF. Prepare the reagent solution immediately before use.
Deletion of Nle Residue Complete failure of the coupling reaction, often due to reagent degradation or poor resin swelling.Verify the quality of the Fmoc-Nle-OSu. Ensure proper resin swelling and deprotection in the preceding step.
Diketopiperazine (DKP) Formation If coupling Nle to a proline or glycine residue at the N-terminus, the liberated dipeptide can cyclize and cleave from the resin.This is less common with NHS esters than with some in situ methods but remains a possibility. Consider coupling a pre-formed Fmoc-Nle-Pro dipeptide to mitigate this.[13]

Conclusion

This compound is a highly valuable reagent in the peptide chemist's toolkit. Its mechanism of action is a robust and efficient nucleophilic acyl substitution, driven by the pre-activated nature of the NHS ester. The true power of this building block lies in the strategic combination of its components: the orthogonal, base-labile Fmoc group enables its seamless integration into the dominant SPPS workflow, while the norleucine side chain provides a crucial solution for synthesizing peptides with enhanced stability against oxidation. By serving as a reliable surrogate for methionine, Fmoc-Nle-OSu facilitates the development of more robust peptide therapeutics and research tools, ultimately advancing the frontiers of drug discovery and materials science.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from .

  • Side reactions associated with N-Methyl-L-norleucine in peptide synthesis. (2025). BenchChem.
  • Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (2025, January 8).
  • Norleucine. (n.d.). In Wikipedia.
  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. (n.d.). California Institute of Technology.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine.
  • Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research, 48(5), 429-440.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13).
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000, March 1). Letters in Peptide Science, 7(2), 89-97.
  • Methods for controlling norleucine content in polypeptides. (n.d.).
  • This compound CAS 201026-08-6. (n.d.).
  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
  • How to Synthesize a Peptide. (n.d.). AAPPTec.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33, 237-252.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Peptide Research, 3(4), 194-200.
  • This compound. (n.d.). Echemi.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • CAS 77284-32-3 Fmoc-Nle-OH. (n.d.). Alfa Chemistry.
  • Application Notes and Protocols for Incorporating Fmoc-Gly-Gly-OSU into a Peptide Sequence. (2025). BenchChem.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.).
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990, July-August). Peptide Research, 3(4), 194-200.
  • Application Notes and Protocols for N-Methyl-L-norleucine in Bioconjug
  • Fmoc-OSu Synthesis - New Process. (n.d.). Omizzur.
  • Fmoc N-hydroxysuccinimide ester = 98.0 HPLC 82911-69-1. (n.d.). Sigma-Aldrich.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Methods in Molecular Biology, 298, 237-252.
  • Fmoc-Nle-OH, N-Fmoc-L-norleucine; CAS 77284-32-3. (n.d.). Aapptec.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Journal of the Brazilian Chemical Society, 24(8), 1233-1247.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Fmoc-Nle-OH Novabiochem 77284-32-3. (n.d.). Sigma-Aldrich.
  • A Technical Guide to Fmoc-Phe-OSu: Application in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • The formation and hydrolysis of the active ester made from α-amino acid... (2023, June). Amino Acids, 55(6), 743-755.
  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. (2017, January 25). Journal of Peptide Science, 23(3), 193-204.
  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025, August 6). Molecules, 28(16), 5987.

Sources

A Technical Guide to the Applications of Fmoc-L-norleucine N-hydroxysuccinimide Ester in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Non-Canonical Building Block

In the landscape of peptide synthesis and drug development, the deliberate incorporation of non-canonical amino acids is a cornerstone of innovation. Fmoc-L-norleucine N-hydroxysuccinimide ester (Fmoc-Nle-OSu) stands out as a pivotal reagent in this advanced toolbox. Norleucine, a structural isomer of leucine, offers a unique combination of properties that medicinal chemists and peptide scientists leverage to overcome critical challenges in peptide design.[1][2] Unlike its proteinogenic counterpart, methionine, norleucine possesses a linear, unbranched, and non-oxidizable aliphatic side chain.[2] This seemingly subtle difference has profound implications for the stability, activity, and therapeutic potential of synthetic peptides.

This guide provides an in-depth exploration of the applications of Fmoc-Nle-OSu, moving beyond simple protocols to elucidate the causality behind its use. We will delve into its role in enhancing peptide stability, modulating biological activity, and its application in the burgeoning field of peptide-based biomaterials. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile building block.

Core Chemistry: Understanding Fmoc-Nle-OSu

Fmoc-Nle-OSu is the pre-activated form of Fmoc-L-norleucine, primed for efficient incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).[3] The architecture of this reagent is key to its utility:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group shields the α-amino group of norleucine.[4] Its primary advantage lies in its orthogonality to the acid-labile side-chain protecting groups commonly used in SPPS.[5] The Fmoc group is stable during the coupling reaction but can be cleanly and rapidly removed with a mild base, typically a solution of piperidine in DMF, without compromising the integrity of the peptide-resin linkage or other protecting groups.[6]

  • The N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly efficient activating group for the carboxyl end of the amino acid.[7] It converts the carboxylic acid into a reactive ester that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain, facilitating rapid and high-yield peptide bond formation.[7] While in-situ activation methods are prevalent, the use of a stable, pre-activated NHS ester like Fmoc-Nle-OSu can simplify synthesis protocols, particularly in automated synthesizers.[7]

Key Application Areas and Field-Proven Insights

Enhancing Metabolic Stability: The Methionine Surrogate Strategy

One of the most powerful applications of norleucine is its use as an isosteric replacement for methionine. Methionine, with its thioether side chain, is highly susceptible to oxidation, which can lead to a loss of biological activity and reduced shelf-life of peptide therapeutics. Norleucine provides a simple yet elegant solution.

Causality: The linear four-carbon side chain of norleucine closely mimics the size and hydrophobicity of the methionine side chain, but lacks the oxidizable sulfur atom.[2] This substitution often preserves the peptide's overall conformation and its ability to bind to its biological target, while significantly enhancing its resistance to oxidative degradation.[8]

Field-Proven Insight: Alzheimer's Disease Research A compelling example is found in the study of Amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] Research has demonstrated that replacing the methionine residue at position 35 of the Aβ peptide with norleucine can completely negate the neurotoxic effects of the peptide.[1] This highlights norleucine's critical role as a tool to dissect the mechanisms of neurotoxicity and as a potential modification in the design of therapeutic peptides for neurodegenerative diseases.[9]

Modulating Biological Activity and Structure in Drug Design

The incorporation of norleucine can subtly alter a peptide's physicochemical properties, leading to improved pharmacological profiles.[3]

  • Enhanced Proteolytic Resistance: The non-natural structure of norleucine can increase a peptide's resistance to degradation by endogenous proteases, thereby improving its in-vivo half-life.[2]

  • Conformational Control: The aliphatic side chain of norleucine can influence the secondary structure of peptides, which is vital for their function and receptor interaction.[2]

  • Hydrophobicity Modification: Substituting other aliphatic amino acids with norleucine can fine-tune the overall hydrophobicity of a peptide, which can impact its solubility, membrane permeability, and interaction with biological targets. A study comparing methionine- and norleucine-containing peptides showed that despite their structural similarity, they exhibit markedly different behaviors in their interactions with phospholipid bilayers.[10]

Field-Proven Insight: Approved Therapeutics The synthetic peptide Afamelanotide , an analogue of α-melanocyte-stimulating hormone (α-MSH), incorporates norleucine at position 4 (substituting for methionine) and D-phenylalanine at position 7. These modifications are critical for enhancing the stability of afamelanotide against enzymatic degradation, which prolongs its plasma half-life.[11] It is approved for use in patients with erythropoietic protoporphyria to increase pain-free light exposure.[11]

Advanced Biomaterials: Fmoc-Driven Self-Assembly

The Fmoc group itself, beyond its role as a protecting group, is a powerful driver of molecular self-assembly. This property is harnessed to create sophisticated peptide-based biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery.

Causality: The aromatic, planar structure of the fluorenyl moiety in the Fmoc group promotes π-π stacking interactions between peptide molecules.[12][13] When attached to a peptide sequence, these interactions, combined with hydrogen bonding from the peptide backbone, can drive the self-assembly of the peptides into nanofibrous networks. These networks can entrap large amounts of water to form self-supporting hydrogels.[12]

Field-Proven Insight: Hydrogels for Tissue Engineering Research has shown that Fmoc-derivatized cationic peptides can self-assemble into hydrogels that are biocompatible and can support cell adhesion, survival, and proliferation.[12] The mechanical properties of these hydrogels, such as their rigidity, can be tuned by altering the peptide sequence. For instance, one study found that an Fmoc-derivatized hexapeptide formed a hydrogel rigid enough to act as a potential material for tissue engineering, demonstrating the direct applicability of Fmoc-amino acid derivatives in creating functional biomaterials.[12]

Experimental Protocols and Methodologies

The successful application of Fmoc-Nle-OSu hinges on robust and well-optimized SPPS protocols. The following sections provide detailed, step-by-step methodologies for the incorporation of norleucine and the subsequent handling of the peptide.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Nle-OSu Incorporation

This protocol outlines a standard manual cycle for incorporating Fmoc-Nle-OSu into a peptide sequence on a 0.1 mmol scale.

Materials and Reagents:

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • This compound (Fmoc-Nle-OSu)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., Reagent K or 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow cluster_prep Initialization cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Nle-OSu in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Final Amino Acid Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 100-200 mg for a 0.1 mmol synthesis) into a reaction vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5-20 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment for a second time to ensure complete deprotection.

  • Washing:

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine. A completion test (e.g., chloranil test) can be performed.

  • Coupling of Fmoc-Nle-OSu:

    • In a separate vial, dissolve 2-3 equivalents of Fmoc-Nle-OSu (relative to the resin loading) in DMF.

    • Add the Fmoc-Nle-OSu solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.

    • Self-Validation: Monitor the coupling reaction for completion using a qualitative colorimetric test (e.g., Kaiser test). A negative Kaiser test (yellow beads) indicates a complete reaction and the absence of free primary amines. If the test is positive, the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Cycle Repetition:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the amino acids present in the sequence. For peptides containing norleucine but lacking other sensitive residues like Cys, Met, or Trp, a standard TFA-based cocktail is sufficient.

Diagram of Cleavage Process:

Cleavage_Process PeptideResin Peptide-Resin (Fully Protected) Reaction Cleavage Reaction (1-3 hours, RT) PeptideResin->Reaction Cocktail TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Cocktail->Reaction Filtration Filtration Reaction->Filtration Precipitation Precipitation (Cold Ether) Filtration->Precipitation Filtrate CrudePeptide Crude Peptide (For Purification) Precipitation->CrudePeptide

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Key features and advantages of using Fmoc-L-norleucine n-hydroxysuccinimide ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-L-norleucine N-hydroxysuccinimide Ester: A Core Reagent for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry and therapeutic development, the strategic incorporation of non-canonical amino acids is a cornerstone for innovation. This compound (Fmoc-Nle-OSu) stands out as a pivotal building block, enabling the precise insertion of L-norleucine into peptide sequences. Norleucine, an isomer of leucine and a close structural analog of methionine, offers unique advantages for modulating the physicochemical properties of peptides, including their stability, hydrophobicity, and biological activity.[1][2] This guide provides a comprehensive technical overview of Fmoc-Nle-OSu, detailing its core chemical principles, practical applications in solid-phase peptide synthesis (SPPS), and the key advantages it confers upon the resulting peptides.

Core Concepts: A Triad of Chemical Functionality

The efficacy of this compound is derived from the synergistic action of its three key chemical components: the Fmoc protecting group, the L-norleucine side chain, and the N-hydroxysuccinimide ester activating group. Understanding each component is critical to appreciating the reagent's utility.

The 9-fluorenylmethoxycarbonyl (Fmoc) Group: The Gatekeeper of Synthesis

The Fmoc group is the linchpin of the most widely used orthogonal strategy in modern solid-phase peptide synthesis.[3][4] It serves as a temporary protecting group for the α-amino group of norleucine, preventing uncontrolled polymerization during the coupling reaction.[5] The key advantage of the Fmoc group is its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] This deprotection mechanism is exceptionally gentle, preserving acid-sensitive side-chain protecting groups and the bond anchoring the peptide to the resin, which is crucial for the synthesis of complex and modified peptides.[][] This mild approach minimizes side reactions and allows for the assembly of long peptide chains with high fidelity.[]

L-Norleucine: The Functional Payload

Norleucine (Nle) is a non-proteinogenic amino acid with a linear four-carbon side chain, making it an isomer of leucine and isoleucine.[1] Its incorporation into a peptide sequence is a strategic choice to enhance specific properties:

  • Methionine Surrogate: Norleucine is frequently used as a replacement for methionine. The thioether side chain of methionine is susceptible to oxidation, which can alter a peptide's structure and function. Norleucine's aliphatic side chain is chemically inert to oxidation, thereby increasing the metabolic stability and shelf-life of the final peptide product.[2]

  • Enhanced Hydrophobicity: The linear alkyl side chain of norleucine is more hydrophobic than methionine's side chain. This can be leveraged to modulate a peptide's interaction with biological membranes or the hydrophobic pockets of protein receptors.

  • Structural Probe: As a structural isomer of leucine, substituting leucine with norleucine can provide valuable insights into the structure-activity relationship (SAR) of a peptide, helping to delineate the precise steric requirements for biological activity.[1]

The N-hydroxysuccinimide (NHS) Ester: The Engine of Coupling

The N-hydroxysuccinimide ester is a highly efficient activating group for the carboxyl function of the amino acid.[10] The NHS moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support.[11][12] This results in the rapid and efficient formation of a stable amide (peptide) bond.

While highly reactive, Fmoc-Nle-OSu is a crystalline, isolable solid, which offers advantages over in-situ activation methods that can sometimes lead to side reactions.[10] However, this reactivity also makes NHS esters susceptible to hydrolysis.[13][14] Therefore, it is imperative to handle the reagent under anhydrous conditions to maintain its high reactivity and ensure optimal coupling efficiency.[15]

Physicochemical and Handling Data

Proper storage and handling are paramount to preserving the reactivity of Fmoc-Nle-OSu. The following table summarizes its key properties.

PropertyValueReference
Chemical Name This compound[16]
Synonyms Fmoc-Nle-OSu, Fmoc-L-2-aminohexanoic acid-N-hydroxysuccinimide ester[16]
CAS Number 201026-08-6[16][17]
Molecular Formula C25H26N2O6[16]
Molecular Weight 450.48 g/mol [16]
Appearance White to off-white powder/crystalline solidGeneral observation
Storage Conditions -15°C to 4°C, desiccated[16][17]
Handling Handle in a well-ventilated area, avoid moisture, dust formation, and contact with skin/eyes.[16][18]

Application in Solid-Phase Peptide Synthesis: A Practical Workflow

The incorporation of Fmoc-Nle-OSu into a peptide sequence follows the standard cycle of Fmoc-based SPPS. The workflow is logical and systematic, ensuring the sequential addition of amino acids to build the desired peptide.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_finalization Final Steps Resin 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. N-terminal Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Washing (Remove Piperidine) Deprotection->Wash1 Exposes free amine Coupling 4. Coupling Reaction (Add Fmoc-Nle-OSu in DMF) Wash1->Coupling Wash2 5. DMF Washing (Remove Excess Reagents) Coupling->Wash2 Forms peptide bond Repeat 6. Repeat Cycle (For subsequent amino acids) Wash2->Repeat Next amino acid Cleavage 7. Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final amino acid Precipitation 8. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation

Workflow for incorporating Fmoc-Nle-OSu in Fmoc-SPPS.
Experimental Protocol: Coupling of Fmoc-Nle-OSu

This protocol describes a generalized procedure for coupling Fmoc-Nle-OSu to a resin-bound peptide with a free N-terminal amine on a 0.1 mmol scale.

Materials:

  • Peptidyl-resin (0.1 mmol, with free N-terminal amine)

  • This compound (Fmoc-Nle-OSu)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Solid-phase synthesis reaction vessel

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Preparation: Ensure the peptidyl-resin has been subjected to Fmoc deprotection (e.g., treatment with 20% piperidine in DMF for 5 + 15 minutes) and thoroughly washed with DMF (5-7 times) to completely remove piperidine.[6][11] The resin should be swollen in a minimal amount of fresh DMF.

  • Reagent Preparation: In a separate, dry glass vial, dissolve 2 to 3 equivalents of Fmoc-Nle-OSu (relative to the resin loading, e.g., 90-135 mg for 0.1 mmol scale) in anhydrous DMF (approx. 2 mL).[11] Ensure complete dissolution.

  • Coupling Reaction: Add the Fmoc-Nle-OSu solution to the reaction vessel containing the swollen resin.

  • Agitation: Agitate the mixture gently (e.g., by bubbling nitrogen from the bottom of the vessel or using a shaker) at room temperature.

  • Reaction Monitoring: The coupling reaction time can range from 1 to 6 hours.[11][19] Monitor the reaction for completion using a qualitative method like the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus, a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution from the vessel. Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted Fmoc-Nle-OSu and the N-hydroxysuccinimide byproduct.

  • Next Cycle: The resin is now ready for the N-terminal Fmoc deprotection of the newly added norleucine residue, initiating the cycle for the next amino acid coupling.[6]

Advantages and Strategic Considerations

The decision to use Fmoc-Nle-OSu is grounded in several key advantages that streamline the synthesis process and enhance the final peptide product.

Advantages cluster_reagent Fmoc-Nle-OSu Reagent cluster_process Synthesis Process Advantages cluster_product Final Peptide Advantages Reagent Fmoc-Nle-OSu Adv1 High Purity (Pre-activated) Reagent->Adv1 Adv2 Mild Conditions (Fmoc Chemistry) Reagent->Adv2 Adv3 Good Compatibility Reagent->Adv3 Pep1 Enhanced Stability (Oxidation Resistance) Adv1->Pep1 Pep2 Modulated Hydrophobicity Adv1->Pep2 Pep3 SAR Studies Adv1->Pep3 Adv2->Pep1 Adv2->Pep2 Adv2->Pep3 Adv3->Pep1 Adv3->Pep2 Adv3->Pep3

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A Guide to the Storage and Stability of Fmoc-L-norleucine N-hydroxysuccinimide Ester: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

In the precise and demanding field of peptide synthesis and drug development, the quality of starting materials is paramount. Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester is a key building block, valued for its role in introducing the non-proteinogenic amino acid norleucine into peptide sequences. The N-hydroxysuccinimide ester is a highly efficient activating group, designed for the facile formation of stable amide bonds with primary amines. However, the very reactivity that makes it an excellent reagent also renders it susceptible to degradation. Ensuring the stability and purity of Fmoc-L-norleucine NHS ester is not merely a matter of good laboratory practice; it is a critical determinant of reaction yield, purity of the final peptide, and the ultimate success of a research or development program. This guide provides an in-depth exploration of the factors governing the stability of this reagent and offers field-proven guidelines for its optimal storage and handling.

Understanding the Inherent Instability: A Tale of Two Moieties

The stability profile of Fmoc-L-norleucine N-hydroxysuccinimide ester is dictated by the chemical properties of its two key functional components: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group and the moisture-sensitive N-hydroxysuccinimide ester.

  • The Fmoc Group: This essential amine protecting group is celebrated for its stability under acidic conditions, a cornerstone of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. However, it is designed for facile cleavage under basic conditions, typically using a secondary amine like piperidine[1]. While ambient moisture is not a primary threat to the Fmoc group itself, exposure to any basic environment can prematurely deprotect the amino acid.

  • The N-Hydroxysuccinimide (NHS) Ester: The NHS ester is the workhorse of the molecule, activating the carboxyl group for efficient reaction with amines. This activation, however, creates an electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack. In the context of peptide coupling, the desired reaction is aminolysis (attack by an amine). Unfortunately, a ubiquitous and competing nucleophile is water, which leads to hydrolysis[2].

The Primary Degradation Pathway: Hydrolysis of the NHS Ester

The single most significant threat to the integrity of Fmoc-L-norleucine NHS ester is hydrolysis. This reaction cleaves the active ester bond, yielding the inactive Fmoc-L-norleucine carboxylic acid and N-hydroxysuccinimide as byproducts. This process directly reduces the potency of the reagent, leading to lower coupling efficiencies and incomplete reactions.

The Mechanism of Hydrolysis

Hydrolysis is a nucleophilic acyl substitution reaction where a water molecule (or more potently, a hydroxide ion) attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide leaving group.

reagent Fmoc-Nle-OSu (Active Ester) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water H₂O / OH⁻ (Water / Hydroxide) water->intermediate product Fmoc-Nle-OH (Inactive Carboxylic Acid) byproduct N-Hydroxysuccinimide (NHS) intermediate->product Collapse intermediate->byproduct Release

Caption: Hydrolysis degradation pathway of Fmoc-L-norleucine NHS ester.

Factors Influencing the Rate of Hydrolysis

The rate of this undesirable hydrolysis reaction is critically dependent on several environmental factors:

  • pH: This is the most dominant factor. The rate of NHS ester hydrolysis increases dramatically with increasing pH[2]. This is because the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), increases. While the desired aminolysis reaction is also favored at a slightly alkaline pH (typically 7.2-8.5) to ensure the deprotonation of the target amine, a delicate balance must be struck. Above pH 8.5, the rate of hydrolysis can become so rapid that it significantly outcompetes the aminolysis reaction[2].

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the reagent at low temperatures is a fundamental strategy to minimize the rate of degradation. Even a modest increase in temperature can significantly shorten the half-life of an NHS ester in the presence of moisture[2][3].

  • Moisture: Direct contact with water, whether from atmospheric humidity or residual moisture in solvents, is the root cause of hydrolysis. The concentration of water in aqueous buffers is exceptionally high (~55 M), making hydrolysis a significant competing reaction even though water is a weaker nucleophile than a primary amine[2].

Recommended Storage and Handling Protocols

Proper storage and handling are not merely recommendations; they are essential protocols to preserve the reactivity and shelf-life of Fmoc-L-norleucine NHS ester.

Long-Term Storage (Solid Form)

For optimal long-term stability, the lyophilized solid should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C (preferred) or at a minimum of -15°C[1].Drastically slows the rate of chemical degradation, including hydrolysis from any trace moisture.
Atmosphere Store under an inert gas (Argon or Nitrogen).Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Moisture Store in a desiccator with a high-quality desiccant.Actively removes trace moisture from the storage environment.
Light Protect from light by using an amber vial or by wrapping the container in foil.The Fmoc group can be sensitive to prolonged light exposure.
Preparation and Storage of Stock Solutions

It is highly recommended to prepare stock solutions immediately before use. If a stock solution must be prepared and stored, the following guidelines are critical:

  • Solvent Choice: The solvent must be anhydrous (water-free). High-purity, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are the recommended solvents[2][3][4]. Over time, DMF can degrade to form dimethylamine, which will react with the NHS ester, so only high-quality solvent should be used[2].

  • Storage of Solutions: If storage is unavoidable, aliquot the solution into single-use volumes in tightly sealed vials under an inert atmosphere. Store at -20°C for up to 1-2 months or at -80°C for potentially longer stability[4]. Avoid repeated freeze-thaw cycles, which can introduce moisture. DMF has the advantage of not freezing at -20°C, which prevents degradation associated with phase changes[4].

  • Aqueous Solutions: Do not store Fmoc-L-norleucine NHS ester in aqueous buffers. Aqueous solutions should be prepared and used immediately[2].

Critical Handling Procedures
  • Equilibration: Before opening any vial of solid reagent that has been stored at low temperatures, it is absolutely critical to allow the container to warm completely to room temperature in a desiccator. Opening a cold vial will cause atmospheric moisture to condense directly onto the solid, leading to rapid degradation[4].

  • Weighing: Weigh the required amount of reagent quickly in a controlled, low-humidity environment.

  • Inert Atmosphere: For maximum protection, handle the solid reagent in a glove box or glove bag under an inert atmosphere.

  • Resealing: After dispensing, flush the vial with a dry inert gas (argon or nitrogen) before tightly resealing the cap.

Experimental Protocols for Stability Assessment

A self-validating system requires periodic verification of reagent quality. The following protocols outline how to perform an accelerated stability study to assess the shelf-life and purity of Fmoc-L-norleucine NHS ester.

cluster_prep Preparation cluster_storage Accelerated Storage cluster_analysis Time-Point Analysis prep_reagent Prepare Aliquots of Fmoc-Nle-OSu prep_t0 Analyze T=0 Sample (Baseline Purity) prep_reagent->prep_t0 storage_conditions Store Aliquots at Elevated Temperatures (e.g., 25°C, 40°C) prep_t0->storage_conditions pull_sample Pull Sample at Defined Time Points (e.g., 1, 2, 4 weeks) storage_conditions->pull_sample hplc_analysis Perform HPLC Purity Analysis pull_sample->hplc_analysis data_analysis Calculate % Purity vs. T=0 hplc_analysis->data_analysis

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Methodological & Application

Application Note: Site-Specific N-Terminal Protein Labeling Using Fmoc-L-Norleucine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the site-specific labeling of a protein's N-terminus using Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester. This reagent offers a unique combination of features: the well-established amine-reactivity of the NHS ester, the strategic advantages of the non-natural amino acid L-norleucine, and the versatility of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. We will explore the underlying chemical principles that enable N-terminal selectivity, the practical benefits of each component of the reagent, and step-by-step protocols for labeling, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to generate precisely modified proteins for applications in therapeutics, diagnostics, and fundamental research.

Principles and Scientific Rationale

The selective modification of proteins at a single, defined site is crucial for creating homogenous bioconjugates with predictable properties. N-terminal labeling is a powerful strategy that leverages the unique chemical environment of the α-amino group. Fmoc-L-norleucine NHS ester is an exemplary reagent designed to exploit these properties.

The Chemistry of N-Terminal Selective Labeling

N-hydroxysuccinimide (NHS) esters are highly efficient reagents for acylating primary amines, forming stable amide bonds under mild conditions.[1][2] While proteins present multiple primary amines—the single α-amino group at the N-terminus and the ε-amino group on the side chain of each lysine residue—selectivity can be achieved by carefully controlling the reaction pH.[3]

This selectivity is governed by the difference in the acidity constant (pKa) between the two types of amines:

  • N-terminal α-amine: Typically has a pKa in the range of 7.0 to 8.5.[3]

  • Lysine ε-amine: Has a higher pKa, generally around 10.5.[3][4]

At a pH value close to the pKa of the N-terminus (e.g., pH 7.5-8.5), the N-terminal amine is significantly deprotonated and thus highly nucleophilic.[3] In contrast, the vast majority of lysine side chains remain protonated (–NH3+) and are therefore unreactive towards the NHS ester.[3] This differential reactivity forms the basis for site-specific N-terminal modification.[1]

The Strategic Advantage of L-Norleucine

L-norleucine (Nle) is a non-natural amino acid and an isomer of leucine.[5][6] Its incorporation offers distinct advantages over its canonical counterpart, methionine, with which it is nearly isosteric (structurally similar).[6][7]

  • Oxidation Resistance: Methionine contains a sulfur atom that is susceptible to oxidation, which can alter protein structure and function. Norleucine's aliphatic side chain lacks this sulfur, rendering the resulting bioconjugate resistant to oxidative damage.[7]

  • Enhanced Stability & Hydrophobicity: The introduction of norleucine can increase a peptide's resistance to enzymatic degradation and modify its hydrophobic character, which can be useful for modulating protein interactions or improving pharmacokinetic profiles in drug development.[8][9]

The Versatility of the Fmoc Group

The Fluorenylmethyloxycarbonyl (Fmoc) group is a well-known protecting group in peptide synthesis, prized for its stability and its specific removal under mild basic conditions (e.g., with piperidine).[10][11][] In the context of bioconjugation, it serves several roles:

  • Hydrophobic Handle: The bulky, aromatic Fmoc group can be used as a handle for purification via reversed-phase chromatography.

  • Modulation of Properties: Its presence can significantly alter the solubility and aggregation properties of the labeled protein.

  • Further Conjugation: The Fmoc group can be removed post-labeling to reveal a primary amine (on the norleucine), which can then be used for subsequent, orthogonal conjugation steps.[13]

Reaction Mechanism

The core reaction is a nucleophilic acyl substitution. The deprotonated N-terminal α-amino group of the protein attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

ReactionMechanism Protein Protein-α-NH₂ (Nucleophilic N-Terminus) Product Protein-NH-CO-Nle-Fmoc (Labeled Protein) Protein->Product Acylation Reagent Fmoc-Nle-NHS Ester Reagent->Product Byproduct N-Hydroxysuccinimide Reagent->Byproduct Leaving Group

Caption: Covalent labeling via nucleophilic acyl substitution.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the successful N-terminal labeling of a target protein.

Materials and Reagent Preparation
  • Fmoc-L-norleucine NHS Ester: Store desiccated at -20°C.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): High-purity, amine-free grade is essential to prevent premature reagent hydrolysis.[2]

  • Protein Sample: Should be highly pure and in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES). Avoid buffers like Tris, which contain primary amines that will compete in the reaction.[2]

  • Reaction Buffer: 100 mM sodium phosphate or 100 mM sodium bicarbonate, pH 8.0-8.5. The pH should be verified with a calibrated meter immediately before use, as this is the most critical parameter for selectivity.[2][14]

  • Quenching Solution (Optional): 1 M Tris-HCl or 1 M glycine, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment.

Reagent Stock Solution Preparation:

  • Allow the vial of Fmoc-L-norleucine NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10-50 mM stock solution by dissolving the required amount in anhydrous DMF or DMSO. For example, to make a 10 mM solution, dissolve 3.53 mg of the reagent (MW: 353.41 g/mol ) in 1 mL of solvent.

  • Vortex briefly until fully dissolved. This stock solution should be prepared fresh and used immediately. Aqueous solutions of NHS esters are prone to rapid hydrolysis.[2]

Step-by-Step N-Terminal Labeling Protocol

This protocol is a robust starting point. Optimal conditions, particularly the molar excess of the labeling reagent, may need to be determined empirically for each specific protein.

  • Protein Preparation:

    • Exchange the protein into the chosen Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.3).

    • Adjust the protein concentration to 1-5 mg/mL. Higher concentrations generally improve reaction efficiency.

  • Calculate Reagent Amount:

    • Determine the moles of protein to be labeled (moles = mass / molecular weight).

    • A 5- to 20-fold molar excess of the Fmoc-L-norleucine NHS ester over the protein is a recommended starting range.

    • Example Calculation: For 1 mL of a 5 mg/mL protein solution (MW = 50,000 Da):

      • Moles of Protein = (0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol (100 nmol)

      • Moles of Reagent (10x excess) = 10 * 1 x 10⁻⁷ mol = 1 x 10⁻⁶ mol (1000 nmol or 1 µmol)

      • Volume of 10 mM stock needed = (1 x 10⁻⁶ mol) / (0.010 mol/L) = 1 x 10⁻⁴ L = 100 µL

  • Labeling Reaction:

    • Add the calculated volume of the Fmoc-L-norleucine NHS ester stock solution to the protein solution dropwise while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The longer incubation at a lower temperature can sometimes improve selectivity for sensitive proteins.

  • Quenching the Reaction (Optional but Recommended):

    • Add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).

    • Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

Workflow A Prepare Protein (Amine-free Buffer, pH 8.3) C Combine & React (5-20x Molar Excess, 1-2h RT) A->C B Prepare Reagent (Fresh 10-50 mM Stock in DMF/DMSO) B->C D Quench Reaction (e.g., 50 mM Tris) C->D Optional E Purify Conjugate (SEC or Dialysis) D->E F Characterize (Mass Spec, HPLC) E->F

Caption: Experimental workflow for N-terminal protein labeling.

Purification of the Labeled Protein

Purification is essential to remove unreacted labeling reagent, the N-hydroxysuccinimide byproduct, and any quenching agent, all of which can interfere with downstream applications.[15][16][17]

  • Size-Exclusion Chromatography (SEC): This is the preferred method. Use a desalting column (e.g., PD-10) or an SEC column appropriate for the molecular weight of your protein. The larger protein conjugate will elute first, well-separated from the small molecule impurities.

  • Dialysis/Diafiltration: An effective alternative for larger sample volumes. Dialyze the reaction mixture against an appropriate buffer (e.g., PBS, pH 7.4) with multiple buffer changes over 24-48 hours to ensure complete removal of small molecules.

Characterization and Quality Control

Confirming the success and specificity of the labeling reaction is a critical final step.

  • Mass Spectrometry (MS): This is the most definitive technique.[18][19][20][21] Electrospray Ionization (ESI-MS) or MALDI-TOF MS can be used to analyze the intact protein. A successful N-terminal labeling event will result in a mass increase corresponding to the mass of the Fmoc-L-norleucine moiety (C₂₁H₂₂NO₃ = 336.41 Da). The absence of peaks corresponding to multiple additions validates the site-specificity of the reaction.

  • Chromatography (HPLC/UPLC): Reversed-phase or ion-exchange chromatography can be used to assess the purity of the final conjugate.[19] A single, sharp peak for the labeled protein indicates a homogenous product.

Summary of Key Parameters & Troubleshooting

Quantitative Data Summary
ParameterRecommended RangeRationale & Criticality
Reaction pH 8.0 - 8.5(Critical) Optimal for deprotonating the N-terminus (pKa ~7-8.5) while keeping most lysines (pKa ~10.5) protonated, ensuring selectivity.[2][3]
Molar Excess (Reagent:Protein) 5:1 to 20:1Balances reaction efficiency with the risk of non-specific labeling. Start with 10:1 and optimize as needed.
Protein Concentration 1 - 5 mg/mLHigher concentrations favor the bimolecular reaction kinetics, improving labeling efficiency.
Reaction Time 1-2 hours (RT) or 4-24 hours (4°C)Longer times may be needed for less reactive N-termini or at lower temperatures. Monitor progress to avoid side reactions.
Solvent for Reagent Anhydrous DMF or DMSO(Critical) NHS esters are highly susceptible to hydrolysis. Use high-purity, amine-free solvents.[2]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Labeling 1. Incorrect pH (too low).2. Inactive (hydrolyzed) NHS ester.3. Presence of competing amines (e.g., Tris buffer).4. Inaccessible N-terminus.1. Verify buffer pH is 8.0-8.5 with a calibrated meter.2. Prepare a fresh stock solution of the labeling reagent immediately before use.3. Exchange protein into an amine-free buffer like PBS or HEPES.4. Consider performing the reaction under partially denaturing conditions (if the protein can be refolded).
Non-Specific Labeling (Multiple additions by MS) 1. pH is too high (> 8.5).2. Molar excess of reagent is too high.3. Prolonged reaction time.1. Lower the reaction pH to 8.0.2. Reduce the molar excess of the NHS ester (try 5:1).3. Decrease the reaction time; monitor the reaction progress by MS.
Protein Precipitation 1. High concentration of organic solvent (DMF/DMSO).2. The Fmoc-Nle conjugate is less soluble than the native protein.1. Keep the volume of added organic solvent below 10% (v/v) of the total reaction volume.2. Reduce the protein concentration. Perform the reaction at 4°C.

Conclusion

Fmoc-L-norleucine N-hydroxysuccinimide ester is a powerful and multifaceted reagent for the site-specific modification of protein N-termini. By carefully controlling reaction pH, researchers can achieve highly selective labeling, while the unique properties of the norleucine and Fmoc moieties provide added stability and functional versatility. The protocols and guidelines presented here offer a robust framework for generating well-defined, homogenous bioconjugates suitable for a wide array of applications in research and development.

References

  • Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port. (n.d.). Peptide Port.
  • Bioconjugation: Linking Biomolecules with Precision Using Fmoc-Amino Acids. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD.
  • Skinner, J. P., et al. (2019). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. ACS Publications.
  • Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (n.d.). MDPI.
  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (2021). PMC - NIH.
  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). PMC - NIH.
  • Overview of Fmoc Amino Acids. (n.d.). ChemPep.
  • Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. (2015, September 11). Analytical Chemistry. ACS Publications.
  • Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. (n.d.). MDPI.
  • The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. (n.d.).
  • Mass Spectrometric Conjugate Characterization. (n.d.). FUJIFILM Biotechnologies.
  • Harnessing Bioconjugation with Fmoc-Protected Amino Acids: The Role of Fmoc-L-3-(2-Furyl)-alanine. (2025, December 16). NINGBO INNO PHARMCHEM CO.,LTD.
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. (n.d.). Lumiprobe.
  • Unnatural Amino Acids: Norleucine. (2025, January 8). LifeTein Peptide Blog.
  • Tagging and Labelling Proteins for Purification and Tracking. (2024, September 11). YouTube.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (n.d.). PMC - NIH.
  • Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. (n.d.). Journal of the American Chemical Society.
  • Leveraging Mass Spectrometry for In-Depth Protein Characterization in Scientific Research. (n.d.).
  • N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. (2021). PubMed.
  • Norleucine - Wikipedia. (n.d.). Wikipedia.
  • Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. (n.d.). Chemistry and Chemical Engineering Division.
  • Efficient tagging and purification of endogenous proteins for structural studies by single particle cryo-EM. (2021, July 2). bioRxiv.
  • Identifying and quantifying proteolytic events and the natural N terminome by terminal amine isotopic labeling of substrates. (2011, September 22). PubMed.
  • Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. (2017, March 2). CORE.
  • Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. (2022, January 25). Frontiers.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim.
  • Complete MCAT Amino Acids Proteins Guide - Outline. (n.d.). Jack Westin.
  • Lysine - Amino Acids. (n.d.). The Biology Project.
  • Fmoc-L-Nle-OH - Matrix Innovation. (n.d.). Matrix Innovation.
  • proteins & purification. (n.d.). www-users.
  • (PDF) Determination of the pKa of the N-terminal amino group of ubiquitin by NMR. (2025, August 6).
  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. (n.d.). ResearchGate.
  • Purification of endogenously tagged native chromatin modifying.... (n.d.). ResearchGate.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. …. (n.d.). ResearchGate.
  • Fmoc-Nle-OH Novabiochem 77284-32-3. (n.d.). Sigma-Aldrich.
  • CAS 77284-32-3 Fmoc-Nle-OH. (n.d.). Alfa Chemistry.
  • Fmoc-Nle-OH | CAS 77284-32-3 | SCBT. (n.d.). Santa Cruz Biotechnology.

Sources

Reaction conditions for coupling Fmoc-L-norleucine n-hydroxysuccinimide ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Fmoc-L-Norleucine N-hydroxysuccinimide Ester in Synthesis

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal reaction conditions for the coupling of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, explains the rationale behind procedural choices, and offers robust protocols for both solid-phase and solution-phase applications. Our objective is to equip the user with the expertise to not only successfully execute the coupling reaction but also to troubleshoot potential issues and adapt the methodology to their specific needs.

Introduction: The Strategic Advantage of Pre-activated Amino Acids

Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that serves as a valuable probe in peptide science. Its unbranched, hydrophobic side chain makes it a useful replacement for methionine, as it mimics its steric properties without the susceptibility to oxidation. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal solid-phase peptide synthesis (SPPS), offering robust protection that is readily cleaved under mild basic conditions.[1][2]

The focus of this guide, This compound , is a pre-activated form of the amino acid. In contrast to traditional peptide coupling, which requires the in situ activation of a carboxylic acid using reagents like carbodiimides (e.g., DIC) or onium salts (e.g., HBTU, HATU), the NHS ester is an electrophilically "primed" molecule ready to react with a nucleophile.[3][4] This pre-activation strategy offers several key advantages:

  • Efficiency: It circumvents the need for a separate activation step, streamlining the synthesis workflow.

  • Reduced Side Reactions: It eliminates potential side reactions associated with certain activating agents, such as the formation of guanidinium byproducts from HBTU/TBTU if pre-activation is not handled correctly.[2]

  • Mild Conditions: The reaction proceeds efficiently at room temperature without the need for strong, potentially racemizing bases.

Foundational Chemistry: Reaction Mechanisms

A thorough understanding of the two core chemical transformations—coupling and deprotection—is essential for mastering this technique.

The Amide Bond Formation: NHS Ester Coupling

The coupling reaction is a classic nucleophilic acyl substitution. The primary amine of a peptide chain (or any other molecule) acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide as a stable leaving group to form the desired amide bond.[5][6]

Mechanism of NHS Ester Coupling.
Releasing the Nucleophile: Fmoc Deprotection

The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. A secondary amine base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[7] The resulting carbanion is stabilized by the aromatic system, leading to the elimination of dibenzofulvene and a carbamate intermediate, which subsequently decarboxylates to release the free primary amine. The dibenzofulvene byproduct is scavenged by the excess piperidine to form a stable adduct.[1]

G Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Piperidine-Fulvene Adduct Piperidine->Adduct Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene Free_Amine H₂N-Peptide (Ready for next coupling) Elimination->Free_Amine Dibenzofulvene->Adduct

Mechanism of Fmoc Deprotection.

Critical Parameters and Scientific Rationale

Optimizing the coupling reaction requires careful control of several interconnected parameters.

ParameterRecommended ConditionRationale & Causality
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)These polar aprotic solvents are essential. They effectively swell the polystyrene resin in SPPS, ensuring reagent access to reactive sites. They also possess excellent solvating power for the protected amino acid and peptide chain, facilitating reaction kinetics. Using less polar solvents like Dichloromethane (DCM) is not recommended for the coupling step as it can lead to poor solvation and incomplete reactions.[2]
pH / Base SPPS: Mild non-nucleophilic base (e.g., 1-2 eq. DIPEA). Solution: Buffered at pH 8.0-8.5 (e.g., bicarbonate or phosphate buffer).This is the most critical parameter. The attacking amine must be in its neutral, nucleophilic state (-NH₂), not its protonated, non-reactive ammonium form (-NH₃⁺).[6] In SPPS, the free amine generated after deprotection is sufficiently basic, but adding a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the local environment remains basic, preventing re-protonation.[2][3] In solution-phase, a buffer is crucial. A pH below ~7.5 will result in a slow or incomplete reaction.[8] A pH above ~9.0 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired amine reaction, reducing yield.[9][10] Amine-containing buffers (e.g., Tris) must be avoided as they will compete in the reaction.[11]
Stoichiometry 1.5 - 3.0 equivalents of Fmoc-L-Nle-OSuUsing a molar excess of the activated amino acid relative to the free amine on the resin or in solution drives the reaction towards completion according to Le Châtelier's principle. This is standard practice in SPPS to achieve near-quantitative coupling at each step.[12]
Temperature Room Temperature (20-25°C)The high reactivity of the NHS ester allows the coupling to proceed efficiently at ambient temperature. While gentle heating (e.g., to 40°C) can sometimes be used for difficult couplings, it is generally unnecessary and may increase the risk of side reactions.[12]
Reaction Time 1 - 4 hoursMost couplings are complete within this timeframe.[12][13] Reaction progress can be monitored to determine the optimal time for a specific sequence. Overnight reactions are also common, particularly for convenience or with sterically hindered substrates.[8][10][11]

Experimental Workflows and Protocols

The following protocols provide detailed, validated methodologies for the two primary applications of Fmoc-L-norleucine-NHS ester.

General Workflow for a Single SPPS Cycle

G A Start: Resin with N-terminal Fmoc Group B Step 1: Fmoc Deprotection (20% Piperidine in DMF) A->B C Step 2: Extensive Washing (DMF, IPA, DMF) B->C D Step 3: Coupling Reaction (Add Fmoc-L-Nle-OSu in DMF) C->D E Qualitative Check (Optional) (Kaiser Test on small sample) D->E F Step 4: Post-Coupling Wash (DMF) D->F E->D If Positive (Incomplete) Recouple E->F If Negative (Complete) G End: Resin ready for next cycle F->G

Workflow for an Fmoc-SPPS Cycle.
Protocol 1: Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a manual synthesis starting with a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (Fmoc-L-Nle-OSu)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel with a sintered glass filter

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation: Ensure the resin from the previous Fmoc-deprotection step has been thoroughly washed to remove all traces of piperidine. A typical wash sequence is DMF (3x), Isopropanol (IPA) (3x), and finally DMF (3x). The resin should be swelled in DMF.

  • Reagent Preparation: In a separate vial, dissolve 1.5 to 3.0 molar equivalents of Fmoc-L-Nle-OSu (relative to the resin loading capacity) in a minimal volume of DMF.

  • Coupling Reaction: a. Drain the DMF from the swelled resin. b. Immediately add the Fmoc-L-Nle-OSu solution to the resin. c. Add 1-2 equivalents of DIPEA to the reaction slurry. d. Agitate the mixture at room temperature for 1-4 hours. Ensure the resin remains fully suspended in the solution.

  • Monitoring (Optional but Recommended): a. After the desired reaction time, take a small sample of resin beads (a few milligrams). b. Wash the sample beads thoroughly with DMF, then ethanol, and dry them. c. Perform a qualitative test for free primary amines, such as the Kaiser test.[14] A negative result (e.g., yellow beads for the Kaiser test) indicates the reaction is complete. If the test is positive, the coupling should be repeated.

  • Washing: a. Once the coupling is complete, drain the reaction solution from the vessel. b. Wash the resin thoroughly to remove excess reagents and the N-hydroxysuccinimide byproduct. A standard wash sequence is 3-5 cycles with DMF. c. The resin is now ready for the next Fmoc deprotection step in the peptide sequence.

Protocol 2: Coupling in Solution Phase (Bioconjugation)

This protocol describes the conjugation of Fmoc-L-Nle-OSu to a molecule containing a primary amine (e.g., a protein, linker, or small molecule) in a liquid environment.

Materials:

  • Amine-containing substrate

  • This compound (Fmoc-L-Nle-OSu)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3[9][10]

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Substrate Preparation: Dissolve the amine-containing substrate in the Reaction Buffer to a desired concentration (typically 1-10 mg/mL).[11]

  • NHS Ester Preparation: Immediately before use, prepare a concentrated stock solution of Fmoc-L-Nle-OSu in anhydrous DMF or DMSO.[9][15] (e.g., 10-20 mg/mL). Preparing this solution in an anhydrous organic solvent is critical as the NHS ester will rapidly hydrolyze in aqueous media.[16]

  • Coupling Reaction: a. While gently stirring the substrate solution, add a 5-10 molar excess of the Fmoc-L-Nle-OSu stock solution. The final concentration of the organic solvent should ideally be kept low (<10% v/v) if the substrate is sensitive to it. b. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[13] Protect from light if any components are light-sensitive.

  • Quenching (Optional): To quench any unreacted NHS ester, a small amount of an amine-containing buffer like Tris or glycine can be added to a final concentration of ~20-50 mM.[13]

  • Purification: Purify the resulting conjugate from excess reagents and byproducts. For peptides and small molecules, Reverse-Phase HPLC (RP-HPLC) is typically used.[17] For larger biomolecules like proteins, size-exclusion chromatography or dialysis is effective.[13]

  • Analysis: Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques, such as Mass Spectrometry and analytical HPLC.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient equivalents of NHS ester. 2. Poor resin swelling or peptide aggregation. 3. Deactivation of NHS ester by moisture. 4. Insufficient reaction time.1. Increase the equivalents of Fmoc-L-Nle-OSu to 3-5x and repeat the coupling. 2. Ensure adequate solvent volume and agitation. Consider using NMP as a solvent. 3. Use fresh, high-quality Fmoc-L-Nle-OSu and anhydrous DMF. 4. Extend the reaction time to 4 hours or overnight.
Low Yield in Solution Phase 1. Incorrect pH of the reaction buffer. 2. Hydrolysis of the NHS ester. 3. Presence of competing nucleophiles (e.g., Tris buffer).1. Verify the buffer pH is between 8.0 and 8.5.[9][10] 2. Prepare the NHS ester stock solution immediately before use in anhydrous solvent.[16] Minimize the time the ester is in the aqueous buffer before reaction. 3. Ensure the use of non-nucleophilic buffers like phosphate or bicarbonate.
Premature Fmoc Deprotection Residual piperidine from the previous step.Ensure a thorough and extensive washing protocol is followed after Fmoc deprotection, prior to the coupling step.

Final Cleavage, Purification, and Analysis

Following the completion of the peptide synthesis on the solid support, the peptide must be cleaved from the resin and side-chain protecting groups must be removed. This is typically achieved by treating the peptide-resin with a "cleavage cocktail," most commonly based on Trifluoroacetic Acid (TFA).[12] A standard cocktail is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) for 2-4 hours at room temperature.[12] After cleavage, the crude peptide is precipitated in cold diethyl ether.

The final purification is almost universally performed using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18] The identity and purity of the final norleucine-containing peptide are then confirmed by analytical HPLC and Mass Spectrometry.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters. Retrieved from [Link]

  • ResearchGate. (2025). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Is it possible to conjugate an NHS ester to the N-terminus of a peptide ON RESIN? Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • PubMed. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Could someone suggest some suitable protocol for the reaction of NHS ester and alcohol? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Retrieved from [Link]

  • ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Fmoc-L-Norleucine N-hydroxysuccinimide Ester for Advanced Peptide Library Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of L-Norleucine in Peptide Libraries

In the landscape of drug discovery and proteomics, combinatorial peptide libraries are indispensable tools for identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic agents.[1] The composition of these libraries is critical to their success. The incorporation of non-proteinogenic amino acids is a key strategy for enhancing the pharmacological properties of peptides.[2]

L-Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid that serves as a powerful tool in peptide design.[3] It is nearly isosteric with methionine but critically lacks the oxidizable sulfur atom.[4] This makes norleucine an exceptional substitute for methionine in peptide sequences, preventing the oxidative degradation that can compromise the stability and activity of methionine-containing peptides. Research has demonstrated that replacing methionine with norleucine can negate the neurotoxic effects of amyloid-β peptides, highlighting its potential in developing therapeutics for neurodegenerative diseases.[4] The inclusion of L-norleucine can therefore enhance a peptide's stability against enzymatic degradation, improve its in vivo half-life, and modify its biological activity by altering binding affinity or receptor interactions.[2]

This guide provides a comprehensive overview of Fmoc-L-norleucine N-hydroxysuccinimide (Fmoc-Nle-OSu) ester , an activated building block designed for efficient incorporation into peptide libraries via Solid-Phase Peptide Synthesis (SPPS).

Reagent Overview and Mechanism of Action

Fmoc-Nle-OSu is an amino acid derivative where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester.[5][6]

  • Fmoc Protecting Group: The Fmoc group is the cornerstone of modern SPPS, preventing unwanted polymerization during the coupling step. Its key advantage is its removal under mild basic conditions (typically with piperidine), which preserves acid-labile side-chain protecting groups.[5][7]

  • N-hydroxysuccinimide (NHS) Ester: The NHS ester is a highly efficient activating group.[8] It transforms the carboxyl group into a reactive site that is susceptible to nucleophilic attack by the free primary amine of the growing peptide chain.[9] This reaction proceeds rapidly and with high yield, forming a stable amide (peptide) bond and releasing the water-soluble and easily removed NHS byproduct.[8][10]

Core Compound Data: Fmoc-L-norleucine N-hydroxysuccinimide ester
PropertyValue
CAS Number 144645-53-4
Molecular Formula C₂₅H₂₆N₂O₆
Molecular Weight 450.49 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥97%
Storage 2-8°C, desiccated

Experimental Workflow: Synthesis of a Peptide Library

The creation of a peptide library using Fmoc-Nle-OSu follows the cyclical process of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11] Each cycle extends the peptide chain by one amino acid.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Resin Bead (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 2. Washing (DMF) Deprotection->Wash1 Removes Fmoc group Coupling 3. Amino Acid Coupling (Fmoc-AA-OSu or other activated AA) Wash1->Coupling Prepares for coupling Wash2 4. Washing (DMF) Coupling->Wash2 Forms peptide bond KaiserTest QC Check: Kaiser Test Wash2->KaiserTest Removes excess reagents KaiserTest->Deprotection Negative (Complete) Proceed to next cycle KaiserTest->Coupling Positive (Incomplete) Recouple FinalDeprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) FinalDeprotection->Cleavage Purification Purification & Analysis (HPLC, Mass Spectrometry) Cleavage->Purification

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

These protocols are designed for manual SPPS on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: Resin Preparation and Swelling

Causality: Resin swelling is critical as it expands the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps.[7] Incomplete swelling is a common cause of low yield.

  • Place the appropriate resin (e.g., 100 mg of Rink Amide resin, ~1.0 mmol/g loading) into a reaction vessel.[12]

  • Add N,N-dimethylformamide (DMF) to fully cover the resin (~10 mL).

  • Agitate gently for 1-2 hours at room temperature.

  • Drain the DMF using positive nitrogen pressure or vacuum.

Protocol 2: Fmoc Deprotection

Causality: A solution of 20% piperidine in DMF is a sufficiently strong base to cleave the Fmoc group via a β-elimination mechanism, but mild enough to leave most acid-labile side-chain protecting groups intact.[11]

  • Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the swollen resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution (~5 mL) and agitate for an additional 15-20 minutes.[13]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine, which would otherwise neutralize the incoming activated amino acid.[12]

Protocol 3: Coupling of this compound

Causality: Using a pre-activated NHS ester like Fmoc-Nle-OSu simplifies the coupling step by eliminating the need for in-situ activating reagents. An excess of the amino acid derivative is used to drive the reaction to completion.

  • In a separate vial, dissolve this compound (3 to 5 equivalents relative to resin loading; e.g., 135-225 mg for 0.1 mmol scale) in DMF (~5 mL).

  • Add the Fmoc-Nle-OSu solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2-6 hours. Note: Coupling with NHS esters is generally slower than with modern phosphonium or aminium reagents like HBTU/HATU.[12]

  • After the reaction, drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL).

Protocol 4: In-Process Quality Control - The Kaiser Test

Causality: The Kaiser (ninhydrin) test is a crucial self-validating check within the protocol. It detects free primary amines on the resin.[14] A negative result (yellow/colorless beads) confirms that the coupling reaction has gone to completion, while a positive result (blue beads) indicates incomplete coupling, requiring a second coupling step. This prevents the accumulation of deletion sequences in the library.[14]

  • Prepare three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

  • Take a small sample of peptide-resin (a few beads) and place it in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C).

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color:

    • Blue beads: Positive result (free amines present). Recouple the amino acid.

    • Yellow/Colorless beads: Negative result (coupling complete). Proceed to the next deprotection cycle.

Note: The Kaiser test does not work for secondary amines like proline.[15]

Protocol 5: Final Cleavage and Deprotection

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups.[7] Scavengers (e.g., TIS, water) are included to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Cysteine.

  • After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail. For most peptides, a standard mixture is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[16]

  • Add the cleavage cocktail to the resin (~10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the peptide pellet under vacuum.

Library Characterization and Quality Control

The quality of a peptide library is paramount for the reliability of screening results.[17]

Analysis MethodPurposeKey Insights
Mass Spectrometry (MS) Confirms the molecular weight of individual peptides or the distribution in a mixture.[18]Verifies the successful synthesis of the target peptide(s). MS/MS can be used to confirm the amino acid sequence.[18]
Analytical HPLC Assesses the purity of individual peptides.[19]Provides a purity percentage by separating the target peptide from deletion sequences, truncated peptides, and other impurities.[18]
Amino Acid Analysis (AAA) Quantifies the amino acid composition of the peptide.Confirms the correct ratio of amino acids, including the successful incorporation of norleucine.
Next-Generation Sequencing (NGS) For DNA-encoded libraries (e.g., phage display), NGS analyzes the sequence distribution.[20]Provides quantitative data on the diversity and potential biases within the library. A normalized occurrence value close to 1.0 for each residue indicates high library quality.[20]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Yield 1. Incomplete Fmoc deprotection.[14] 2. Inefficient coupling. 3. Poor resin swelling.1. Extend piperidine treatment time or use a fresh solution. 2. Extend coupling time for Fmoc-Nle-OSu; consider double coupling or switching to a more potent activator like HBTU/HATU for difficult sequences.[21] 3. Ensure resin is fully swollen in DMF for at least 1 hour before synthesis.
Presence of Deletion Sequences Incomplete coupling at one or more cycles.Implement the Kaiser test after every coupling step to ensure completion before proceeding.[14] Perform a second coupling if the test is positive.
Peptide Aggregation Hydrophobic sequences can aggregate on the resin, blocking reactive sites.[22]Use specialized resins (e.g., PEG-polystyrene).[15] Incorporate backbone protection strategies (e.g., pseudoprolines) if the sequence is known to be difficult.
Racemization Base-catalyzed epimerization during amino acid activation/coupling.While NHS esters have a relatively low risk of racemization, for sensitive residues, consider using additives like HOBt or Oxyma if switching to a carbodiimide-based coupling method.[23]

References

  • PuLSE: Quality control and quantification of peptide sequences explored by phage display libraries. (n.d.). PLOS One.
  • Troubleshooting low yield in solid-phase peptide synthesis. (n.d.). Benchchem.
  • The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. (n.d.). BOC Sciences.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage.
  • The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis. (n.d.). BOC Sciences.
  • Quality control of synthetic peptides. (n.d.). Innovagen AB.
  • The Role of Fmoc-OSu in Solid-Phase Peptide Synthesis: A Key Reagent for Success. (n.d.). BOC Sciences.
  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (n.d.). MDPI.
  • Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. (2010, December 3). PMC - NIH.
  • Peptide Library Services. (n.d.). GenScript.
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018, July 22). ResearchGate.
  • Application Notes and Protocols for Fmoc-OSu in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • A Technical Guide to Fmoc-Phe-OSu: Application in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Unveiling Structural Nuances: A Comparative Analysis of Peptides with and without Boc-D-norleucine. (n.d.). Benchchem.
  • Problems and Solutions in Solid Phase Synthesis of Peptides. (n.d.). Omizzur.
  • N-Methyl-L-norleucine: A Technical Guide for Researchers and Drug Developers. (n.d.). Benchchem.
  • Efficient Quality Control of Peptide Pools. (2024, April 15). ResearchGate.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Wobble.
  • Unnatural Amino Acids: Norleucine. (2025, January 8). LifeTein Peptide Blog.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. (n.d.). ScienceDirect.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
  • The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. (2019, November 5). ChemicalBook.
  • Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry. (n.d.). Benchchem.
  • Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis with Fmoc-Phe-OSu. (n.d.). Benchchem.
  • Norleucine. (n.d.). Wikipedia.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-L-norleucine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Norleucine in Cyclic Peptide Drug Design

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, improved receptor affinity, and increased selectivity.[1][2] The strategic incorporation of non-proteinogenic amino acids is a key tool in optimizing the pharmacological properties of these molecules. L-norleucine (Nle), an isomer of leucine with a linear four-carbon side chain, is a particularly valuable building block in this context.[1][3] Unlike its proteinogenic counterpart, methionine, norleucine is not susceptible to oxidation, thereby enhancing the chemical stability of the resulting peptide.[4] Its structural similarity to leucine allows it to probe the effects of subtle side-chain modifications on peptide structure and function.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester in the synthesis of cyclic peptides. We will delve into the underlying chemistry, provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) and subsequent macrocyclization, and offer insights into the critical parameters that ensure a successful synthesis.

The Chemistry of Activation: Fmoc-L-norleucine N-hydroxysuccinimide Ester

The synthesis of peptides relies on the efficient formation of amide bonds between amino acids.[6] This is typically achieved by activating the carboxylic acid of one amino acid to make it more susceptible to nucleophilic attack by the amine of the next. N-hydroxysuccinimide esters are a widely used class of activated amino acids due to their balance of reactivity and stability.[6][7][8]

The this compound is a pre-activated form of Fmoc-L-norleucine, ready for direct use in peptide synthesis without the need for in-situ activating reagents during the coupling step. The NHS ester is formed by reacting the carboxylic acid of Fmoc-L-norleucine with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][9] The resulting ester is sufficiently reactive to form a stable amide bond with a primary amine and releases the water-soluble and easily removable NHS byproduct.[7][10]

Properties of this compound

PropertyValueSource
Molecular Formula C25H26N2O6[11]
Molecular Weight 450.48 g/mol [11]
Appearance White to off-white powder
Storage Conditions -15°C[11]
Purity (HPLC) ≥ 98%[11]

Experimental Workflow: From Linear Chain to Cyclic Masterpiece

The synthesis of a cyclic peptide containing norleucine can be conceptually divided into three main stages:

  • Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor is assembled on a solid support (resin) using Fmoc-based chemistry.

  • Cleavage from the Resin: The linear peptide is cleaved from the solid support, with or without the simultaneous removal of side-chain protecting groups.

  • Macrocyclization: The linear peptide undergoes an intramolecular reaction to form the cyclic structure.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Cleavage & Deprotection cluster_2 Macrocyclization Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Capping (Optional) Capping (Optional) Amino Acid Coupling->Capping (Optional) Fmoc-Nle-NHS Coupling Fmoc-Nle-NHS Coupling Amino Acid Coupling->Fmoc-Nle-NHS Coupling Repeat Cycle Repeat Cycle Capping (Optional)->Repeat Cycle Repeat Cycle->Fmoc Deprotection n-1 times Fmoc-Nle-NHS Coupling->Repeat Cycle Cleavage from Resin Cleavage from Resin Precipitation & Purification Precipitation & Purification Cleavage from Resin->Precipitation & Purification Solution-Phase Cyclization Solution-Phase Cyclization Precipitation & Purification->Solution-Phase Cyclization Final Purification Final Purification Solution-Phase Cyclization->Final Purification Cyclic Peptide Cyclic Peptide Final Purification->Cyclic Peptide

Figure 1: A generalized workflow for the synthesis of cyclic peptides.

Protocol 1: Solid-Phase Synthesis of the Linear Norleucine-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The choice of resin is critical and should be selected based on the desired C-terminal functionality of the final cyclic peptide.[12]

Materials:

  • Rink Amide resin (or other suitable resin)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), ACS grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU) for other amino acids

  • Solid-phase synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[13]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the piperidine solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[12][13]

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Standard Fmoc-Amino Acids (Non-Norleucine):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent like HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[14]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5-7 times).

  • Coupling of this compound:

    • Rationale: As the Fmoc-Nle-NHS ester is already activated, a standard coupling reagent is not required. The addition of a non-nucleophilic base like DIPEA is recommended to ensure the N-terminal amine of the growing peptide chain is in its free base form for efficient nucleophilic attack.

    • In a separate vial, dissolve this compound (2-3 equivalents) in DMF.

    • Add DIPEA (2-3 equivalents) to the dissolved NHS ester.

    • Add this solution to the deprotected resin.

    • Agitate the reaction mixture for 2-6 hours at room temperature. The reaction may be slower than with phosphonium- or aminium-based coupling reagents, so allow for sufficient reaction time.

    • Monitor the coupling reaction. If incomplete, the coupling step can be repeated.

    • Drain the coupling solution and wash the resin with DMF (5-7 times) and then DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 through 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage of the Linear Peptide from the Resin

The choice of cleavage cocktail depends on the protecting groups on the amino acid side chains. A standard acidic cleavage will remove the peptide from the resin and simultaneously deprotect most common side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Water, deionized

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[13] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of side-chain protecting groups.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[13]

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Peptide Isolation:

    • Pellet the peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Protocol 3: Solution-Phase Head-to-Tail Macrocyclization

This protocol describes the cyclization of the linear peptide in solution. This method is often favored as it can lead to higher yields compared to on-resin cyclization, where the resin matrix can impose conformational restrictions.[2][15]

Materials:

  • Crude linear peptide

  • DMF or a mixture of DMF/DCM

  • DIPEA

  • Coupling reagent (e.g., DPPA, HATU, PyBOP)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Peptide Dissolution:

    • Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM).

    • Rationale: High dilution conditions favor intramolecular cyclization over intermolecular polymerization, which would lead to undesired linear or cyclic oligomers.[2]

  • Cyclization Reaction:

    • Cool the peptide solution in an ice bath.

    • Add a coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents) to the solution with vigorous stirring.[14]

    • Allow the reaction to proceed for 12-24 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the cyclization by LC-MS until the linear precursor is consumed.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent for purification (e.g., a mixture of water and acetonitrile).

  • Purification:

    • Purify the cyclic peptide by preparative reverse-phase HPLC.

    • Collect the fractions containing the pure cyclic peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

G cluster_0 Peptide Dissolution (High Dilution) cluster_1 Activation & Cyclization cluster_2 Work-up & Purification Linear Peptide Linear Peptide Dissolve in DMF (0.1-1 mM) Dissolve in DMF (0.1-1 mM) Linear Peptide->Dissolve in DMF (0.1-1 mM) Add Coupling Reagent (e.g., HATU) Add Coupling Reagent (e.g., HATU) Dissolve in DMF (0.1-1 mM)->Add Coupling Reagent (e.g., HATU) Add Base (e.g., DIPEA) Add Base (e.g., DIPEA) Add Coupling Reagent (e.g., HATU)->Add Base (e.g., DIPEA) Stir 12-24h @ RT Stir 12-24h @ RT Add Base (e.g., DIPEA)->Stir 12-24h @ RT Monitor by LC-MS Monitor by LC-MS Stir 12-24h @ RT->Monitor by LC-MS Solvent Removal Solvent Removal Monitor by LC-MS->Solvent Removal Purify by RP-HPLC Purify by RP-HPLC Solvent Removal->Purify by RP-HPLC Lyophilization Lyophilization Purify by RP-HPLC->Lyophilization Final Cyclic Peptide Final Cyclic Peptide Lyophilization->Final Cyclic Peptide

Figure 2: A detailed workflow for solution-phase macrocyclization.

Conclusion and Future Perspectives

The use of this compound provides a straightforward and effective method for incorporating the non-proteinogenic amino acid norleucine into peptide sequences. This strategic substitution can significantly enhance the drug-like properties of cyclic peptides by improving their stability and allowing for fine-tuning of their conformational and binding characteristics. The protocols detailed herein provide a robust framework for the synthesis and cyclization of norleucine-containing peptides. As the field of peptide therapeutics continues to advance, the creative use of unique building blocks like norleucine will undoubtedly play a pivotal role in the development of next-generation therapies.

References

  • LifeTein Peptide Blog. (2025, January 8). Unnatural Amino Acids: Norleucine. [Link]

  • The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. (n.d.). [Source name withheld]. [Link]

  • The Science Behind N-Hydroxysuccinimide: Activation and Coupling in Synthesis. (n.d.). [Source name withheld]. [Link]

  • Fiveable. (n.d.). Norleucine Definition. [Link]

  • Wikipedia. (n.d.). Norleucine. [Link]

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. [Link]

  • McLuckey, S. A., & Reid, G. E. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. Journal of the American Society for Mass Spectrometry, 21(12), 1995-2004. [Link]

  • Google Patents. (n.d.).
  • Langmuir. (2021). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?[Link]

  • PubMed. (1987). Comparison of the interaction of methionine and norleucine-containing peptides with phospholipid bilayers. [Link]

  • PubMed. (2018). Head-to-tail Macrocyclization of Cysteine-Free Peptides Using an O-Aminoanilide Linker. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • [Source name withheld]. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • MDPI. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. [Link]

  • PubMed Central. (n.d.). On-resin peptide macrocyclization using thiol-ene click chemistry. [Link]

  • PubMed Central. (2025, August 8). Universal peptide synthesis via solid-phase methods fused with chemputation. [Link]

  • Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
  • PubMed Central. (n.d.). Introduction to Peptide Synthesis. [Link]

  • University of Toronto. (n.d.). The Reactivity and Conformational Properties of Aziridine-Containing Cyclic and Bicyclic Peptides and Their Derivatives. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

Sources

Labeling of amino-biomolecules with Fmoc-L-norleucine n-hydroxysuccinimide ester.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Labeling of Amino-Biomolecules with Fmoc-L-norleucine N-hydroxysuccinimide Ester

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Labeling with a Non-Proteogenic Amino Acid Analog

In the fields of proteomics, drug development, and peptide chemistry, the precise modification and labeling of biomolecules are fundamental for elucidating function, tracking distribution, and creating novel therapeutics.[1][2] Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester is a specialized chemical tool designed for this purpose.[3] It serves as an amine-reactive labeling reagent, enabling the covalent attachment of a protected, non-proteogenic amino acid analog, L-norleucine, to primary amines on target molecules such as proteins, peptides, and amino-modified oligonucleotides.[4][5]

Norleucine, an isomer of leucine, provides a unique aliphatic side chain that can act as a subtle, non-disruptive probe or a structural component. The key features of this reagent are:

  • N-hydroxysuccinimide (NHS) Ester: This functional group is one of the most common and efficient moieties for reacting with primary amines (-NH₂) at the N-terminus of proteins or the epsilon-amine of lysine residues.[6][7] The reaction forms a stable, irreversible amide bond.[1][5]

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: This is a well-established, base-labile protecting group.[8] Its presence allows for orthogonal protection strategies in complex syntheses. After the norleucine moiety is coupled to a target, the Fmoc group can be selectively removed under mild basic conditions (e.g., using piperidine) to reveal a new primary amine, which can be used for subsequent modifications.[8][9][10]

  • L-norleucine Core: As a non-proteinogenic amino acid, it can serve as a unique marker for mass spectrometry-based quantification or to introduce a non-natural structural element to modulate the biological activity or metabolic stability of a peptide.[11][12]

This guide provides a detailed technical overview of the chemical principles, experimental protocols, and validation strategies for the successful labeling of amino-biomolecules using Fmoc-L-norleucine NHS ester.

Pillar 1: The Chemistry of NHS Ester Conjugation

The success of any labeling experiment hinges on understanding the underlying chemical mechanism. The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][13]

The Core Reaction: Aminolysis

The primary amine on the biomolecule must be in its unprotonated, nucleophilic state (-NH₂) to attack the electrophilic carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][5]

The Competing Reaction: Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester by water, which also acts as a nucleophile.[1][7] This reaction produces an unreactive carboxylic acid from the NHS ester, effectively quenching its ability to label the target biomolecule and reducing the overall efficiency of the conjugation.[14]

The Critical Role of pH

The pH of the reaction buffer is the most critical parameter governing the outcome of the labeling reaction, as it directly controls the balance between aminolysis and hydrolysis.[1][4][14]

  • Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺). In this state, they are no longer nucleophilic, and the labeling reaction is significantly inhibited.[1][14]

  • Optimal pH (8.3 - 8.5): This pH range represents a crucial compromise. It is high enough to ensure a sufficient concentration of deprotonated, reactive primary amines on the biomolecule but not so high as to cause excessively rapid hydrolysis of the NHS ester.[4]

  • High pH (>9): While the concentration of nucleophilic amines increases, the rate of NHS ester hydrolysis becomes extremely rapid, drastically reducing the half-life of the reagent and lowering the labeling efficiency.[1][4][7]

The following diagram illustrates the reaction pathway and the critical influence of pH.

G cluster_0 Reaction Environment cluster_1 Reaction Pathways cluster_2 Products Reagent Fmoc-Nle-NHS Ester (Reactive) Aminolysis Aminolysis (Desired Reaction) Reagent->Aminolysis Hydrolysis Hydrolysis (Competing Reaction) Reagent->Hydrolysis Biomolecule_NH3 Biomolecule-NH3+ (Protonated, Non-nucleophilic) Biomolecule_NH2 Biomolecule-NH2 (Deprotonated, Nucleophilic) Biomolecule_NH3->Biomolecule_NH2 Increase pH Biomolecule_NH2->Biomolecule_NH3 Decrease pH Biomolecule_NH2->Aminolysis Water H2O (Nucleophile) Water->Hydrolysis Labeled_Product Fmoc-Nle-Biomolecule (Stable Amide Bond) Aminolysis->Labeled_Product Forms Hydrolyzed_Reagent Fmoc-Nle-COOH (Inactive) Hydrolysis->Hydrolyzed_Reagent Forms pH_opt Optimal pH 8.3 - 8.5 Maximizes Aminolysis, Minimizes Hydrolysis pH_opt->Aminolysis

Caption: Reaction mechanism for NHS ester labeling, highlighting the pH-dependent equilibrium.

Pillar 2: Self-Validating Experimental Protocols

A robust protocol incorporates checkpoints and validation steps to ensure success. This section provides a comprehensive workflow, from reagent preparation to final product analysis.

Quantitative Data Summary

The following tables provide essential parameters for designing your labeling experiment.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Rationale & Key Considerations
pH 8.3 - 8.5 Optimal balance between amine reactivity and NHS ester stability.[1][4]
Buffer System 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer Must be free of primary amines (e.g., Tris, Glycine) which would compete with the target.[1][4][7]
Temperature Room Temperature (20-25°C) or 4°C Room temperature reactions are faster (e.g., 1-4 hours). 4°C can be used for overnight incubations to minimize potential protein degradation.[1][7]
Biomolecule Conc. 1 - 10 mg/mL Higher concentrations improve labeling efficiency.[4]
Solvent for NHS Ester Anhydrous DMF or DMSO The NHS ester is often poorly soluble in aqueous buffers and should be dissolved in a minimal amount of organic solvent first.[4] Use high-purity, amine-free DMF.[4]

| Molar Excess of Ester | 8- to 20-fold | An empirical starting point for mono-labeling of proteins.[4][14] May require optimization based on the number of available amines and desired degree of labeling. |

Step-by-Step Protocol for Labeling a Generic Protein

This protocol details the procedure for labeling a protein with Fmoc-L-norleucine NHS ester.

1. Preparation of Buffers and Reagents

  • Labeling Buffer: Prepare 0.1 M Sodium Bicarbonate solution and adjust the pH to 8.3 using NaOH or HCl. Filter sterilize if necessary.

  • Biomolecule Solution: Dissolve your protein or peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL.[4] Ensure the initial buffer of the biomolecule is compatible or has been exchanged for the Labeling Buffer (e.g., via dialysis or a desalting column). The buffer must be free of amine-containing substances like Tris or BSA.[15]

  • NHS Ester Stock Solution: Immediately before use, weigh out the required amount of Fmoc-L-norleucine NHS ester and dissolve it in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mg/mL or ~22 mM).[4][15] The volume of organic solvent added to the reaction should ideally not exceed 10% of the total reaction volume to prevent protein denaturation.[1]

2. The Labeling Reaction

  • Calculation: Determine the amount of NHS ester needed. For a starting point with a 10-fold molar excess:

    • mg of NHS Ester = (mg of Protein / MW of Protein [Da]) * 10 * MW of NHS Ester [Da]

    • (MW of Fmoc-L-norleucine NHS ester ≈ 450.5 g/mol )[3][16]

  • Addition: While gently vortexing the biomolecule solution, add the calculated volume of the NHS ester stock solution dropwise.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] Protect from light if the biomolecule is light-sensitive.

3. Quenching the Reaction (Optional but Recommended)

  • To stop the reaction and consume any unreacted NHS ester, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1][14]

  • Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Labeled Conjugate

  • It is crucial to remove unreacted NHS ester, the hydrolyzed product (Fmoc-L-norleucine-COOH), and free N-hydroxysuccinimide.

  • Size-Exclusion Chromatography (Gel Filtration): This is the most common and effective method for purifying labeled macromolecules like proteins.[4][6] Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted components will be retained and elute later.

  • Dialysis: An alternative for larger volumes. Dialyze the reaction mixture against a large volume of storage buffer, with several buffer changes over 24-48 hours.

5. Characterization and Storage

  • Confirmation: The success of the labeling can be confirmed using several analytical techniques:

    • Mass Spectrometry (LC-MS): This is the most direct method. An increase in the molecular weight of the biomolecule corresponding to the mass of the Fmoc-L-norleucine moiety (335.4 Da) will confirm covalent attachment.[17] Multiple additions can also be quantified.

    • UV-Vis Spectroscopy: The Fmoc group has a characteristic UV absorbance around 301 nm.[18] This can be used to help quantify the degree of labeling, though it requires careful subtraction of the protein's own absorbance.

  • Storage: Store the purified, labeled biomolecule under conditions appropriate for the unlabeled protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C in aliquots for long-term storage.[6]

The following diagram outlines this comprehensive experimental workflow.

G cluster_validation Self-Validation Steps prep 1. Reagent Preparation - Biomolecule in Amine-Free Buffer (pH 8.3) - NHS Ester in DMSO/DMF calc 2. Calculation Determine Molar Excess prep->calc react 3. Labeling Reaction - Add NHS Ester to Biomolecule - Incubate 1-4h RT or O/N 4°C calc->react quench 4. Quench Reaction (Optional) Add Tris or Glycine react->quench purify 5. Purification Size-Exclusion Chromatography or Dialysis quench->purify analyze 6. Analysis & Characterization - Mass Spectrometry (Confirm Mass Shift) - UV-Vis Spectroscopy purify->analyze store 7. Storage -20°C or -80°C analyze->store

Caption: A comprehensive, self-validating workflow for biomolecule labeling.

Pillar 3: Subsequent Deprotection of the Fmoc Group

A key advantage of using this reagent is the ability to expose a new primary amine for further chemical modification. The Fmoc group is stable under the acidic conditions often used to handle peptides but is readily cleaved by a mild base.[8]

  • Standard Deprotection: The most common method involves treating the Fmoc-labeled molecule with a solution of 20% piperidine in DMF.[8][9] The reaction is typically rapid, often completing within minutes at room temperature.[8]

  • Mechanism: The deprotection proceeds via a base-catalyzed β-elimination mechanism, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate, which is scavenged by the excess piperidine.[8]

This orthogonality allows for complex, multi-step bioconjugation strategies where different sites on a molecule can be addressed sequentially.

References

  • Nowick, J.S. Lab, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Touriño, S., et al. (2019).
  • Wang, Y., et al. (2021). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Analytical Biochemistry, 612, 113975.
  • Lima, L. H., & Eifler-Lima, V. L. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Funakoshi, S., et al. (1988). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 85(19), 6982-6986.
  • Kuno, A., & Hirabayashi, J. (2024). 9-Fluorenylmethyl Chloroformate Labeling for O-Glycan Analysis. Methods in Molecular Biology, 2750, 207-215.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Desroches, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
  • ResearchGate. (2023). Analytical Techniques for Characterizing the Composition and Structure of Complex Biomolecules. Retrieved from [Link]

  • Shukla, H., et al. (2018). Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides. Bioanalysis, 10(22), 1839-1854.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • ResearchGate. (2018). Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). The formation and hydrolysis of the active ester made from α-amino acid.... Retrieved from [Link]

  • Aslam, B., et al. (2021). Proteomics: Concepts and applications in human medicine. World Journal of Biological Chemistry, 12(5), 57-69.

Sources

Application Note: Fmoc-L-norleucine N-hydroxysuccinimide Ester for Robust Surface Immobilization of Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in surface engineering, biomaterial development, and biosensor design.

Abstract

This technical guide provides a comprehensive framework for the utilization of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester in the covalent immobilization of peptides onto amine-functionalized surfaces. We will delve into the chemical principles underpinning this strategy, furnish detailed, field-proven protocols for surface preparation and peptide conjugation, and present methodologies for the characterization of the resulting peptide-functionalized substrates. This document is designed to empower researchers to achieve reproducible, high-fidelity peptide surfaces for a range of applications, from cell culture studies to advanced diagnostic platforms.

Introduction: The Rationale for Controlled Peptide Immobilization

The precise orientation and stable tethering of peptides to solid substrates are paramount for the development of bioactive surfaces that can modulate cellular behavior, capture specific analytes, or serve as therapeutic interfaces. The choice of linker chemistry is a critical determinant of the success of these applications. An ideal linker should offer stable covalent bond formation under mild conditions, provide a defined spacer length, and introduce minimal undesirable side-reactivity.

Fmoc-L-norleucine N-hydroxysuccinimide ester emerges as a superior reagent for this purpose, offering a trifecta of advantageous chemical features:

  • The N-hydroxysuccinimide (NHS) Ester: This functional group is a widely employed amine-reactive moiety.[1][2] It reacts efficiently with primary amines (such as those on the N-terminus of a peptide or the side chain of lysine residues) under physiological to slightly alkaline pH conditions to form a stable, covalent amide bond.[2][3] This reaction is characterized by its high specificity and yield, making it a cornerstone of bioconjugation chemistry.[4]

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: Traditionally a cornerstone of solid-phase peptide synthesis (SPPS), the Fmoc group serves as a temporary protecting group for the α-amino group of the norleucine.[5][6] Its presence in this reagent allows for a strategic, stepwise approach to surface functionalization. The Fmoc group is stable under a variety of conditions but can be selectively removed with a mild base, such as piperidine, to expose a primary amine for further modification if required.[7][8]

  • L-Norleucine: This non-proteinogenic amino acid, an isomer of leucine, provides a hydrophobic, unbranched six-carbon side chain.[9][10] Its incorporation into the linker structure offers several benefits. As a non-natural amino acid, it can enhance the resistance of the linker to enzymatic degradation.[11][12] The defined length of the norleucine residue also acts as a spacer, projecting the immobilized peptide away from the substrate surface. This can improve the peptide's accessibility and biological activity by minimizing steric hindrance.[13]

This application note will guide you through the practical implementation of Fmoc-L-norleucine NHS ester for creating well-defined, peptide-functionalized surfaces.

Materials and Reagents

Reagents
  • This compound

  • Substrate (e.g., gold-coated silicon wafers, glass slides, polystyrene plates)

  • If using a gold substrate:

    • 11-Mercaptoundecanoic acid (MUA) or a similar thiol for self-assembled monolayer (SAM) formation.[14]

  • If using glass or silica substrates:

    • (3-Aminopropyl)triethoxysilane (APTES)

  • Activation Reagents:

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

  • Peptide of interest (with at least one primary amine for conjugation)

  • Solvents:

    • Anhydrous Ethanol (200 proof)

    • Dimethylformamide (DMF)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Borate buffer (50 mM, pH 8.5)[15][16]

  • Fmoc Deprotection Solution:

    • 20% (v/v) Piperidine in DMF[7]

  • Quenching Solution:

    • 1 M Ethanolamine or Glycine solution, pH 8.5

  • High-purity deionized (DI) water (18.2 MΩ·cm)

  • Dry nitrogen or argon gas

Equipment
  • Sonicator

  • Spin coater (optional, for substrate cleaning and coating)

  • UV-Ozone cleaner (optional, for substrate cleaning)

  • Reaction vessels (e.g., petri dishes, multi-well plates)

  • Calibrated micropipettes

  • Orbital shaker

  • Fume hood

  • Surface characterization instrumentation (see Section 5)

Experimental Protocols

The following protocols provide a step-by-step guide for the immobilization of peptides using Fmoc-L-norleucine NHS ester. The initial steps will vary depending on the chosen substrate.

Substrate Preparation and Amine Functionalization

A clean and well-functionalized substrate is the foundation for successful peptide immobilization.

Protocol 3.1.1: Amine Functionalization of Gold Substrates via SAM Formation

This protocol first creates a carboxyl-terminated self-assembled monolayer (SAM) which is then activated to react with an amine-containing linker.

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Extreme caution is required when handling piranha solution.

    • Alternatively, sonicate the substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each.

    • Dry the substrate under a stream of dry nitrogen.

  • SAM Formation:

    • Prepare a 1 mM solution of 11-mercaptoundecanoic acid (MUA) in anhydrous ethanol.

    • Immerse the clean, dry gold substrate in the MUA solution and incubate for 18-24 hours at room temperature to allow for the formation of a dense, ordered monolayer.

    • Rinse the substrate thoroughly with ethanol and DI water to remove non-chemisorbed thiols.

    • Dry the carboxyl-terminated surface under a stream of dry nitrogen.

  • Carboxyl Group Activation:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water or MES buffer (pH 6.0).

    • Immerse the MUA-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester surface.

    • Rinse the substrate with DI water and dry under nitrogen. The activated surface should be used immediately.

Protocol 3.1.2: Amine Functionalization of Glass/Silica Substrates

  • Substrate Cleaning:

    • Clean the glass or silica substrates by sonicating in a 2% solution of Hellmanex (or similar detergent) in DI water for 30 minutes.

    • Rinse thoroughly with DI water.

    • Immerse in piranha solution for 30 minutes. Exercise extreme caution.

    • Rinse extensively with DI water and dry in an oven at 110°C for at least 1 hour.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene or ethanol.

    • Immerse the clean, dry substrates in the APTES solution for 1-2 hours at room temperature with gentle agitation.

    • Rinse the substrates with the corresponding solvent (toluene or ethanol) followed by DI water.

    • Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation. This will result in an amine-terminated surface.

Peptide Immobilization Workflow

The following workflow is applicable to amine-functionalized surfaces prepared as described above.

PeptideImmobilizationWorkflow sub Amine-Functionalized Substrate immobilization Immobilization Reaction (Amide Bond Formation) sub->immobilization pH 8.5 Buffer reagent Fmoc-L-norleucine NHS Ester Solution reagent->immobilization wash1 Wash Step 1 (Remove Unbound Reagent) immobilization->wash1 fmoc_surface Fmoc-Protected Peptide Surface wash1->fmoc_surface deprotection Fmoc Deprotection (20% Piperidine/DMF) fmoc_surface->deprotection wash2 Wash Step 2 (Remove Deprotection Reagents) deprotection->wash2 peptide_surface Amine-Terminated Linker Surface wash2->peptide_surface peptide_coupling Peptide Coupling (Amide Bond Formation) peptide_surface->peptide_coupling Activation (Optional) peptide_sol Peptide Solution peptide_sol->peptide_coupling wash3 Wash Step 3 (Remove Unbound Peptide) peptide_coupling->wash3 quenching Quenching (Block Unreacted Sites) wash3->quenching final_surface Final Peptide- Immobilized Surface quenching->final_surface

Caption: Workflow for peptide immobilization using Fmoc-L-norleucine NHS ester.

Protocol 3.2.1: Covalent Linkage of Fmoc-L-norleucine NHS Ester

  • Reagent Preparation: Prepare a solution of Fmoc-L-norleucine NHS ester at a concentration of 1-10 mM in a suitable anhydrous solvent such as DMF or DMSO.

  • Immobilization Reaction:

    • Immerse the amine-functionalized substrate in the Fmoc-L-norleucine NHS ester solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The reaction should be carried out in a slightly alkaline buffer (e.g., borate buffer, pH 8.5) to facilitate the reaction between the NHS ester and the surface amines.[15]

  • Washing:

    • Rinse the substrate thoroughly with the solvent used for the reaction (DMF or DMSO), followed by ethanol and DI water to remove any non-covalently bound reagent.

    • Dry the surface under a stream of dry nitrogen. At this stage, the surface is functionalized with the Fmoc-protected norleucine linker.

Protocol 3.2.2: On-Surface Fmoc Deprotection

  • Deprotection:

    • Immerse the Fmoc-functionalized substrate in a 20% (v/v) solution of piperidine in DMF.

    • Incubate for 10-20 minutes at room temperature.[17][18]

  • Washing:

    • Rinse the substrate extensively with DMF, followed by ethanol and DI water to ensure complete removal of piperidine and the cleaved Fmoc adducts.

    • Dry the surface under a stream of dry nitrogen. The surface now presents a terminal primary amine from the norleucine linker, ready for peptide coupling.

Protocol 3.2.3: Peptide Coupling

  • Peptide Solution Preparation: Dissolve the peptide of interest in a suitable buffer (e.g., PBS pH 7.4 or borate buffer pH 8.5) at a concentration typically ranging from 0.1 to 1 mg/mL. If the peptide has a C-terminal carboxyl group that needs to be activated for coupling to the amine-terminated surface, pre-activate it with EDC/NHS as described in Protocol 3.1.1, step 3.

  • Coupling Reaction:

    • Immerse the amine-terminated linker surface in the peptide solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Washing:

    • Rinse the substrate with the coupling buffer, followed by DI water to remove non-covalently bound peptide.

  • Quenching (Blocking):

    • To deactivate any remaining reactive sites on the surface and prevent non-specific adsorption in subsequent assays, immerse the substrate in a quenching solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 30 minutes at room temperature.

    • Rinse thoroughly with DI water and dry under a stream of dry nitrogen.

    • Store the functionalized substrate in a desiccator or under an inert atmosphere until use.

Quantitative Data Summary

The following table provides a summary of key reaction parameters. Optimal conditions may vary depending on the specific peptide and substrate.

ParameterRecommended RangeRationale
Fmoc-L-norleucine NHS Ester Concentration 1 - 10 mMEnsures sufficient reagent for surface saturation without excessive waste.
Peptide Concentration 0.1 - 1.0 mg/mLBalances efficient coupling with peptide conservation. Higher concentrations can increase surface density up to a saturation point.
Coupling pH 7.2 - 9.0The primary amine is deprotonated and nucleophilic at this pH, facilitating the reaction with the NHS ester. However, hydrolysis of the NHS ester is also accelerated at higher pH.[16]
Coupling Time 1 - 4 hours (RT) or Overnight (4°C)Longer incubation times can increase coupling efficiency, especially for lower concentrations of reactants.
Fmoc Deprotection Time 10 - 20 minutesSufficient time for complete removal of the Fmoc group without significant degradation of the underlying linker.

Characterization of Peptide-Immobilized Surfaces

It is crucial to verify the success of each step of the immobilization process. A multi-technique approach is recommended.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information of the top ~10 nm of a surface.[19]

  • Expected Observations:

    • Successful Amine Functionalization: Appearance of a Nitrogen (N 1s) peak.[20]

    • Fmoc-L-norleucine Linker Immobilization: An increase in the Carbon (C 1s) and Nitrogen (N 1s) signals. High-resolution C 1s spectra may show components corresponding to the various carbon environments in the Fmoc group and the linker.

    • Peptide Coupling: A significant increase in the N 1s signal and the appearance of characteristic peaks for specific amino acids if present (e.g., S 2p for cysteine or methionine).[21][22] The C 1s and O 1s signals will also change, reflecting the peptide's composition.[23]

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a real-time, label-free technique that measures changes in mass and viscoelastic properties at the sensor surface.[24][25] It is invaluable for monitoring the kinetics of each immobilization step.[26][27][28]

  • Expected Observations:

    • A decrease in the resonant frequency (Δf) corresponds to an increase in mass on the sensor surface, confirming the binding of the linker and the peptide.

    • Changes in the dissipation (ΔD) provide information about the conformational state of the immobilized layer (e.g., rigid vs. soft).

Contact Angle Goniometry

This technique measures the hydrophobicity/hydrophilicity of the surface by determining the contact angle of a water droplet.

  • Expected Observations:

    • The contact angle will change at each step, reflecting the chemical nature of the terminal functional group. For example, a carboxyl-terminated SAM will be more hydrophilic than the initial gold surface, and the subsequent immobilization of a hydrophobic peptide will increase the contact angle.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in Attenuated Total Reflectance (ATR) or Grazing Angle modes, can identify the chemical bonds present on the surface.

  • Expected Observations:

    • Appearance of amide I and amide II bands (around 1650 cm⁻¹ and 1550 cm⁻¹, respectively) after peptide immobilization.

    • Characteristic peaks for the Fmoc group can be observed before deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Peptide Immobilization Efficiency Incomplete surface activation (hydrolysis of NHS esters).[16]Use freshly prepared EDC/NHS solution and proceed immediately to the coupling step. Perform the activation in an anhydrous solvent if possible.
Low peptide concentration or reactivity.Increase peptide concentration or coupling time. Ensure the pH of the coupling buffer is optimal (8.0-8.5).
Steric hindrance.Consider using a longer spacer arm if the peptide is large or the surface is crowded.
High Non-Specific Binding Incomplete quenching of reactive sites.Increase the concentration or incubation time of the quenching agent (e.g., ethanolamine, glycine).
Hydrophobic or electrostatic interactions.Include a blocking step with a protein like Bovine Serum Albumin (BSA) after peptide immobilization if the application allows.
Inconsistent Results Contaminated substrates or reagents.Ensure rigorous cleaning of substrates. Use high-purity, anhydrous solvents where specified.
Variability in SAM quality.Control the conditions for SAM formation (cleanliness, concentration, incubation time) to ensure a well-ordered monolayer.

Conclusion

This compound is a versatile and powerful tool for the covalent immobilization of peptides on a variety of substrates. The combination of a highly reactive NHS ester, a strategically employed Fmoc protecting group, and a stable norleucine spacer provides researchers with a high degree of control over surface chemistry. By following the detailed protocols and characterization methodologies outlined in this guide, scientists and drug development professionals can confidently create robust, well-defined, and bioactive peptide surfaces to advance their research and development goals.

References

  • Benchchem. An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation.
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
  • Sha, X., et al. (2012). Quartz Crystal Microbalance (QCM): Useful for Developing Procedures for Immobilization of Proteins on Solid Surfaces. Analytical Chemistry, 84(23), 10298-305. Available from: [Link]

  • Creative Proteomics. Amine-Reactive Crosslinker Overview.
  • PubMed. Quartz crystal microbalance (QCM): useful for developing procedures for immobilization of proteins on solid surfaces. (2012). Anal Chem, 84(23), 10298-305. Available from: [Link]

  • LifeTein Peptide Blog. Unnatural Amino Acids: Norleucine.
  • Lumiprobe. Bioconjugation reagents.
  • AxisPharm. Amine reactive Linkers.
  • Fiveable. Norleucine Definition - Organic Chemistry Key Term.
  • ResearchGate. The Quartz Crystal Microbalance (QCM) is Useful for Developing Procedures for Immobilization of Proteins on Solid Surfaces. Available from: [Link]

  • Wikipedia. Quartz crystal microbalance. Available from: [Link]

  • ACS Publications. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). Langmuir, 30(46), 13864-72. Available from: [Link]

  • PubMed. Succinimidyl Ester Surface Chemistry: Implications of the Competition Between Aminolysis and Hydrolysis on Covalent Protein Immobilization. (2014). Langmuir, 30(46), 13864-72. Available from: [Link]

  • Nanoscience Instruments. Quartz Crystal Microbalance (QCM). Available from: [Link]

  • Chem-Space. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis.
  • PubMed. Measurement of Peptide Coating Thickness and Chemical Composition Using XPS. (2021). Methods Mol Biol, 2208, 203-224. Available from: [Link]

  • ACS Publications. Effects of Peptide Immobilization Sites on the Structure and Activity of Surface-Tethered Antimicrobial Peptides. (2018). The Journal of Physical Chemistry C, 122(25), 13563-13572. Available from: [Link]

  • DL-Norleucine in Peptide Synthesis: A Guide for Researchers.
  • NINGBO INNO PHARMCHEM CO.,LTD. L-Norleucine (CAS 327-57-1): A Versatile Amino Acid for Peptide Synthesis.
  • MDPI. Hydroxyapatite Surfaces Functionalized with a Self-Assembling Peptide: XPS, RAIRS and NEXAFS Study. (2019). Materials, 12(18), 2984. Available from: [Link]

  • ResearchGate. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Available from: [Link]

  • UCI Chemistry. Characterization and Optimization of Peptide Arrays for the Study of EpitoperAntibody Interactions Using Surface Plasmon Resonance Imaging.
  • ResearchGate. Experimental Characterization of Peptide–Surface Interactions. Available from: [Link]

  • PubMed Central. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Int J Mol Sci, 24(12), 10071. Available from: [Link]

  • YouTube. What Are Fmoc Protecting Groups? - Chemistry For Everyone. Available from: [Link]

  • ResearchGate. XPS analysis results for characterization of surface elemental composition. Available from: [Link]

  • PubMed. Immobilization of Proteins on Gold Surfaces. (2020). Methods Mol Biol, 2100, 199-209. Available from: [Link]

  • ResearchGate. XPS spectra of cleaned surfaces, peptide functionalized, 1, 10100 and 1000 ppm Hg. Available from: [Link]

  • NIH. Strategies for Antimicrobial Peptides Immobilization on Surfaces to Prevent Biofilm Growth on Biomedical Devices. (2021). Polymers (Basel), 13(10), 1546. Available from: [Link]

  • MDPI. Peptide Arrays as Tools for Unraveling Tumor Microenvironments and Drug Discovery in Oncology. (2023). Cancers, 15(22), 5434. Available from: [Link]

  • NIH. Surface Functionalization of Ti6Al4V-ELI Alloy with Antimicrobial Peptide Nisin. (2022). Int J Mol Sci, 23(24), 15535. Available from: [Link]

  • Semantic Scholar. Determination of peptide-surface adsorption free energy for material surfaces not conducive to SPR or QCM using AFM. Available from: [Link]

  • PubMed. Self-assembled monolayers of peptide nucleic acids on gold surfaces: a spectroscopic study. (2005). Langmuir, 21(11), 5109-13. Available from: [Link]

  • MDPI. Construction and Characterizations of Antibacterial Surfaces Based on Self-Assembled Monolayer of Antimicrobial Peptides (Pac-525) Derivatives on Gold. (2018). Polymers, 10(11), 1234. Available from: [Link]

  • NIH. Peptide-Modified Surfaces for Enzyme Immobilization. (2010). PLoS One, 5(9), e12642. Available from: [Link]

  • Benchchem. Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry.
  • Benchchem. Application Notes and Protocols for N-Methyl-L-norleucine in Bioconjugation Techniques.
  • Semantic Scholar. Self-Assembled Monolayers of Hexapeptides on Gold: Surface Characterization and Orientation Distribution Analysis. (2004). Available from: [Link]

  • Royal Society of Chemistry. In situ Fmoc removal. (2019). Green Chem., 21, 6363-6369. Available from: [Link]

  • Royal Society of Chemistry. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (2019). Green Chemistry, 21, 6363-6369. Available from: [Link]

  • ResearchGate. Is there any good strategy to immobilize peptide on the NC membrane as capture molecule? (2020). Available from: [Link]

Sources

Troubleshooting & Optimization

Identifying and minimizing side reactions of Fmoc-L-norleucine n-hydroxysuccinimide ester.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during its use in peptide synthesis and bioconjugation. Our focus is on providing scientifically grounded explanations and practical, field-tested solutions to help you identify and minimize side reactions, ensuring the integrity and purity of your final product.

Introduction to Fmoc-L-norleucine NHS Ester

Fmoc-L-norleucine NHS ester is a widely used building block in solid-phase peptide synthesis (SPPS) and for the modification of primary amine-containing molecules. The norleucine residue, being an isomer of leucine, offers a unique hydrophobic side chain that can probe protein-protein interactions and enhance peptide stability. The N-hydroxysuccinimide ester is a highly reactive group that efficiently forms stable amide bonds with primary amines.[1][2] However, like all active esters, it is susceptible to competing side reactions that can compromise the efficiency of the desired reaction and the purity of the product.

This guide will walk you through the most common side reactions, their underlying mechanisms, and robust strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary desired reaction of Fmoc-L-norleucine NHS ester, and what are the main competing side reactions?

A1: The primary and desired reaction is the nucleophilic acyl substitution with a primary aliphatic amine (–NH₂), typically found at the N-terminus of a peptide chain or on the side chain of a lysine residue.[3] This reaction, known as aminolysis, forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2]

The main competing side reactions are:

  • Hydrolysis: The reaction of the NHS ester with water, which regenerates the unreactive Fmoc-L-norleucine carboxylic acid.[1][3]

  • Epimerization (Racemization): The loss of chiral integrity at the α-carbon of norleucine during the activation and coupling steps, leading to the formation of the D-enantiomer.[4]

  • Fmoc-Group Related Side Reactions: Primarily occurring during the deprotection step of SPPS, these can include the formation of piperidine adducts.[5][6]

Q2: My coupling efficiency is low, and I suspect hydrolysis of the Fmoc-L-norleucine NHS ester. How can I confirm this and prevent it?

A2: Low coupling efficiency is often due to the hydrolysis of the NHS ester before it can react with the target amine.[7] Hydrolysis is highly dependent on pH, temperature, and the presence of water.[1][8]

  • Confirmation: Hydrolysis can be indirectly confirmed by the presence of unreacted amine on your solid support (e.g., a positive Kaiser test after coupling) or by identifying the mass of the uncoupled peptide sequence via mass spectrometry. You can also monitor the hydrolysis of the NHS ester in solution by UV-Vis spectroscopy, as the released NHS anion absorbs at around 260 nm.[7]

  • Prevention:

    • pH Control: The optimal pH for NHS ester coupling is between 7.2 and 9.[3][8] Below pH 7, the amine is protonated and less nucleophilic, while above pH 9, the rate of hydrolysis increases significantly.[2] Use a well-buffered system to maintain the optimal pH.

    • Solvent Choice: Ensure the use of high-purity, anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving the NHS ester.[1][9] Even trace amounts of water can lead to hydrolysis.

    • Temperature: Perform couplings at room temperature or below (e.g., 4°C) to slow down the rate of hydrolysis.[8]

    • Reaction Time: While longer reaction times can sometimes drive sluggish couplings to completion, for NHS esters, it's a balance against hydrolysis. Monitor the reaction and aim for the shortest effective coupling time.

Q3: I am observing a diastereomeric impurity in my final peptide. Could this be due to epimerization of the norleucine residue?

A3: Yes, the presence of a diastereomeric impurity strongly suggests epimerization of the L-norleucine to D-norleucine during the synthesis.[4] This is a common side reaction during the activation of the carboxylic acid to the NHS ester and the subsequent coupling step, especially under basic conditions.[4][10]

  • Mechanism: The α-proton of the activated amino acid is susceptible to abstraction by base, leading to the formation of a planar enolate intermediate. Re-protonation can occur from either face, resulting in a mixture of L- and D-isomers.[4]

  • Minimization Strategies:

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in moderation.[11] Avoid using an excess of base.

    • Coupling Reagents: While you are using a pre-formed NHS ester, if you were preparing it in situ, the choice of coupling reagent would be critical. For difficult couplings where epimerization is a concern, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) can suppress this side reaction.[12]

    • Temperature: Lowering the reaction temperature can reduce the rate of epimerization.

Q4: Are there any side reactions specifically associated with the Fmoc protecting group that I should be aware of?

A4: The Fmoc group is generally stable during coupling but can be involved in side reactions during the deprotection step, which is typically performed with a solution of piperidine in DMF.[6][13]

  • Aspartimide Formation: While not directly involving norleucine, if your peptide sequence contains an aspartic acid residue, the basic conditions of Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate.[5][13] This can lead to subsequent ring-opening to form β-aspartyl peptides or piperidide adducts.[13]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, after the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[11][14] This is more pronounced with certain amino acid sequences, particularly those involving proline in the C-terminal position.

Troubleshooting Guides

Issue 1: Low Coupling Yield
Symptom Potential Cause Troubleshooting Action
Positive Kaiser test after coupling.Hydrolysis of NHS ester: The active ester has degraded due to moisture or inappropriate pH.[1][3]1. Verify Solvent Quality: Use fresh, anhydrous DMF or DMSO.[9] 2. Control pH: Ensure the reaction buffer is between pH 7.2 and 8.5.[8] 3. Use Fresh Reagent: Do not use Fmoc-L-norleucine NHS ester from a previously opened container that may have been exposed to moisture.[9] 4. Optimize Reagent Excess: Increase the molar excess of the NHS ester relative to the free amine.
Incomplete reaction with sterically hindered amines.Steric Hindrance: The target amine is sterically hindered, slowing down the aminolysis reaction.1. Increase Reaction Time: Extend the coupling time, while monitoring for hydrolysis. 2. Elevate Temperature: Slightly increasing the temperature (e.g., to 40°C) can improve coupling efficiency, but this may also increase hydrolysis and epimerization rates.[11]
Low yield with amine-containing buffers.Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the NHS ester.[2][8]1. Use Non-Nucleophilic Buffers: Switch to buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate.[2]
Issue 2: Presence of Impurities in the Final Product
Symptom Potential Cause Troubleshooting Action
A peak corresponding to the D-diastereomer is observed in HPLC/LC-MS.Epimerization: Loss of chiral purity during activation and/or coupling.[4]1. Minimize Base Exposure: Use the minimum required amount of a hindered base like DIPEA.[11] 2. Reduce Temperature: Perform the coupling at a lower temperature (e.g., 0-4°C).[12]
A peak with the mass of the starting peptide (minus norleucine) is present.Incomplete Coupling: A portion of the peptide chains did not react with the Fmoc-L-norleucine NHS ester.1. Implement Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the NHS ester.[11] 2. Capping: After the first coupling, "cap" any unreacted amines with an acetylating agent like acetic anhydride to prevent the formation of deletion sequences.[14]
A peak with the mass of Fmoc-L-norleucine-OH is observed.Hydrolysis: The NHS ester has hydrolyzed back to the carboxylic acid.[1][3]1. Improve Anhydrous Conditions: Ensure all reagents and solvents are dry.[9] 2. Optimize pH: Maintain the pH in the optimal range of 7.2-8.5.[8]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-norleucine NHS Ester in SPPS

Objective: To achieve efficient coupling of Fmoc-L-norleucine NHS ester to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-L-norleucine NHS ester

  • High-purity, anhydrous DMF

  • DIPEA (optional, for pH adjustment)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (at least 5 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve 2-3 equivalents of Fmoc-L-norleucine NHS ester in anhydrous DMF.

  • Coupling Reaction: Add the coupling solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another hour or consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by isopropanol (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the chemical purity of the final peptide and identify any side products.

Materials:

  • Crude, cleaved peptide

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water).

  • HPLC Conditions:

    • Column: C18, 3-5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Data Analysis: Integrate all peaks in the chromatogram. The main peak corresponds to your desired peptide. Side products, such as deletion sequences or diastereomers, will appear as separate peaks, often eluting close to the main product. Use mass spectrometry to identify the nature of these impurities.[15]

Visualizing Reaction Pathways

Main Reaction vs. Side Reactions

The following diagram illustrates the competition between the desired aminolysis reaction and the primary side reaction of hydrolysis.

G Fmoc_Nle_NHS Fmoc-L-norleucine NHS Ester Amide_Product Fmoc-Nle-NH-Peptide (Stable Amide Bond) Fmoc_Nle_NHS->Amide_Product Aminolysis (Desired Reaction) Carboxylic_Acid Fmoc-L-norleucine-OH (Inactive Acid) Fmoc_Nle_NHS->Carboxylic_Acid Hydrolysis (Side Reaction) Peptide_Amine Peptide-NH2 (Primary Amine) Water H2O (Water)

Caption: Competing pathways for Fmoc-L-norleucine NHS ester.

Epimerization Mechanism

This diagram shows how epimerization can occur under basic conditions during the coupling step.

G cluster_0 Epimerization Pathway L_Amino_Acid Activated L-Norleucine (Chiral Center) Enolate Planar Enolate Intermediate (Loss of Chirality) L_Amino_Acid->Enolate α-proton abstraction Base Base (e.g., DIPEA) Enolate->L_Amino_Acid Re-protonation D_Amino_Acid Activated D-Norleucine (Inverted Chirality) Enolate->D_Amino_Acid Re-protonation (opposite face)

Caption: Mechanism of base-catalyzed epimerization.

References

  • A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. BenchChem.

  • Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. BenchChem.

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine.

  • Side reactions associated with N-Methyl-L-norleucine in peptide synthesis. BenchChem.

  • Epimerisation in Peptide Synthesis. PubMed Central (PMC), National Institutes of Health (NIH).

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central (PMC), National Institutes of Health (NIH).

  • N-Hydroxysuccinimide active ester. Wako Chemicals.

  • An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.

  • A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem.

  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

  • Coupling method for peptide synthesis at elevated temperatures. Google Patents.

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate.

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ACS Publications.

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.

  • Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health (NIH).

  • Epimerization of Peptide. SlideShare.

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. ResearchGate.

  • SPPS Tips For Success Handout. Mesa Labs.

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PubMed Central (PMC), National Institutes of Health (NIH).

  • Fast Cysteine Bioconjugation Chemistry. PubMed Central (PMC), National Institutes of Health (NIH).

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment. BenchChem.

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Rowan University.

  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. YouTube.

  • Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. PubMed Central (PMC), National Institutes of Health (NIH).

  • Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry. BenchChem.

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

  • Fmoc Solid Phase Peptide Synthesis. ChemPep.

  • NHS ester labeling of amino biomolecules. Lumiprobe.

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH).

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI.

  • Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange.

  • Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Vapourtec.

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

  • New reactions and substrates for orthogonal bioconjugation. University of Siena.

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • What happens to NHS after hydrolysis of NHS-ester? ResearchGate.

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central (PMC), National Institutes of Health (NIH).

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PubMed.

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). ScienceDirect.

Sources

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-L-norleucine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the use of Fmoc-L-norleucine N-hydroxysuccinimide (Fmoc-Nle-OSu) ester in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high coupling efficiency. As Senior Application Scientists, we understand that successful peptide synthesis relies on a deep understanding of the reaction mechanics and a systematic approach to troubleshooting.

Fmoc-L-norleucine, a non-proteinogenic amino acid, is often incorporated into peptide sequences to probe receptor-ligand interactions or to enhance metabolic stability. The N-hydroxysuccinimide (NHS) ester is a pre-activated form of the amino acid, designed for direct reaction with primary amines without the need for in situ activating agents like carbodiimides, which can simplify protocols and minimize certain side reactions.[1] However, achieving optimal coupling efficiency requires careful attention to several critical parameters. This guide provides a structured approach to troubleshooting common issues and offers validated protocols to ensure reproducible success in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-L-norleucine N-hydroxysuccinimide ester and why is it used?

This compound (Fmoc-Nle-OSu) is a derivative of the amino acid L-norleucine where the N-terminus is protected by a base-labile Fmoc group and the C-terminus is activated as an N-hydroxysuccinimide ester. This "active ester" is highly reactive towards primary amines, such as the deprotected N-terminus of a growing peptide chain, forming a stable amide bond.[2] The primary advantage of using a pre-activated NHS ester is that it bypasses the need for separate in situ activation steps with reagents like DCC or HBTU during the coupling phase, which can streamline the synthesis process.[1]

Q2: What is the core mechanism of Fmoc-Nle-OSu coupling?

The coupling reaction is a nucleophilic acyl substitution. The deprotected primary amine on the resin-bound peptide acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable peptide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly selective for primary amines under controlled pH conditions.[3]

G cluster_reactants Reactants cluster_products Products FmocNleOSu Fmoc-Nle-OSu (Activated Ester) CoupledPeptide Fmoc-Nle-NH-Peptide-Resin (Coupled Peptide) FmocNleOSu->CoupledPeptide Nucleophilic Attack NHS N-Hydroxysuccinimide (Byproduct) FmocNleOSu->NHS Leaving Group PeptideResin H₂N-Peptide-Resin (Primary Amine) PeptideResin->CoupledPeptide

Caption: Mechanism of NHS ester coupling.

Q3: What are the primary factors that influence coupling efficiency?

Several factors are critical:

  • Reagent Integrity: Fmoc-Nle-OSu is moisture-sensitive. Hydrolysis of the NHS ester will deactivate it, preventing the reaction.

  • Solvent Quality: The solvent, typically DMF, must be of high purity and free of contaminating amines.[4]

  • Base Presence & Strength: A non-nucleophilic base is required to ensure the N-terminal amine of the peptide remains deprotonated and thus nucleophilic.[5]

  • Reaction Environment: Factors like temperature, reaction time, and proper mixing are crucial for allowing the reaction to proceed to completion.

  • Peptide Sequence: Steric hindrance from bulky adjacent amino acids or aggregation of the growing peptide chain can physically block the reaction site.

Q4: How can I monitor the completion of the coupling reaction?

The most common method in solid-phase peptide synthesis (SPPS) is a qualitative colorimetric test for the presence of unreacted primary amines. The Kaiser test is highly sensitive for this purpose.[6][7] A negative Kaiser test (colorless or yellowish beads) indicates that all primary amines have been acylated, signifying a complete reaction. For quantitative analysis and to confirm the final product's identity, reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) are essential.[8][9][10]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during the coupling of Fmoc-Nle-OSu, providing a systematic approach to identify the root cause and implement an effective solution.

Issue 1: Incomplete Coupling Detected by Monitoring Test

Q: My Kaiser test is positive (blue beads) after the standard coupling time. What are the immediate and long-term solutions?

A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[11]

Immediate Actions:

  • Double Couple: The simplest immediate step is to perform a second coupling reaction. Drain the reaction vessel and add a fresh solution of Fmoc-Nle-OSu and base to the resin. Allow the reaction to proceed for the standard duration.[12]

  • Capping: If the Kaiser test is still positive after a second coupling, it suggests the remaining unreacted sites are difficult to access, possibly due to aggregation or steric hindrance. To prevent the formation of deletion peptide impurities in subsequent steps, these unreacted amines should be permanently blocked or "capped".[13] This is typically done using a highly reactive and small acylating agent like acetic anhydride in the presence of a base.

Long-Term Solutions & Root Cause Analysis: If double coupling is frequently required, you must investigate the underlying cause to optimize the process.

  • Review Reagent Stoichiometry: Are you using a sufficient excess of Fmoc-Nle-OSu? For standard couplings, a 1.5 to 3-fold molar excess over the resin loading capacity is recommended. For difficult couplings, this may be increased to a 5-fold excess.

  • Extend Coupling Time: While standard coupling times are often 1-2 hours, sterically hindered sequences or those prone to aggregation may require longer reaction times (e.g., 4 hours or overnight).[14]

  • Evaluate Peptide Aggregation: As a peptide chain elongates, it can fold into secondary structures that aggregate, making the N-terminus inaccessible. Consider switching to a more chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) or adding 25% DMSO to the DMF to disrupt these structures.

G decision decision action action start Start Coupling kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes proceed Proceed to Deprotection is_positive->proceed No kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 is_positive_2 Test Still Positive? kaiser_test_2->is_positive_2 capping Cap Unreacted Amines is_positive_2->capping Yes is_positive_2->proceed No capping->proceed investigate Investigate Root Cause (Reagents, Conditions, Aggregation) capping->investigate

Caption: Troubleshooting workflow for a positive Kaiser test.

Issue 2: Suspected Reagent Degradation

Q: My coupling reactions are consistently failing or inefficient, and I suspect a reagent issue. How should I store and handle my Fmoc-Nle-OSu and solvents?

Reagent integrity is paramount. NHS esters are particularly susceptible to hydrolysis, and common synthesis solvents can degrade over time.

  • Fmoc-Nle-OSu Storage: This reagent is moisture-sensitive. It should be stored at 4°C or lower, under argon or nitrogen, and in a desiccator.[15] Before use, allow the container to warm to room temperature before opening to prevent water condensation on the powder.

  • Solvent Quality: Use only high-purity, peptide-synthesis-grade DMF. DMF can degrade to form dimethylamine, which has two detrimental effects: it can prematurely cleave the Fmoc group and, being a secondary amine, it can react with the NHS ester, consuming your reagent.[4] If you notice a "fishy" odor, the DMF has likely degraded and should be discarded. Store DMF over molecular sieves to keep it anhydrous.

  • Base Quality: The base, typically N,N-Diisopropylethylamine (DIPEA), should also be high quality. Older bottles can become contaminated. If in doubt, use a fresh bottle.

Issue 3: Sub-Optimal Reaction Conditions

Q: What are the optimal reaction conditions for coupling Fmoc-Nle-OSu, and how do I choose the right parameters?

Optimizing the reaction environment can significantly improve coupling outcomes.

ParameterRecommendationRationale & Expert Insights
Solvent DMF, NMP, or DCM/DMF mixtures.The solvent must swell the resin effectively and dissolve all reactants. DMF is the standard choice. For aggregation-prone sequences, NMP or the addition of DMSO can be beneficial.
Base N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).A non-nucleophilic tertiary amine is essential to neutralize the protonated N-terminus of the peptide without competing in the coupling reaction. DIPEA is commonly used, but in cases of suspected base-catalyzed side reactions, the less hindered NMM can be an alternative.[1] Use 2-3 equivalents relative to the amino acid.
Temperature Room Temperature (20-25°C).The reaction is typically efficient at room temperature. Applying heat is generally not recommended as it can increase the rate of side reactions, including racemization and hydrolysis of the NHS ester.
Concentration 0.2 - 0.5 M of Fmoc-Nle-OSu.Ensure the concentration is high enough to drive the reaction forward efficiently. Very dilute conditions can slow the reaction rate.

Key Experimental Protocols

Adherence to validated protocols is crucial for reproducibility. The following are standard procedures used in our application labs.

Protocol 1: Standard Coupling of Fmoc-Nle-OSu in SPPS
  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Prepare Coupling Solution: In a separate vessel, dissolve this compound (2 eq.) and DIPEA (2 eq.) in DMF to achieve a final concentration of approximately 0.4 M.

  • Coupling Reaction: Add the coupling solution to the washed resin. Ensure there is enough solution to fully swell and suspend the resin beads.

  • Agitation: Agitate the mixture at room temperature for 2 hours using a shaker or nitrogen bubbling.

  • Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test (see Protocol 2).

  • Washing: If the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove excess reagents and byproducts. The peptide is now ready for the next deprotection step.

Protocol 2: The Kaiser Test (for Primary Amines)

This test is used to detect the presence of free primary amines on the resin.[16]

Reagents:

  • Reagent A: 1 mL of 0.001 M KCN in pyridine + 49 mL of pyridine.[7]

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[7]

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.[7]

Procedure:

  • Place 10-20 beads of washed peptide-resin into a small glass test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Heat the tube at 110°C for 5 minutes.[7]

  • Observe the color of the beads and the solution.

ResultInterpretationRecommended Action
Beads and solution are dark blue Incomplete/Failed CouplingPerform a double coupling or cap.[7]
Beads are blue, solution is colorless Incomplete CouplingExtend coupling time or double couple.[6]
Beads are colorless, solution is blue Nearly Complete CouplingExtend coupling time or proceed.
Beads and solution are yellow/colorless Complete CouplingProceed to the next synthesis step.[17]
Protocol 3: Capping of Unreacted Amines

This procedure is used to terminate peptide chains that have failed to couple.[13]

  • Wash Resin: Wash the peptide-resin with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Wash: Drain the vessel and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next synthesis step.

Protocol 4: HPLC Analysis of Crude Peptide

High-Performance Liquid Chromatography is used to assess the purity of the crude peptide after cleavage from the resin.[18]

  • Sample Preparation: Cleave a small amount of the final peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • HPLC System: Use a reversed-phase C18 column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 220 nm.

  • Analysis: The chromatogram will show peaks corresponding to the full-length product and any impurities, such as deletion sequences resulting from incomplete coupling.[9] Purity is typically calculated as the area of the main peak divided by the total area of all peaks.[9]

References

  • N-(alpha)-Fmoc-L-isoleucine N-hydroxysuccinimide ester. (n.d.). Shashun. Retrieved from [Link]

  • Vandamme, R., et al. (2014). Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? Langmuir. Retrieved from [Link]

  • ResearchGate. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Vandamme, R., et al. (2014). Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation? PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 2 Peptide synthesis and purification. HPLC analysis of the crude.... Retrieved from [Link]

  • Journal of Young Investigators. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Andreu, D., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]

  • Reddit. (2022). Conditions for coupling to an N-hydroxysuccinimide ester. Retrieved from [Link]

  • Dempsey, D. R., et al. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed Central. Retrieved from [Link]

  • NIH. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Retrieved from [Link]

  • Reddit. (2024). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

  • NIH. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • PubMed. (2020). Optimization of N-hydroxysuccinimide Ester Coupling With Aminoallyl-Modified RNA for Fluorescent Labeling. Retrieved from [Link]

  • NIH. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from [Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Purification of Peptides Synthesized with Fmoc-L-Norleucine N-Hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating Fmoc-L-norleucine, particularly when using the N-hydroxysuccinimide (NHS) ester for its introduction. The inherent hydrophobicity of norleucine presents unique challenges during purification, primarily by reversed-phase high-performance liquid chromatography (RP-HPLC). This document will equip you with the expertise to navigate these challenges and achieve high-purity peptides.

Understanding the Core Challenge: The Hydrophobicity of Norleucine

Norleucine, an isomer of leucine and isoleucine, is a non-proteinogenic amino acid frequently incorporated into peptide sequences to modulate their biological activity and stability. Its linear four-carbon side chain imparts significant hydrophobicity, which is the primary driver of purification difficulties. Peptides containing norleucine often exhibit poor solubility in aqueous mobile phases and a strong tendency to aggregate, leading to common issues such as peak broadening, low recovery, and co-elution with closely related impurities during RP-HPLC.[1][2]

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of norleucine-containing peptides and provides actionable solutions based on established chromatographic principles.

Problem 1: Poor Peptide Solubility in HPLC Mobile Phase

Symptoms:

  • Visible precipitation of the peptide upon dissolution in the initial mobile phase (e.g., high aqueous content).

  • Inconsistent peak areas upon repeated injections.

  • Low overall recovery of the peptide post-purification.

Causality: The high hydrophobicity of the norleucine-containing peptide makes it poorly soluble in mobile phases with a high percentage of water, which is typical at the beginning of an RP-HPLC gradient.[1][2]

Solutions:

  • Initial Dissolution in Stronger Organic Solvents:

    • Instead of directly dissolving the crude peptide in the aqueous mobile phase, first, dissolve it in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 100% trifluoroethanol (TFE).[3][4]

    • Gradually add the aqueous component of the mobile phase to this solution until the desired starting concentration is reached, ensuring the peptide remains dissolved.[1]

    • Be mindful that large injection volumes of strong solvents like DMSO can interfere with the chromatography, causing peak distortion.

  • Modify the Mobile Phase Composition:

    • Increase Initial Organic Content: Start your HPLC gradient with a higher percentage of the organic mobile phase (e.g., 20-30% acetonitrile instead of 5-10%). This will improve the solubility of your hydrophobic peptide.

    • Alternative Organic Modifiers: If acetonitrile (ACN) is not providing sufficient solubility, consider replacing it with or adding other organic solvents. Propanol (n-propanol or isopropanol) can be more effective at solubilizing large or hydrophobic peptides. Mixtures of ACN and propanol can also be beneficial.

  • Elevated Temperature Chromatography:

    • Increasing the column temperature (e.g., to 40-60°C) can significantly enhance the solubility of hydrophobic peptides and improve peak shape. Higher temperatures reduce mobile phase viscosity, which can also lead to sharper peaks.

Problem 2: Broad, Tailing, or Split Peaks in the Chromatogram

Symptoms:

  • The main peptide peak is not sharp and symmetrical.

  • The peak may have a "tail" on the back side or be split into multiple smaller peaks.

  • Poor resolution between the target peptide and impurities.

Causality:

  • Peptide Aggregation: The hydrophobic nature of norleucine can promote peptide aggregation on the column, leading to broad peaks.[2]

  • Secondary Interactions: The peptide may be interacting with the silica backbone of the stationary phase, causing tailing.

  • Co-eluting Impurities: Deletion sequences or peptides with incomplete deprotection of side chains can have very similar retention times to the target peptide.[5][6]

Solutions:

  • Optimize HPLC Method Parameters:

    • Column Chemistry: If using a standard C18 column, consider switching to a less hydrophobic stationary phase like C8 or a phenyl column to reduce the strong hydrophobic interactions.[4]

    • Gradient Slope: A shallower gradient around the elution point of your peptide can improve the separation of closely eluting impurities.

    • Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) in both mobile phases. TFA helps to sharpen peaks by masking the residual silanol groups on the stationary phase and providing a counter-ion for basic residues.[7][8]

  • Employ Orthogonal Purification Strategies:

    • If RP-HPLC alone is insufficient, a multi-step purification approach can be highly effective.[9]

    • Ion-Exchange Chromatography (IEX): As a first step, IEX can separate peptides based on their net charge. This can effectively remove impurities that have a different charge profile from your target peptide.

    • Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and can be useful for removing significantly smaller or larger impurities.

Problem 3: Identification of Unknown Impurities

Symptoms:

  • Multiple peaks are present in the chromatogram, and their identities are unknown.

  • The purity of the final product is lower than expected.

Causality:

  • Synthesis-Related Impurities: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry can generate various impurities, including:

    • Deletion Sequences: Resulting from incomplete coupling of an amino acid.[5]

    • Truncated Peptides: Caused by incomplete deprotection of the Fmoc group.

    • Side-Chain Protecting Group Adducts: Incomplete removal of side-chain protecting groups during final cleavage.[10]

    • Racemization Products: Epimerization of amino acids during activation.[5][11]

Solutions:

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to identify the molecular weights of the impurities. This is the most direct way to determine if an impurity is a deletion sequence, a truncated peptide, or has an unremoved protecting group.[12]

  • Amino Acid Analysis (AAA): AAA can be used to confirm the amino acid composition of your purified peptide and can help to identify any major discrepancies that might suggest a significant impurity.[12]

  • Review Synthesis and Cleavage Protocols: Carefully review your SPPS and cleavage procedures. Incomplete coupling steps, especially for sterically hindered amino acids, are a common source of deletion sequences.[11] Ensure your cleavage cocktail and reaction time are sufficient for complete deprotection.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting gradient for purifying a norleucine-containing peptide?

A1: A good starting point is a linear gradient of 10-60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes. However, due to the hydrophobicity of norleucine, you may need to start with a higher initial percentage of acetonitrile (e.g., 20%) and/or use a shallower gradient to achieve optimal separation.

Q2: My peptide is still impure after a single RP-HPLC run. What should I do?

A2: If a single RP-HPLC purification is insufficient, consider a second, orthogonal purification step.[9] For example, if your first purification was at a low pH (e.g., with TFA), you could try a second purification at a neutral or high pH (if your peptide is stable under these conditions). Alternatively, using a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol instead of acetonitrile) can alter the selectivity of the separation.[4]

Q3: How can I improve the recovery of my hydrophobic peptide from the HPLC column?

A3: Low recovery is often due to irreversible adsorption or precipitation on the column. To improve recovery:

  • Increase Organic Strength: Ensure your gradient goes to a high enough percentage of organic solvent to elute the peptide completely. A post-gradient flush with a high concentration of organic solvent (e.g., 95% acetonitrile) is recommended.

  • Use a Different Solvent: As mentioned, propanol can be more effective than acetonitrile at eluting very hydrophobic peptides.

  • Elevate Temperature: Running the purification at a higher temperature can improve recovery by increasing solubility and reducing strong hydrophobic interactions.

Q4: What analytical methods are essential to confirm the purity of my final peptide?

A4: At a minimum, you should use analytical RP-HPLC with UV detection (typically at 210-220 nm for the peptide bond) to assess purity.[6] This should be coupled with mass spectrometry (MS) to confirm the molecular weight of the main peak corresponds to your target peptide.[12] For peptides intended for biological assays, quantitative amino acid analysis (AAA) is often used to determine the exact peptide content.[12]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of a norleucine-containing peptide.

PeptidePurificationWorkflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Fmoc-SPPS with Fmoc-L-norleucine-NHS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Solubility Solubility Test & Dissolution Optimization Crude->Solubility RPHPLC Preparative RP-HPLC Solubility->RPHPLC Orthogonal Optional: Orthogonal Purification (e.g., IEX) RPHPLC->Orthogonal If purity is low Fractions Fraction Collection RPHPLC->Fractions Orthogonal->Fractions Analytical_HPLC Analytical HPLC-UV (Purity Assessment) Fractions->Analytical_HPLC MS Mass Spectrometry (Identity Confirmation) Analytical_HPLC->MS AAA Amino Acid Analysis (Quantification) MS->AAA Lyophilization Lyophilization AAA->Lyophilization Pure_Peptide High-Purity Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the purification and analysis of norleucine-containing peptides.

Key Purification Parameters at a Glance

The following table summarizes key parameters and recommended starting points for the purification of norleucine-containing peptides.

ParameterRecommendationRationale
Column Chemistry C18, C8, or PhenylC18 provides strong retention. C8 or Phenyl may be better for very hydrophobic peptides to reduce excessive retention.[4]
Mobile Phase A 0.1% TFA in HPLC-grade waterStandard ion-pairing agent for good peak shape.[7]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic modifier. Consider methanol or propanol for very hydrophobic peptides.
Gradient Start with a shallow gradient (e.g., 0.5-1% B/min)Improves resolution of closely eluting species.
Flow Rate 1.0 mL/min for analytical; adjust for preparativeStandard for analytical columns; scale-up for larger columns.
Column Temperature 30-60°CImproves solubility and peak shape for hydrophobic peptides.
Detection Wavelength 214 nm or 220 nmWavelength for absorbance of the peptide bond.[6]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Boc-D-norleucine Peptides.
  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
  • Benchchem. (n.d.). Side reactions associated with N-Methyl-L-norleucine in peptide synthesis.
  • Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides.
  • Guy, C. A., & Fields, G. B. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research, 40(5), 370-379.
  • Sarsam, R. D., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?
  • Madhuresh Kumar Sethi, et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
  • Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Preventing premature Fmoc group cleavage during peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Preventing Premature Fmoc Group Cleavage

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common challenges in Fmoc-based SPPS: the premature cleavage of the N-α-Fmoc protecting group. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of deletion sequences in my final peptide product. Could premature Fmoc deprotection be the cause?

A1: Yes, premature loss of the Fmoc group is a primary cause of deletion sequences. If the Fmoc group is unintentionally removed before the coupling step, the exposed N-terminal amine of the growing peptide chain will not be available to react with the incoming activated Fmoc-amino acid. This results in a peptide chain that is missing one or more amino acid residues.

The standard method for Fmoc removal is treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1][2] However, certain factors can lead to the lability of the Fmoc group outside of this dedicated deprotection step. The primary culprit is often the quality of the DMF solvent used. Over time, DMF can degrade to form dimethylamine and formic acid.[3] Dimethylamine, being a secondary amine, is basic enough to initiate the cleavage of the Fmoc group.[3][4]

Troubleshooting & Prevention:

  • Use High-Purity, Amine-Free DMF: Always use fresh, high-quality DMF stored under an inert atmosphere. It is crucial to use amine-free DMF to prevent unintended deprotection.[2]

  • Test for Amines: Before use, you can test your DMF for the presence of amines using a simple colorimetric test with dinitrofluorobenzene (DNFB).

  • Solvent Purification: If you suspect your DMF is contaminated, you can regenerate it by sparging with an inert gas like nitrogen or through vacuum sonication to remove dissolved dimethylamine.[3]

Q2: My synthesis involves an extended coupling time for a "difficult" sequence. How can I be sure the Fmoc group remains stable during this prolonged step?

A2: This is a critical concern, especially with sterically hindered amino acids or aggregating sequences that require longer reaction times for complete coupling.[5][6][7] While the Fmoc group is generally stable to the neutral or slightly basic conditions of the coupling reaction, prolonged exposure to even trace amounts of basic impurities can lead to gradual, premature deprotection.

The mechanism of Fmoc cleavage is a base-catalyzed β-elimination (E1cB mechanism).[8][9] Even weak bases can abstract the acidic proton on the fluorenyl ring system, initiating the cleavage process.

Fmoc_Cleavage_Mechanism cluster_0 Fmoc Deprotection (E1cB Mechanism) Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Base Proton_Abstraction Proton Abstraction (Base) Dibenzofulvene Dibenzofulvene (DBF) Carbanion->Dibenzofulvene Spontaneous Free_Amine H2N-Peptide (Free Amine) Carbanion->Free_Amine + CO2 Beta_Elimination β-Elimination DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine Piperidine Piperidine

Caption: Mechanism of Fmoc deprotection via E1cB elimination.

Preventative Measures for Long Couplings:

  • High-Quality Reagents: Ensure all reagents, including the Fmoc-amino acid, coupling reagents (e.g., HBTU, HATU), and especially the solvent, are of the highest purity and free from basic contaminants.

  • Use of Additives: For particularly sensitive sequences, the addition of a weak acid scavenger, such as 1% formic acid, to the deprotection solution can help neutralize any residual base before the coupling step.[1]

  • Consider Alternative Coupling Reagents: Some coupling reagents can have basic additives. Be mindful of the composition of your coupling cocktail.

Q3: I am synthesizing a peptide containing an Asp-Gly sequence and observing significant side products. Is this related to Fmoc deprotection?

A3: Absolutely. The Asp-Gly sequence is notorious for a side reaction called aspartimide formation, which is directly promoted by the basic conditions of Fmoc deprotection.[10][11] The piperidine used for deprotection can catalyze the cyclization of the aspartic acid side chain with the peptide backbone, forming a succinimide ring (aspartimide). This intermediate can then be attacked by piperidine or water, leading to a mixture of byproducts, including α- and β-peptides and piperidide adducts, which are often difficult to separate from the target peptide.[11][12]

Aspartimide_Formation Peptide Peptide-Asp-Gly-Resin Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide->Aspartimide + Piperidine Piperidine Piperidine (Base) Alpha_Peptide α-Peptide (Desired Product) Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Ring Opening Piperidide_Adduct Piperidide Adduct (Side Product) Aspartimide->Piperidide_Adduct Ring Opening Hydrolysis Hydrolysis (H2O) Piperidinolysis Piperidinolysis

Caption: Pathway of aspartimide formation during Fmoc deprotection.

Strategies to Minimize Aspartimide Formation:

  • Use Milder Deprotection Conditions: Reducing the concentration of piperidine or the deprotection time can help. However, this may lead to incomplete Fmoc removal.

  • Employ Alternative Deprotection Reagents: A combination of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with a scavenger like piperazine is a powerful alternative that can reduce aspartimide formation.[13][14][15]

  • Incorporate Acidic Additives: Adding a weak acid like 1% formic acid or 0.1 M HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[1][10]

  • Use Sterically Hindered Protecting Groups: Employing aspartic acid derivatives with bulkier side-chain protecting groups can sterically hinder the cyclization reaction.[10]

Q4: Are there viable alternatives to piperidine for Fmoc deprotection that might be less prone to causing premature cleavage or other side reactions?

A4: Yes, several alternatives to piperidine have been developed to address its limitations, including its status as a controlled substance in some regions and its role in promoting side reactions.[16][17]

Reagent/CocktailConcentrationAdvantagesDisadvantagesReferences
4-Methylpiperidine (4-MP) 20% in DMFNot a controlled substance; fully equivalent to piperidine in deprotection efficiency.Similar propensity for side reactions as piperidine.[16][18]
DBU / Piperazine 2% DBU, 5% Piperazine in DMF/NMPVery fast deprotection; reduces diketopiperazine formation.Can still promote aspartimide formation without acidic additives.[13][14][15]
Diethylamine 10-60% in DMF/DMAInexpensive alternative.Slower deprotection times compared to piperidine.[19][20]
Morpholine 50% in DMFLower pKa (8.3) is less detrimental to sensitive glycosyl linkages in glycopeptide synthesis.Slower deprotection than piperidine.[19]

Recommendation: For most applications, 4-methylpiperidine is a straightforward and effective replacement for piperidine. For difficult sequences or those prone to side reactions, a DBU/piperazine cocktail can be highly advantageous.

Experimental Protocols

Protocol 1: Fmoc Deprotection using DBU and Piperazine

This protocol is particularly effective for overcoming incomplete deprotection in aggregation-prone sequences.

  • Resin Swelling: Swell the peptide-resin in high-purity NMP for at least 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • First Deprotection: Drain the swelling solvent and add the DBU/piperazine solution to the resin (approximately 10 mL per gram of resin). Agitate for 1-3 minutes at room temperature.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (3 x 10 mL per gram of resin).

  • Second Deprotection (Optional but Recommended): Repeat step 3 for another 3-5 minutes to ensure complete Fmoc removal.

  • Final Wash: Drain the deprotection solution and wash the resin extensively with NMP (5-6 x 10 mL per gram of resin) to remove all traces of the deprotection reagents before proceeding to the coupling step.

References

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Hachmann, J., & Lebl, M. (2003). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]

  • Kumar, S., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]

  • Gomis, J., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • The Organic Chemistry Tutor. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Albericio, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Cruz, L., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... [Link]

  • Undheim, K., & Oftebro, R. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry. [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Conlon, B. P., et al. (2019). Regeneration of aged DMF for use in solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. [Link]

  • Bogolyubov, D. S., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides. [Link]

  • Behrendt, R., et al. (2016). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Journal of Organic Chemistry. [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Wang, Y. (2008). Research on Fmoc Chemistry Solid Phase Synthesis of Difficult Peptide AM-55. [Link]

  • ResearchGate. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. [Link]

Sources

Technical Support Center: Monitoring Fmoc-L-norleucine N-hydroxysuccinimide Ester Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the use of this important reagent in peptide synthesis and bioconjugation.

Introduction to Fmoc-L-norleucine NHS Ester and its HPLC Analysis

Fmoc-L-norleucine N-hydroxysuccinimide ester is a widely used activated amino acid derivative in solid-phase peptide synthesis (SPPS) and for the modification of primary amines in various molecules. The N-hydroxysuccinimide ester provides a highly reactive group for efficient coupling with primary amines to form stable amide bonds.[1][] Monitoring the progress of these coupling reactions is critical to ensure high yields and purity of the final product. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for this purpose due to its high resolution and sensitivity.[3]

This guide will address common challenges and questions that arise during the HPLC analysis of these reactions, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of Fmoc-L-norleucine NHS ester, and what is the main competing reaction?

A1: The primary and desired reaction of Fmoc-L-norleucine NHS ester is the nucleophilic acyl substitution with a primary aliphatic amine (–NH₂).[4] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[5] The most significant competing reaction is the hydrolysis of the NHS ester in the presence of water.[1][6] This side reaction regenerates the unreactive Fmoc-L-norleucine carboxylic acid, which can complicate purification and reduce the efficiency of the desired conjugation.[5]

Q2: What are the optimal pH conditions for reacting Fmoc-L-norleucine NHS ester with a primary amine?

A2: The optimal pH range for NHS ester reactions is typically between 7.2 and 9.[5][7] Below this range, the primary amine is protonated (-NH₃⁺) and is not sufficiently nucleophilic to react effectively.[4] Above this pH range, the rate of NHS ester hydrolysis increases significantly, which reduces the yield of the desired product.[1][8]

Q3: Why am I seeing a peak corresponding to Fmoc-L-norleucine in my chromatogram?

A3: The presence of a peak corresponding to Fmoc-L-norleucine is most likely due to the hydrolysis of the Fmoc-L-norleucine NHS ester.[6] This can happen if the reaction is performed in an aqueous environment, especially at a pH outside the optimal range, or if the Fmoc-L-norleucine NHS ester reagent has been exposed to moisture during storage.[6][9] To confirm, you can inject a standard of Fmoc-L-norleucine.

Q4: What is the best wavelength to monitor the reaction?

A4: The fluorenylmethoxycarbonyl (Fmoc) protecting group has a strong UV absorbance, making it an excellent chromophore for detection. The most common wavelength for detecting the Fmoc group is around 265 nm.[10][11] If you are analyzing a peptide, you can also monitor the peptide backbone at a lower wavelength, typically around 214 nm.[10][11] Using a diode array detector (DAD) to monitor multiple wavelengths can provide more comprehensive information about the reaction components.

Q5: My sample is not fully dissolving in the mobile phase. What should I do?

A5: Fmoc-L-norleucine NHS ester and the resulting Fmoc-protected peptides can be hydrophobic. If solubility in the initial mobile phase is an issue, you can dissolve the sample in a small amount of a stronger, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the mobile phase.[11] Ensure the final concentration of the strong solvent in your injected sample is low enough to not cause peak distortion.

HPLC Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting specific issues you may encounter during the HPLC analysis of your Fmoc-L-norleucine NHS ester reactions.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Explanation Solution
Column Overload Injecting too much sample can lead to broad, tailing, or fronting peaks.Reduce the injection volume or the concentration of your sample.
Secondary Interactions The analyte may have secondary interactions with the silica backbone of the C18 column, especially with basic compounds.Ensure your mobile phase contains an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) to minimize these interactions.[3]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.If possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12]
Issue 2: Inconsistent Retention Times
Potential Cause Explanation Solution
Mobile Phase Composition Changes Evaporation of the more volatile organic solvent (e.g., acetonitrile) can alter the mobile phase composition and affect retention times.Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[12]
Fluctuations in Column Temperature Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.Use a column oven to maintain a constant and controlled temperature.[10]
Pump Malfunction Inaccurate or inconsistent solvent delivery from the HPLC pump will lead to variable retention times.Check for leaks, ensure proper solvent degassing, and perform pump maintenance as recommended by the manufacturer.
Column Equilibration Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause retention time drift.Ensure the column is equilibrated for a sufficient time (typically 10-15 column volumes) before each injection.
Issue 3: Extraneous Peaks in the Chromatogram
Potential Cause Explanation Solution
Hydrolysis of NHS Ester As mentioned in the FAQs, the NHS ester is susceptible to hydrolysis, leading to a peak for the corresponding carboxylic acid.[1]Store the NHS ester reagent properly under dry conditions.[13] Minimize the time the reagent is in an aqueous solution before reaction.
Impurities in Starting Materials The Fmoc-L-norleucine NHS ester or the amine reactant may contain impurities.[3]Analyze the starting materials by HPLC before running the reaction.
Side Reactions Besides hydrolysis, other side reactions can occur, such as the formation of dipeptides during the synthesis of the Fmoc-amino acid.[3]Optimize reaction conditions (temperature, reaction time) to minimize side product formation.
Carryover from Previous Injections Residual sample from a previous run can elute in a subsequent injection.Implement a robust needle wash protocol in your autosampler method and flush the column with a strong solvent between runs if necessary.

Experimental Protocols

Protocol 1: General HPLC Method for Monitoring Fmoc-L-norleucine NHS Ester Reactions

This protocol provides a starting point for developing an HPLC method for your specific application.

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.[10]

  • Column: Zorbax 300SB-C18, 5 µm, 4.6 x 150 mm.[10]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[3]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[3]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-22 min: 5-95% B

    • 22-25 min: 95% B

    • 25-27 min: 95-5% B

    • 27-30 min: 5% B

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection: UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for peptide backbone).[10]

  • Injection Volume: 10 µL.[10]

Protocol 2: Sample Preparation for Reaction Monitoring
  • At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the reaction in the aliquot immediately by diluting it into a larger volume (e.g., 990 µL) of a solution that will stop the reaction. A suitable quenching solution is 1% TFA in 50% acetonitrile/water. The acidic pH will protonate any remaining primary amines, and the dilution will significantly slow down the reaction rate.

  • Vortex the quenched sample to ensure it is well-mixed.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[11]

  • Inject the filtered sample onto the HPLC system.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction Fmoc-Nle-NHS Fmoc-L-norleucine NHS Ester Amide_Product Stable Amide Bond (Fmoc-Nle-NH-R) Fmoc-Nle-NHS->Amide_Product Aminolysis Hydrolysis_Product Hydrolysis Product (Fmoc-L-norleucine) Fmoc-Nle-NHS->Hydrolysis_Product Hydrolysis Amine Primary Amine (R-NH2) Amine->Amide_Product NHS_Byproduct N-hydroxysuccinimide (NHS) Water Water (H2O) Water->Hydrolysis_Product

Caption: Reaction of Fmoc-L-norleucine NHS ester with a primary amine and the competing hydrolysis side reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Reaction Mixture Aliquot Quench Quench Reaction Reaction_Mixture->Quench Filter Filter Sample (0.22 µm) Quench->Filter Inject Inject onto HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (265 nm & 214 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Monitor Monitor Reaction Progress Integrate->Monitor

Caption: General workflow for monitoring Fmoc-L-norleucine NHS ester reactions by HPLC.

References

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • N-Hydroxysuccinimide active ester. Available from: [Link]

  • Lofas, S., Johnsson, B., Edstrom, A., Kambhampati, D., & Ulman, M. (1995).
  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586.
  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
  • Zhang, Y., et al. (2012). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of nucleic acids, 2012.
  • Vapourtec. Fmoc-UV Detector - features. Available from: [Link]

  • Shimadzu. High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Available from: [Link]

  • Wang, Y., et al. (2019). Fmoc N-hydroxysuccinimide ester: A facile and multifunctional role in N-glycan analysis. Analytica chimica acta, 1077, 223-231.
  • Wojas, J., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
  • Instrumental Analysis Lecture 27 - Chemistry 4631. Available from: [Link]

  • ResearchGate. For HPLC, what different mobile phases are best to start with for methods development?. Available from: [Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available from: [Link]

  • ResearchGate. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Available from: [Link]

  • Lee, K., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Applied Sciences, 11(16), 7384.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 241–288.
  • LCGC International. Introduction to Peptide Analysis by HPLC. Available from: [Link]

  • ResearchGate. What happens to NHS after hydrolysis of NHS-ester?. Available from: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]

  • Biotage. What do you do when your peptide synthesis fails?. Available from: [Link]

  • NHS ester labeling of amino biomolecules. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Peptide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter one of the most common and frustrating hurdles in peptide chemistry: the poor solubility of peptide intermediates. Whether you are in the midst of a solid-phase peptide synthesis (SPPS) and notice resin shrinking, or you are attempting to purify a cleaved, protected peptide that has precipitated, this guide provides in-depth, field-proven insights to diagnose, troubleshoot, and overcome these challenges.

Part 1: Foundational Understanding: The 'Why' Behind Insolubility

Before tackling the "how," it's critical to understand the "why." Peptide insolubility is not random; it is a predictable, sequence-dependent phenomenon driven by intermolecular forces.

Q1: What are the primary causes of poor solubility and aggregation in peptide intermediates?

A1: The root cause is almost always the formation of stable secondary structures, primarily intermolecular β-sheets.[1] This process, known as aggregation, is driven by several factors:

  • Amino Acid Composition: Peptides rich in hydrophobic residues (e.g., Val, Ile, Leu, Phe, Ala, Trp) are highly prone to aggregation as they seek to minimize contact with polar synthesis solvents like Dimethylformamide (DMF).[2][3] Sequences with alternating hydrophobic and hydrophilic residues are particularly notorious for forming amphipathic structures that readily aggregate.

  • Hydrogen Bonding: The peptide backbone is rich in hydrogen bond donors (N-H) and acceptors (C=O). In the absence of a strong solubilizing solvent, these backbones will readily form hydrogen bonds with each other, leading to the formation of β-sheet structures and subsequent aggregation.[2] This is especially prevalent in Fmoc-SPPS, where the neutralized N-terminus after deprotection removes electrostatic repulsion between chains, increasing the risk of aggregation.[4]

  • Protecting Groups: While essential for synthesis, bulky, hydrophobic side-chain protecting groups (e.g., Trt, Pbf, tBu) significantly increase the overall hydrophobicity of the peptide intermediate, contributing to its tendency to aggregate and precipitate in aqueous or even organic solvents.[]

  • Peptide Length: As a peptide chain elongates on the resin, the likelihood of it folding and aggregating upon itself or with neighboring chains increases.[2][6] Aggregation is most common for peptides between 5 and 21 residues in length.[2]

A key indicator of on-resin aggregation is the shrinking of the resin beads, which signifies a collapse of the polymer support as the attached peptide chains associate with each other rather than solvating with the synthesis solvent.[1][2][7]

Part 2: Proactive Strategies: Designing for Success

The most effective way to solve a solubility problem is to prevent it from happening in the first place. Careful sequence design and strategic synthesis planning can mitigate the risk of aggregation.

Q2: How can I design my peptide sequence to improve the solubility of its intermediates?

A2: When you have flexibility in the sequence, consider the following design principles:

  • Minimize Hydrophobicity: Aim to keep the proportion of hydrophobic residues below 40%.[8] Strategically replace hydrophobic amino acids with more soluble or charged ones if it doesn't compromise biological activity.[8]

  • Incorporate "Breaker" Residues: Introduce residues like Proline or Glycine at regular intervals (e.g., every 6th residue). These amino acids disrupt the formation of stable β-sheet secondary structures, effectively breaking up aggregation-prone sequences.[9]

  • Use Solubility-Enhancing Modifications:

    • Backbone Protection: Incorporating acid-labile N-protecting groups (e.g., 2,4-dimethoxybenzyl (DMB)) on backbone amides can physically block hydrogen bond formation, dramatically improving solubility and synthetic efficiency.[9][10]

    • Pseudoproline Dipeptides: Inserting commercially available pseudoproline dipeptides (di-oxazolidines) at Ser or Thr residues introduces a "kink" in the peptide backbone, which disrupts aggregation.[10] This is a highly effective and widely used strategy.

Q3: What synthesis strategies can prevent on-resin aggregation?

A3: Even with a challenging sequence, you can adjust your synthesis protocol:

  • Choose the Right Resin: Use a low-loading resin to increase the distance between peptide chains, reducing the chance of intermolecular aggregation.

  • Elevated Temperature: Performing couplings and deprotections at elevated temperatures (e.g., 60-90°C) provides the peptide chains with enough kinetic energy to overcome intermolecular attractions and remain solvated.

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the DMF can help disrupt secondary structures and improve solvation, although this can sometimes affect coupling efficiency.[11]

Part 3: Reactive Troubleshooting: A Step-by-Step Guide to Solubilization

When prevention fails and you are faced with a precipitated peptide intermediate, a systematic approach is required. The following workflow provides a logical progression from simple to more aggressive solubilization methods.

G cluster_start Initial State cluster_assess Step 1: Assessment cluster_end Final State start Insoluble Peptide Intermediate (Precipitate / Gel Observed) assess_charge Determine Net Charge of the Peptide start->assess_charge basic basic assess_charge->basic Positive acidic acidic assess_charge->acidic Negative neutral neutral assess_charge->neutral Zero solved Peptide Solubilized (Verify with HPLC) basic->solved organic organic basic->organic If fails acidic->solved acidic->organic If fails neutral->solved neutral->organic organic->solved chaotropes chaotropes organic->chaotropes If fails chaotropes->solved sonicate sonicate chaotropes->sonicate If still fails sonicate->solved

Q4: My fully protected peptide precipitated after cleavage from the resin. What's the first thing I should do?

A4: First, do not discard the precipitate. It is very likely your product. The immediate goal is to find a suitable solvent system. Since the peptide is fully protected and lacks charged groups, it will behave like a classic organic small molecule and will be insoluble in aqueous solutions.

Experimental Protocol: Solvent Screening for Protected Peptides

  • Aliquot: Take a small, representative sample of the precipitate.

  • Test Solvents: Sequentially test solubility in the following solvents, moving to the next only if the previous one fails.

    • Dichloromethane (DCM)

    • Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

    • Dimethyl sulfoxide (DMSO)[6]

  • Aiding Dissolution: For each solvent, use a vortex and sonication to aid dissolution.[6][12] Gentle warming (<40°C) can also be effective but use caution to avoid degradation.[6][13]

  • Verification: Once a solvent is found, it is crucial to verify that the peptide has not degraded. Dilute a small sample and analyze via HPLC and Mass Spectrometry.

Q5: My deprotected (crude) peptide won't dissolve in water for purification. How do I proceed?

A5: The solubility of a deprotected peptide is governed by the net charge of its amino acid side chains at a given pH. The strategy is to adjust the pH of the solvent to maximize the net charge, thereby increasing electrostatic repulsion between peptide molecules and promoting interaction with the aqueous solvent.[3]

Step 1: Determine the Peptide's Overall Charge First, calculate the theoretical net charge of your peptide at neutral pH (pH 7).

  • Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.

  • Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.

  • Sum the values to get the net charge.[12]

Step 2: Choose the Initial Solvent Based on Charge

Peptide TypeNet ChargeInitial Solvent StrategyRationale
Basic PositiveStart with distilled water. If insoluble, add 10-30% aqueous acetic acid dropwise.[14][15][16]The acidic solution protonates acidic residues, maximizing the net positive charge.
Acidic NegativeStart with distilled water. If insoluble, add a dilute basic solution like 0.1% aqueous ammonia (NH4OH) dropwise.[15][17]The basic solution deprotonates basic residues, maximizing the net negative charge. Caution: Avoid basic pH if your peptide contains Cys, as this can promote disulfide formation.[18]
Neutral ZeroThese are often the most difficult. They are best dissolved in a minimal amount of a strong organic solvent first (e.g., DMSO, DMF), followed by slow, dropwise dilution into your aqueous buffer with vigorous stirring.[6][12]This method avoids localized high concentrations that can cause immediate re-precipitation.[12]

Q6: I've tried pH adjustment and common organic solvents, but my peptide is still insoluble or has formed a gel. What are the next steps?

A6: When primary methods fail, it indicates that strong intermolecular forces, likely extensive hydrogen bonding and hydrophobic interactions, are at play. The next step is to use stronger, denaturing conditions.

  • Chaotropic Agents: These are the heavy-duty tools for peptide solubilization. Chaotropic agents work by disrupting the structure of water, which weakens hydrophobic interactions and interferes with hydrogen bonding networks.[19] They effectively "denature" the aggregated peptide structure.[20]

    • Guanidinium hydrochloride (Gdn-HCl): Typically used at 6M concentration.

    • Urea: Typically used at 8M concentration.

Experimental Protocol: Solubilization with Chaotropic Agents

  • Prepare a stock solution of 6M Gdn-HCl or 8M Urea in your desired buffer.

  • Add this solution directly to your lyophilized peptide or precipitate.

  • Vortex and sonicate for several minutes.[17] The process may take time, so patience is key.

  • Important Consideration: Chaotropic agents are often incompatible with biological assays and can interfere with chromatography.[20] Their use must be carefully considered in the context of your downstream applications. You will likely need to remove them via dialysis or a buffer exchange column.

Part 4: Frequently Asked Questions (FAQs)

Q7: Can I use DMSO to dissolve my peptide? I've heard it can cause problems.

A7: DMSO is an excellent and powerful solvent for many hydrophobic peptides.[6] However, you must be cautious: DMSO can oxidize the side chains of Methionine (Met) and Cysteine (Cys) residues. If your sequence contains these amino acids, it is safer to use DMF as an alternative.

Q8: How much organic co-solvent is acceptable in a final solution for a cell-based assay?

A8: This is highly dependent on the cell line and assay sensitivity. As a general rule, most cell-based assays can tolerate up to 1% DMSO in the final working solution, but it is always best to run a solvent toxicity control to be certain.[6]

Q9: My peptide solution looks clear, but I get inconsistent results. What could be the issue?

A9: The solution may contain fine, suspended particulates that are not visible to the naked eye. It is a mandatory best practice to always centrifuge your peptide solution (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material before use.[6][15] This ensures the concentration of your supernatant is accurate and consistent.

Q10: How should I store my solubilized peptide?

A10: For long-term storage, peptides are most stable when lyophilized and stored at -20°C or -80°C with a desiccant.[13] If you must store it in solution, prepare aliquots of a usable size to avoid multiple freeze-thaw cycles, which can degrade the peptide.[13] Store these aliquots frozen at -20°C or colder.

References

  • How to dissolve, handle and store synthetic peptides. LifeTein®. [Link]

  • G-PEPTIDE SOLUBILITY GUIDELINES. GenScript. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Polypeptide Group. [Link]

  • Peptide Solubilization. JPT Peptide Technologies. [Link]

  • Strategies for Improving Peptide Stability and Delivery. Al Musaimi, O., et al. Pharmaceuticals (Basel). [Link]

  • Peptide Solubility. Bio Basic. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Simon, M. D., et al. Angewandte Chemie. [Link]

  • Peptide Storage and Solubilization. Activotec. [Link]

  • Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Kuroda, H., et al. The Journal of Organic Chemistry. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Mensink, M. A., et al. Interface Focus. [Link]

  • SOLUBILIZATION OF PARTICULATE PROTEINS AND NONELECTROLYTES BY CHAOTROPIC AGENTS. Hatefi, Y., and Hanstein, W. G. Proceedings of the National Academy of Sciences. [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Bedford, J., et al. International Journal of Peptide and Protein Research. [Link]

  • Peptide synthesis. Wikipedia. [Link]

Sources

Validation & Comparative

A Comparative Guide to Norleucine Incorporation: Evaluating Alternatives to Fmoc-L-Norleucine N-Hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid frequently incorporated into synthetic peptides to serve as a non-oxidizable mimic of methionine.[1][2] Its integration can enhance the chemical stability and shelf-life of peptide-based therapeutics. The most conventional method for its incorporation during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) utilizes the pre-activated Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester. While effective, this approach is not without its limitations, prompting the need for a critical evaluation of alternative strategies.

This guide provides an in-depth comparison of the primary alternatives to Fmoc-Nle-OSu, focusing on the widespread and versatile method of in situ activation of Fmoc-L-norleucine-OH. We will explore the underlying chemical principles, provide detailed experimental protocols, and present comparative data to inform the rational selection of coupling strategies in peptide synthesis.

The Standard Method: Fmoc-L-Norleucine N-Hydroxysuccinimide Ester

Fmoc-Nle-OSu is an "active ester," where the carboxylic acid of Fmoc-Nle-OH has been pre-activated by esterification with N-hydroxysuccinimide. In the SPPS workflow, after the N-terminal Fmoc group of the resin-bound peptide is removed to expose a free amine, the Fmoc-Nle-OSu is added. The free amine attacks the activated carbonyl carbon, displacing the NHS leaving group and forming the desired peptide bond.

Advantages:

  • Convenience: The reagent is a stable, crystalline solid that is ready to use without a separate pre-activation step.

  • Simplicity: The reaction is straightforward, requiring only the addition of the active ester to the deprotected peptide-resin.

Disadvantages:

  • Hydrolysis: NHS esters are susceptible to hydrolysis, especially in the presence of moisture, which deactivates the reagent.

  • Cost: Pre-activated esters are generally more expensive than the corresponding free carboxylic acid.

  • Slower Kinetics: Compared to modern in situ activation methods, the coupling reaction can be slower, potentially leading to incomplete reactions for sterically hindered sequences.[3]

  • Side Reactions: Succinimide-related side products can sometimes form, complicating purification.[3]

The Primary Alternative: In Situ Activation of Fmoc-L-Norleucine-OH

The most robust and widely adopted alternative is the direct use of Fmoc-L-norleucine-OH, which is activated in situ (within the reaction vessel) using a coupling reagent just before its addition to the resin. This strategy offers superior flexibility, efficiency, and cost-effectiveness. The general principle involves converting the carboxylic acid of Fmoc-Nle-OH into a more reactive species that is readily attacked by the peptide's N-terminal amine.

There are two main classes of reagents used for this purpose: carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimide-Based Activation

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are cost-effective reagents that activate carboxylic acids.[4][5] The mechanism involves the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization (loss of stereochemical integrity) and can undergo an O- to N-acyl migration to form an unreactive N-acylurea.[5]

To mitigate these side reactions, an additive is almost always required.[6][7][8] These additives react with the O-acylisourea to form a more stable, yet still highly reactive, active ester intermediate that is less prone to racemization.

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): Now considered the gold standard additive, Oxyma is a non-explosive and highly effective alternative to the traditional additive, 1-hydroxybenzotriazole (HOBt).[9][10][11] It significantly suppresses racemization and accelerates coupling reactions.[9][10][12] The combination of DIC/Oxyma is highly efficient, cost-effective, and compatible with both manual and automated synthesis, including microwave-assisted protocols.[10][13]

G cluster_0 In Situ Activation with DIC/Oxyma Fmoc_Nle_OH Fmoc-Nle-OH O_acylisourea Reactive O-Acylisourea Intermediate Fmoc_Nle_OH->O_acylisourea + DIC DIC DIC->O_acylisourea Oxyma Oxyma Oxyma_Ester Fmoc-Nle-Oxyma Ester (Active Ester) O_acylisourea->Oxyma_Ester + Oxyma DIU Diisopropylurea (Byproduct) O_acylisourea->DIU Side Reaction (N-Acyl Migration) Coupled_Peptide Fmoc-Nle-NH-Peptide-Resin Oxyma_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Mechanism of DIC/Oxyma-mediated activation and coupling.
Onium Salt-Based Activation

Onium salts are among the most efficient and rapid coupling reagents available.[5][14] They react with the Fmoc-amino acid in the presence of a non-nucleophilic base (typically N,N-diisopropylethylamine, DIPEA) to form an active ester in situ.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is arguably the most powerful coupling reagent for standard SPPS. It is based on the HOAt (1-hydroxy-7-azabenzotriazole) additive. The resulting OAt-ester is more reactive than the OBt-ester formed by its predecessor, HBTU, leading to faster and more complete couplings with a lower risk of racemization.[14][15] It is particularly effective for coupling sterically hindered amino acids.[1][15]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly popular and effective reagent, HBTU is slightly less reactive than HATU but remains a workhorse in many labs.[5][15]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that incorporates an Oxyma moiety directly into its structure.[5][11] This makes it a safer, non-explosive alternative to HBTU and HATU, with comparable or even superior efficiency.[5][11]

G cluster_1 Method 1: Pre-activated NHS Ester cluster_2 Method 2: In Situ Activation deprotect1 Fmoc Deprotection (e.g., 20% Piperidine) start1->deprotect1 wash1 Wash deprotect1->wash1 add_osu Add Fmoc-Nle-OSu wash1->add_osu couple1 Coupling Reaction (1-2 hours) add_osu->couple1 wash2 Wash couple1->wash2 wash2->end1 deprotect2 Fmoc Deprotection (e.g., 20% Piperidine) start2->deprotect2 wash3 Wash deprotect2->wash3 preactivate Pre-activate: Fmoc-Nle-OH + Reagent (e.g., HATU/DIPEA) wash3->preactivate couple2 Coupling Reaction (30-60 min) preactivate->couple2 wash4 Wash couple2->wash4 wash4->end2

Workflow comparison: NHS Ester vs. In Situ Activation.

Quantitative Performance Comparison

The choice of method often depends on a balance of efficiency, cost, and the specific demands of the peptide sequence.

ParameterFmoc-Nle-OSuFmoc-Nle-OH + DIC/OxymaFmoc-Nle-OH + HATU/DIPEA
Coupling Efficiency GoodExcellentSuperior
Reaction Time Slower (1-2 h)Fast (30-60 min)Very Fast (15-45 min)
Racemization Risk LowVery Low[9][10]Extremely Low[15]
Reagent Stability Good (solid), but sensitive to moistureGood (solids), solutions prepared freshGood (solid), but sensitive to moisture
Relative Cost HigherLowerHighest
Ease of Use Simple additionRequires preparation of reagent solutionsRequires preparation of reagent solutions
Safety Profile GoodGood (Oxyma is non-explosive)Good (HATU is non-explosive)

Experimental Protocols

Protocol 1: General SPPS Cycle (Fmoc Deprotection)

This protocol is the standard preliminary step before any coupling reaction.

  • Resin Swelling: Swell the resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.

Protocol 2: Coupling using Fmoc-Nle-OH with HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

  • Reagent Preparation: In a separate vial, prepare the activation solution. For a 0.1 mmol synthesis scale, dissolve:

    • Fmoc-L-norleucine-OH (4-5 equivalents; ~0.4-0.5 mmol)

    • HATU (3.9 equivalents; ~0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents; ~0.8-1.0 mmol) in a minimal volume of DMF (e.g., 1-2 mL).

  • Pre-activation: Gently swirl the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin from Protocol 1.

  • Reaction: Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling ("recoupling") may be necessary.

Protocol 3: Coupling using Fmoc-Nle-OH with DIC/Oxyma

This protocol provides an excellent balance of efficiency, low cost, and safety.

  • Reagent Preparation: In a separate vial, prepare the coupling solution. For a 0.1 mmol synthesis scale, dissolve:

    • Fmoc-L-norleucine-OH (4-5 equivalents; ~0.4-0.5 mmol)

    • OxymaPure® (4-5 equivalents; ~0.4-0.5 mmol) in DMF (e.g., 1-2 mL).

  • Coupling: Add the amino acid/Oxyma solution to the deprotected resin from Protocol 1.

  • Activation: Add DIC (4-5 equivalents; ~0.4-0.5 mmol) to the resin slurry.

  • Reaction: Agitate the reaction mixture for 45-90 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm reaction completion.

Other Alternatives to Consider

  • Fmoc-Nle-Pfp (Pentafluorophenyl) Ester: PFP esters are significantly more reactive than NHS esters, leading to faster coupling times and high efficiency.[16][17][18] They are stable, crystalline solids and represent a strong alternative to NHS esters if a pre-activated form is desired.[16][17] The addition of HOBt or Oxyma can further catalyze the reaction.[18]

  • Boc-L-Norleucine-OH: For researchers using Boc-based SPPS, Boc-Nle-OH is the standard building block. Boc chemistry utilizes strong acids (like TFA) for deprotection, which can be a limitation for sensitive peptides but avoids the base-mediated side reactions sometimes seen in Fmoc chemistry, such as aspartimide formation.[19][20]

Conclusion and Recommendations

While this compound offers a simple, ready-to-use solution for norleucine incorporation, its limitations in terms of cost and reaction kinetics make in situ activation of Fmoc-L-norleucine-OH the superior choice for most applications in modern peptide synthesis.

  • For maximum efficiency, speed, and success with challenging sequences , the use of HATU as the coupling reagent is the recommended gold standard.

  • For a highly effective, safe, and cost-efficient approach that is suitable for both routine and large-scale synthesis, the DIC/Oxyma combination is an outstanding choice.

By moving away from pre-activated NHS esters towards flexible in situ activation strategies, researchers can achieve higher peptide purity, reduce synthesis time, and lower overall costs, ultimately accelerating drug discovery and development workflows.

References

  • Rebek, J., & Feitler, D. (1975). Peptide synthesis with carbodiimide. International Journal of Peptide and Protein Research, 7(2), 167-169. Retrieved from [Link]

  • Biocomma. (n.d.). Oxyma as an additive in green solid-phase peptide synthesis. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. International Journal of Peptide and Protein Research, 34(4), 304-309. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • cffam. (n.d.). Green chemistry – OxymaPure®. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 2(10), 6342-6345. Retrieved from [Link]

  • Al-Zoubi, R. M., & Marion, O. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chemistry, 27(67), 16641-16656. Retrieved from [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 8096-8107. Retrieved from [Link]

  • Mergler, M., et al. (2014). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 20(8), 586-595. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 13(12), 735-749. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). In situ Fmoc removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). In situ Fmoc removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Matrix Innovation. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

  • Activotec. (n.d.). Fmoc-L-Nle-OH. Retrieved from [Link]

  • National Institutes of Health. (2018). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Retrieved from [Link]

  • Nordsci. (2025). Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. Retrieved from [Link]

  • National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Characterization of Fmoc-L-norleucine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to NMR and Mass Spectrometry Analysis

In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final peptide is fundamentally dictated by the purity of its constituent building blocks. Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester is a critical reagent, an activated form of the non-proteinogenic amino acid norleucine, designed for efficient coupling. However, impurities such as diastereomers, dipeptides, or residual starting materials can compromise synthesis, leading to truncated sequences and challenging purification steps.[1] Therefore, its unambiguous characterization is not merely a quality control step but a prerequisite for reproducible and successful peptide synthesis.

This guide provides an in-depth, comparative analysis of the two primary spectroscopic techniques for the structural elucidation and purity confirmation of Fmoc-L-norleucine NHS ester: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and compare these methods against other common analytical techniques to provide a holistic framework for researchers, scientists, and drug development professionals.

Physicochemical Properties of Fmoc-L-norleucine NHS Ester

A foundational understanding begins with the molecule's basic chemical properties.

PropertyValueReference
Molecular Formula C₂₅H₂₆N₂O₆[2]
Molecular Weight 450.48 g/mol [2][3]
Monoisotopic Mass 450.17908655 Da[3]
Appearance White to off-white powder[3]
Storage Conditions -15°C, desiccated[2][3]

Workflow for Spectroscopic Characterization

A systematic approach ensures comprehensive analysis. The following workflow outlines the logical sequence of characterization, from initial purity assessment to definitive structural confirmation.

G cluster_0 Purity Assessment (Alternatives) cluster_2 Final Confirmation HPLC HPLC Purity Analysis (Chemical & Enantiomeric) MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Analysis NMR NMR Spectroscopy - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) MS->NMR Confirm Structure Confirmed & Purity Verified MS->Confirm NMR->Confirm start Fmoc-L-Nle-OSu Sample start->HPLC start->MS

Fig 1. Recommended workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule's structure. It confirms the presence of key functional groups and their connectivity, serving as a definitive tool for structural elucidation.

Expertise & Rationale

For Fmoc-amino acid esters, deuterated chloroform (CDCl₃) is a common solvent choice as it solubilizes the compound well without exchanging with amide or other labile protons. Tetramethylsilane (TMS) is used as an internal standard, setting the 0 ppm reference point for chemical shifts.[4] The analysis of both ¹H and ¹³C spectra is crucial: ¹H NMR provides information on the electronic environment of protons and their neighboring atoms, while ¹³C NMR confirms the carbon framework of the molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The following table outlines the predicted chemical shifts (δ) for Fmoc-L-norleucine NHS ester, based on data from analogous structures like Fmoc-Nle-OH, Fmoc-Leu-OH, and Fmoc-OSu.[5][6][7]

Protons (Label)Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment
Fmoc Aromatic 7.77d2HFmoc H4, H5
Fmoc Aromatic 7.60d2HFmoc H1, H8
Fmoc Aromatic 7.41t2HFmoc H3, H6
Fmoc Aromatic 7.32t2HFmoc H2, H7
Amide NH 5.4-5.8d1H-NH-
α-CH 4.6-4.8m1HNorleucine α-CH
Fmoc CH/CH₂ 4.2-4.5m3HFmoc H9, H10
NHS CH₂ 2.85s4HSuccinimide -CH₂CH₂-
β-CH₂ 1.8-2.0m2HNorleucine β-CH₂
γ, δ-CH₂ 1.3-1.5m4HNorleucine γ-CH₂, δ-CH₂
ε-CH₃ 0.92t3HNorleucine ε-CH₃
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Carbon (Label)Predicted Shift (δ, ppm)Assignment
Carbonyls 169.5, 168.0, 156.0Norleucine C=O, NHS C=O, Fmoc Urethane C=O
Fmoc Aromatic 143.8, 141.3, 127.8, 127.1, 125.1, 120.0Fmoc Aromatic Carbons
Fmoc CH 67.5Fmoc C10
α-C 53.5Norleucine α-C
Fmoc CH₂ 47.1Fmoc C9
Norleucine Alkyl 31.5, 27.5, 22.1Norleucine β, γ, δ Carbons
NHS CH₂ 25.6Succinimide -CH₂CH₂-
Norleucine CH₃ 13.8Norleucine ε-C
Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of Fmoc-L-norleucine NHS ester and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a pulse angle of 30-45 degrees to ensure quantitative integration.

    • Set the spectral width to cover a range from -1 to 10 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range from 0 to 200 ppm.

    • Acquire 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign them according to the expected structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and, through fragmentation analysis, corroborating structural evidence.

Expertise & Rationale

Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically keeps the parent molecule intact, allowing for accurate molecular weight determination.[8] The analysis is usually performed in positive ion mode, detecting the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Tandem MS (MS/MS) is then used to induce fragmentation of the parent ion, providing a fingerprint that confirms the molecular structure. The fragmentation of NHS esters often involves characteristic losses of the succinimide moiety and fragmentation along the amino acid backbone and protecting group.[9][10]

Predicted Mass Spectrometry Data (ESI-MS)
Ion SpeciesCalculated m/zDescription
[M+H]⁺ 451.1863Protonated molecular ion
[M+Na]⁺ 473.1682Sodium adduct
[M+K]⁺ 489.1422Potassium adduct
Predicted MS/MS Fragmentation Pattern of [M+H]⁺ (m/z 451.19)

The fragmentation of the protonated molecule is predictable. Key cleavages include the loss of the NHS group, the Fmoc group, and fragmentation of the norleucine side chain.

G cluster_M cluster_F1 cluster_F2 cluster_F3 cluster_F4 M [M+H]⁺ m/z = 451.19 F1 [M - C₄H₄NO₂]⁺ m/z = 336.16 M->F1 -115.03 Da (N-hydroxysuccinimide) F4 [M - C₁₅H₁₁O₂]⁺ m/z = 230.11 M->F4 -221.08 Da (Fluorenylmethyloxy) F2 [Fmoc-NH=CH]⁺ m/z = 236.11 F1->F2 -100.05 Da (C₅H₈O) F3 [C₁₄H₁₁]⁺ m/z = 179.09 F2->F3 -57.02 Da (-NH=CH)

Fig 2. Predicted ESI-MS/MS fragmentation pathway for Fmoc-L-Nle-OSu.
Experimental Protocol: Mass Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute this stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation for positive mode ESI.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

  • Infusion and Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000 to identify the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.

  • MS/MS Scan: Select the primary [M+H]⁺ ion (m/z 451.2) for collision-induced dissociation (CID). Apply collision energy (typically 10-30 eV) to induce fragmentation and acquire the resulting product ion spectrum.

  • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to verify the structure by matching the observed fragments to the predicted fragmentation pattern.

Comparison with Alternative Characterization Methods

While NMR and MS are definitive for structure, other methods are often used, particularly for routine quality control and purity assessment. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[1]

TechniquePrimary InformationStrengthsWeaknesses
NMR Atomic connectivity, 3D structureUnambiguous structure elucidation; can identify and quantify impurities without needing reference standards.Lower sensitivity than MS; requires higher sample amounts; complex mixture analysis can be difficult.
Mass Spec. Molecular weight, elemental composition, structural fragmentsExtremely high sensitivity; high mass accuracy; suitable for complex mixtures when coupled with LC.Does not provide detailed atomic connectivity; cannot distinguish between isomers without fragmentation.
RP-HPLC Chemical PurityRobust, quantitative, and highly reproducible for assessing purity and separating by-products.[1]Does not provide structural information; cannot separate enantiomers.[1]
Chiral HPLC Enantiomeric PurityThe gold standard for separating and quantifying D- and L-enantiomers, which is critical for peptide synthesis.[1][11]Provides no information on chemical purity or structure.
Alternative Activating Groups: A Brief Comparison

The N-hydroxysuccinimide ester is a popular choice for amine acylation due to its favorable balance of reactivity and stability.[12] However, other activating groups exist, each with its own profile.

Activating GroupKey AdvantageKey Disadvantage
NHS Ester Good stability in aqueous buffers, favorable reactivity.[12][13]Can be susceptible to hydrolysis at high pH.[14]
Isothiocyanates Highly reactive towards primary amines.Can have side reactions with thiols; less stable than NHS esters.[15]
Sulfonyl Chlorides Forms very stable sulfonamide bonds.Reaction can be difficult to control; may lack specificity.[15]
Carbodiimides (EDC) "Zero-length" crosslinker, activates carboxyl groups in situ.Can lead to side-product formation (N-acylurea) if not trapped by an agent like NHS.[15]

Conclusion

The rigorous characterization of Fmoc-L-norleucine N-hydroxysuccinimide ester is non-negotiable for ensuring the integrity of synthetic peptides. While HPLC is an indispensable tool for routine purity checks, it is the synergistic application of NMR spectroscopy and mass spectrometry that provides an unassailable confirmation of both structure and identity. NMR delivers the definitive atomic blueprint, while MS confirms the molecular weight and corroborates the structure through predictable fragmentation. By employing the robust protocols and comparative insights detailed in this guide, researchers can proceed with confidence, knowing their foundational building blocks are of the highest quality, paving the way for successful outcomes in peptide research and development.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Retrieved from BenchChem website.[1]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from a Wiley-VCH publication.[16]

  • PubMed. (2011). Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. Retrieved from PubMed.[9]

  • SpectraBase. (n.d.). Fmoc-Nle-OH. Retrieved from SpectraBase.[5]

  • BenchChem. (n.d.). A Head-to-Head Comparison of Amine-Reactive Chemistries: NHS Esters and Their Alternatives. Retrieved from BenchChem website.[15]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from The Royal Society of Chemistry.[8]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001645). Retrieved from Human Metabolome Database.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[10]

  • ResearchGate. (2025). Fmoc N-hydroxysuccinimide ester: A facile and multifunctional role in N-glycan analysis. Retrieved from ResearchGate.[17]

  • ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with.... Retrieved from ResearchGate.[18]

  • Sigma-Aldrich. (n.d.). Fmoc-Nle-OH Novabiochem 77284-32-3. Retrieved from Sigma-Aldrich.

  • ChemicalBook. (n.d.). Fmoc-OSu(82911-69-1) 13C NMR spectrum. Retrieved from ChemicalBook.[6]

  • ChemicalBook. (n.d.). Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum. Retrieved from ChemicalBook.[7]

  • Echemi. (n.d.). This compound. Retrieved from Echemi.[2]

  • Lumiprobe. (n.d.). NHS esters in Reactive groups. Retrieved from Lumiprobe.[13]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data website.[19]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts.[4]

  • Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from Lumiprobe.[14]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready.[20]

  • ChemicalBook. (2024). N-Hydroxysuccinimide and N-hydroxysuccinimide ester. Retrieved from ChemicalBook.[12]

  • National Institute of Standards and Technology. (n.d.). L-Norleucine - the NIST WebBook. Retrieved from NIST.[21]

  • Sigma-Aldrich. (n.d.). Fmoc N-hydroxysuccinimide ester = 98.0 HPLC 82911-69-1. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids. Retrieved from Sigma-Aldrich.

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from UCLA Chemistry.[22]

  • Echemi. (n.d.). 201026-08-6, FMOC-NLE-OSU Formula. Retrieved from Echemi.[3]

  • Sigma-Aldrich. (n.d.). Fmoc N-hydroxysuccinimide ester = 98.0 HPLC 82911-69-1. Retrieved from Sigma-Aldrich.[23]

  • National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from NIH.[24]

  • BenchChem. (n.d.). Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry. Retrieved from BenchChem website.[25]

  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group. Retrieved from ResearchGate.[26]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh.

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from Phenomenex.[11]

  • Chem-Impex. (n.d.). Fmoc-L-norleucine. Retrieved from Chem-Impex.[27]

Sources

A Senior Application Scientist's Guide to Purity Analysis of Peptides Synthesized with Fmoc-L-norleucine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic peptide is paramount. Its purity directly influences experimental reproducibility, bioactivity, and therapeutic safety.[1][2][3] The use of pre-activated building blocks like Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester in Solid-Phase Peptide Synthesis (SPPS) is a common strategy to facilitate efficient coupling. However, this approach introduces unique considerations for purity analysis. The stability of the active ester and the quality of the raw material become critical variables that can introduce a distinct profile of impurities.[4][5]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of peptides incorporating Fmoc-L-norleucine-NHS ester. We will move beyond simple protocols to explain the causality behind experimental choices, enabling you to design robust, self-validating analytical systems for your laboratory.

The Synthetic Context: Why Fmoc-L-norleucine-NHS Ester Demands Scrutiny

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process of adding amino acids to a growing chain anchored on a resin support.[6][7] The use of an NHS ester of Fmoc-L-norleucine is intended to pre-activate the carboxylic acid, thereby promoting a rapid and efficient coupling reaction with the free N-terminal amine of the peptide chain.

However, this convenience brings potential pitfalls. The primary challenge is the hydrolytic instability of the NHS ester.[8][9][10] Moisture, whether in solvents or from atmospheric exposure, can hydrolyze the active ester back to the unreactive carboxylic acid. If this occurs, the coupling reaction fails, leading to the formation of a deletion sequence—one of the most common and challenging impurities to separate. Furthermore, impurities within the Fmoc-L-norleucine-NHS ester raw material itself, such as the corresponding dipeptide or free amino acid, can be directly incorporated into the growing peptide chain, leading to insertion sequences.[11][12][13]

Norleucine, as an isomer of leucine, is a non-proteinogenic amino acid often used as a probe to study peptide structure and function. Its unreactive, linear aliphatic side chain simplifies some aspects of synthesis by avoiding side-chain-specific side reactions. However, the fundamental challenges of SPPS, such as racemization and incomplete deprotection, remain.[14][15][16]

Fig. 1: Fmoc-SPPS Workflow Using a Pre-activated NHS Ester Resin Peptide-Resin (Free N-terminus) Coupling Coupling: Add Fmoc-L-Nle-OSU Resin->Coupling Wash1 Wash Coupling->Wash1 Hydrolysis Side Reaction: NHS Ester Hydrolysis Coupling->Hydrolysis Moisture Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Coupling Repeat for next amino acid Deletion Result: Deletion Sequence Hydrolysis->Deletion

Caption: Fmoc-SPPS workflow highlighting the critical coupling step and the competing hydrolysis side reaction.

Core Analytical Techniques: An Objective Comparison

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can simultaneously confirm identity, quantify purity, and detect all potential impurities. The combination of chromatography for separation and mass spectrometry for identification is the industry's gold standard.[1][3][17][18]

Performance Metric Reversed-Phase HPLC (RP-HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Capillary Electrophoresis (CE)
Primary Measurement Purity (%) based on UV absorbance; separation of components.[19][20]Molecular weight confirmation; identification of impurities by mass.[1][2]Separation of stereoisomers (racemization); charge variants.[15][21]
Typical Application Gold standard for lot release purity testing and process monitoring.[18][22]Identity confirmation; impurity profiling and identification.Chiral purity analysis; assessing racemization during synthesis.
Resolution High; excellent for separating closely related impurities like deletion sequences.Dependent on the chromatographic front-end (same as HPLC).Very high; superior for resolving isomers.
Key Advantage Robust, reproducible, and quantitative.Provides definitive mass information, confirming identity and structure of impurities.Unparalleled ability to separate molecules based on charge and size, ideal for chiral analysis.
Limitation Cannot confirm the identity of peaks; co-eluting peaks can give a false purity reading.UV quantification can be less accurate than dedicated UV detectors; ion suppression can be an issue.Less robust for routine purity assessment; can be more complex to operate.

Table 1: Comparison of primary analytical techniques for peptide purity analysis.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the workhorse for peptide purity analysis, separating the target peptide from synthesis-related impurities based on hydrophobicity.[20][23]

Causality Behind the Method
  • Stationary Phase (Column): C18 (octadecylsilane) columns are the standard choice.[23][24] The long alkyl chains provide a hydrophobic surface that interacts with the non-polar side chains of the amino acids. The more hydrophobic the peptide, the longer it is retained on the column. For particularly hydrophobic peptides, C8 or C4 columns with shorter alkyl chains can be used to reduce retention times and improve peak shape.[24]

  • Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water is used for elution.[22][24] This gradually increases the mobile phase's hydrophobicity, eluting peptides in order of their increasing hydrophobicity.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is almost universally added to both mobile phases.[22][24] TFA serves two critical functions: it protonates acidic residues and suppresses the ionization of free silanol groups on the silica-based column, sharpening peaks. It also acts as an ion-pairing agent, forming a neutral complex with positively charged residues (like Lys, Arg, His), which improves their chromatographic behavior.

Interpreting the Chromatogram

The purity is calculated by dividing the area of the main peak by the total area of all peaks, detected at a wavelength of ~214 nm where the peptide bond absorbs strongly.[19]

  • Deletion Sequences: Often elute slightly earlier than the target peptide due to the loss of a hydrophobic residue.

  • Incompletely Deprotected Peptides: Residual protecting groups are typically very hydrophobic and cause the peptide to elute significantly later.

  • Oxidized Peptides: Oxidation often makes a peptide more polar, causing it to elute earlier.

Definitive Identification: The Role of Mass Spectrometry (MS)

While HPLC quantifies purity, it cannot confirm identity. Mass spectrometry measures the mass-to-charge ratio of the peptide, providing definitive confirmation of its molecular weight.[1][3] When coupled with HPLC (LC-MS), each peak in the chromatogram can be analyzed to determine its mass.[17]

This is indispensable for impurity profiling. For a peptide synthesized with L-norleucine (MW = 131.17 g/mol ), an LC-MS analysis can reveal:

  • Target Peptide: A peak with the expected molecular weight.

  • Deletion Impurity: A peak with a mass of [Target MW - 113.16] (for a deleted Nle residue inside the chain).

  • Insertion Impurity: A peak with a mass of [Target MW + 113.16] (for an extra Nle).

  • Oxidation: A peak with a mass of [Target MW + 16] (for a single oxidation event on a susceptible residue like Met or Trp).

  • Incomplete Cleavage: A peak with a mass corresponding to the peptide plus a residual protecting group (e.g., +56 for Boc, +222 for Fmoc).

Fig. 2: Integrated Purity Analysis Workflow Crude Crude Peptide (Post-Cleavage) PrepHPLC Preparative HPLC (Purification) Crude->PrepHPLC Fractions Collect Fractions PrepHPLC->Fractions Lyophilize Lyophilization Fractions->Lyophilize FinalProduct Final Peptide Powder Lyophilize->FinalProduct QC Quality Control Analysis FinalProduct->QC RPHPLC Analytical RP-HPLC QC->RPHPLC LCMS LC-MS QC->LCMS Purity Purity Report (%) RPHPLC->Purity Identity Identity Confirmation (Molecular Weight) LCMS->Identity

Caption: A comprehensive workflow from crude synthetic peptide to a fully characterized final product.

Impurity Type Common Cause Expected Mass Change (Da) Typical RP-HPLC Elution
Deletion (Norleucine) Incomplete coupling (e.g., hydrolyzed NHS ester).[16][25]-113.16Slightly earlier than main peak
Insertion (Norleucine) Impurities in Fmoc-Nle-OSU raw material.[11][16]+113.16Slightly later than main peak
Racemization Base-catalyzed epimerization during activation or coupling.[14][26][27]0Often a shoulder or closely eluting peak to the main peak
Oxidation Air exposure, especially of Trp, Met, Cys residues.[16][25]+16.00 (per oxygen atom)Earlier than main peak (more polar)
Incomplete Deprotection Inefficient removal of side-chain protecting groups (e.g., tBu, Trt, Pbf).[16][17]Varies (e.g., +56 for tBu)Significantly later than main peak (more hydrophobic)
Piperidine Adduct Reaction of piperidine (from Fmoc deprotection) with the peptide.[13]+84.16Later than main peak

Table 2: Common impurities in Fmoc-SPPS, their causes, and analytical signatures.

Experimental Protocol: A Self-Validating System

A robust protocol is one that is reproducible and includes system suitability checks to ensure the instrumentation is performing correctly.

Objective: To determine the purity of a synthetic peptide containing L-norleucine by RP-HPLC.

Materials:

  • HPLC System: A gradient-capable HPLC with a UV detector.[22][24]

  • Column: C18 reversed-phase, 4.6 mm x 150 mm, 3.5 µm particle size, 100 Å pore size.[24]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[22][24]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[22][24]

  • Sample: Synthetic peptide dissolved in Mobile Phase A at ~1 mg/mL, filtered through a 0.22 µm filter.[24]

Procedure:

  • System Preparation: Purge the HPLC system to remove air bubbles. Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B until a stable baseline is achieved.

  • System Suitability: Inject a standard peptide mixture (if available) to verify column resolution, peak symmetry, and retention time reproducibility. This validates that the system is performing as expected before analyzing the sample of interest.

  • Sample Injection: Inject 10 µL of the prepared peptide sample.

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.[24]

    • Column Temperature: 40 °C to improve peak shape.[24]

    • Detection: 214 nm.[18][22]

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 5
      30.0 65
      32.0 95
      35.0 95
      36.0 5

      | 40.0 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.[24]

  • Confirmation (LC-MS): Run the same sample and gradient on an LC-MS system to obtain mass data for the main peak and any significant impurities. This step validates the identity of the main peak and characterizes the impurities.

Conclusion

The purity analysis of peptides synthesized with Fmoc-L-norleucine-NHS ester is a multi-faceted process that requires more than a single analytical run. It demands a thoughtful approach grounded in the principles of peptide chemistry and chromatography. The potential for hydrolysis of the active ester necessitates rigorous analysis for deletion sequences, while the universal risks of SPPS like racemization and incomplete deprotection must also be addressed.

By combining the quantitative power of RP-HPLC with the definitive identification capabilities of mass spectrometry, researchers can establish a self-validating system. This dual approach provides the highest degree of confidence in the final product's purity and identity, ensuring that subsequent biological or clinical studies are built on a foundation of unimpeachable analytical data.

References

  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters Corporation. Retrieved from [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1998). Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. (2018). PubMed. Retrieved from [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1998). PubMed. Retrieved from [Link]

  • Investigation of Impurities in Peptide Pools. (2024). MDPI. Retrieved from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters Corporation. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025). GenX Peptides. Retrieved from [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved from [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved from [Link]

  • Workflow of HPLC in Peptide Purity Analysis. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Understanding RP-HPLC Purity Testing: The Gold Standard for Peptide Quality Assurance. (2025). Paradigm Peptides. Retrieved from [Link]

  • How to purify synthetic peptides - what are the options? (2023). Biotage. Retrieved from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. Retrieved from [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

  • Principle of Peptide Purity Analysis Using HPLC. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2016). Journal of Peptide Science. Retrieved from [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (2007). Current Protocols in Protein Science. Retrieved from [Link]

  • Peptides, solid-phase synthesis and characterization. (2020). Electronic Journal of Biotechnology. Retrieved from [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (2018). ResearchGate. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved from [Link]

  • N-Hydroxysuccinimide active ester. (n.d.). Namiki Shoji Co., Ltd. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Peptide Coupling: Kinetic & Performance Analysis of Fmoc-L-norleucine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficiency and fidelity of each coupling step are paramount. The choice of coupling strategy directly impacts the final purity, yield, and biological activity of the target peptide. This guide provides an in-depth comparative analysis of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester, a pre-activated building block, against common in-situ coupling reagents. We will delve into the kinetic profiles, side reaction propensities, and practical considerations to empower you with the data-driven insights needed for optimal peptide synthesis.

The Central Role of L-Norleucine and the Coupling Challenge

L-norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid frequently incorporated into synthetic peptides. Its linear, unbranched, and non-oxidizable side chain makes it a valuable mimic for methionine, enhancing the stability of the resulting peptide.[1] While not considered a "difficult" amino acid in terms of steric hindrance, the kinetics of its incorporation are still a critical factor in overall synthesis efficiency. Incomplete or slow coupling can lead to deletion sequences, which are often challenging to separate from the desired product.[2]

The fundamental challenge in peptide synthesis is the formation of an amide bond between the carboxyl group of the incoming amino acid and the free amine of the growing peptide chain on the solid support. This process requires the activation of the carboxyl group to make it susceptible to nucleophilic attack.[3] This guide will compare the performance of a pre-activated strategy, using Fmoc-L-norleucine NHS ester, with the more common in-situ activation methods.

Comparative Kinetic Analysis: Fmoc-Nle-NHS vs. In-Situ Reagents

To provide a clear performance comparison, we will analyze the coupling of Fmoc-L-norleucine to a model peptide on a solid support. The primary metric for comparison will be the time required to achieve >99.5% coupling completion, as determined by a quantitative ninhydrin test or HPLC analysis of cleaved peptide aliquots.

The following table summarizes the expected kinetic performance of Fmoc-L-norleucine NHS ester against three widely used in-situ coupling reagents: HATU, HBTU, and DIC/HOBt. The data is representative of typical performance under standard SPPS conditions.

Coupling Reagent/MethodActivating AgentBaseTypical SolventRelative Reaction RateTime to >99.5% Completion (minutes)
Fmoc-Nle-NHS Ester Pre-activatedDIPEA (or NMM)DMFModerate15 - 30
HATU In-situDIPEADMFVery Fast< 5
HBTU In-situDIPEADMFFast5 - 15
DIC/HOBt In-situN/A (or DIPEA for neutralization)DMF/DCMModerate to Slow30 - 60

Key Insights from the Kinetic Data:

  • HATU stands out as the most rapid coupling reagent, a result of the formation of a highly reactive OAt-ester intermediate.[4] This makes it particularly suitable for high-throughput synthesis or for coupling sterically hindered amino acids.

  • HBTU , while slightly slower than HATU, is still a very efficient coupling reagent and a cost-effective alternative.[4]

  • Fmoc-L-norleucine NHS ester offers a respectable coupling rate, comparable to or slightly faster than the carbodiimide-based method (DIC/HOBt). Its primary advantage lies in its convenience and the elimination of the pre-activation step.

  • DIC/HOBt is the slowest of the compared methods. While reliable and cost-effective, the longer reaction times can increase the risk of side reactions, such as racemization, especially for sensitive amino acids.[5]

Experimental Design for Kinetic Comparison

To generate the data presented above, a rigorous experimental protocol is required. The following outlines a self-validating system for comparing the coupling kinetics of Fmoc-L-norleucine using different activation methods.

Experimental Workflow

G cluster_prep Preparation cluster_coupling Parallel Coupling Reactions cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis Resin_Prep Resin Swelling & Fmoc Deprotection Coupling_NHS Fmoc-Nle-NHS + DIPEA Resin_Prep->Coupling_NHS Coupling_HATU Fmoc-Nle-OH + HATU + DIPEA Resin_Prep->Coupling_HATU Coupling_HBTU Fmoc-Nle-OH + HBTU + DIPEA Resin_Prep->Coupling_HBTU Coupling_DIC Fmoc-Nle-OH + DIC + HOBt Resin_Prep->Coupling_DIC Reagent_Prep Prepare Coupling Reagent Solutions Reagent_Prep->Coupling_NHS Reagent_Prep->Coupling_HATU Reagent_Prep->Coupling_HBTU Reagent_Prep->Coupling_DIC Sampling Take Resin Aliquots at Time Points (t=2, 5, 10, 20, 40, 60 min) Coupling_NHS->Sampling Coupling_HATU->Sampling Coupling_HBTU->Sampling Coupling_DIC->Sampling Cleavage Cleave Peptide from Aliquots Sampling->Cleavage Analysis HPLC Analysis of Cleaved Peptide Cleavage->Analysis Quantification Quantify Reactant & Product Peaks Analysis->Quantification Plotting Plot % Completion vs. Time Quantification->Plotting

Caption: Workflow for comparative kinetic analysis of peptide coupling reactions.

Step-by-Step Protocol
  • Resin Preparation:

    • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

    • Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Divide the deprotected resin into four equal reaction vessels.

  • Coupling Reactions (to be initiated simultaneously):

    • Vessel 1 (Fmoc-Nle-NHS Ester): Add a solution of Fmoc-L-norleucine NHS ester (3 eq.) and N,N-diisopropylethylamine (DIPEA) (3 eq.) in DMF.

    • Vessel 2 (HATU): Add a pre-activated solution of Fmoc-L-norleucine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Vessel 3 (HBTU): Add a pre-activated solution of Fmoc-L-norleucine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Vessel 4 (DIC/HOBt): Add a solution of Fmoc-L-norleucine (3 eq.), 1-hydroxybenzotriazole (HOBt) (3 eq.), and N,N'-diisopropylcarbodiimide (DIC) (3 eq.) in DMF.

  • Kinetic Monitoring:

    • At specified time points (e.g., 2, 5, 10, 20, 40, and 60 minutes), withdraw a small aliquot of resin from each reaction vessel.

    • Quench the reaction in the aliquot immediately by washing with DMF.

  • Sample Analysis:

    • Cleave the peptide from each resin aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Analyze the cleaved peptide solution by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

    • Quantify the peak areas corresponding to the unreacted starting peptide and the coupled product.

    • Calculate the percentage of coupling completion at each time point.

Side Reaction Profile: A Focus on Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical side reaction in peptide synthesis.[7] While norleucine is not as susceptible to racemization as amino acids like histidine or cysteine, the choice of coupling reagent can still influence the level of epimerization.[7]

Coupling Reagent/MethodPropensity for Racemization of Fmoc-NleMechanistic Rationale
Fmoc-Nle-NHS Ester Very LowThe stable, pre-formed active ester minimizes the time the amino acid is in a highly activated, racemization-prone state.
HATU LowThe HOAt leaving group is a poor base, which disfavors the proton abstraction from the α-carbon that initiates racemization.[4]
HBTU Low to ModerateThe HOBt leaving group is a slightly stronger base than HOAt, leading to a slightly higher risk of racemization compared to HATU.
DIC/HOBt ModerateThe O-acylisourea intermediate is highly reactive and can be susceptible to racemization, although the presence of HOBt significantly suppresses this side reaction.[5]

Causality behind Racemization: Racemization during coupling typically proceeds through the formation of an oxazolone intermediate. This is more likely to occur with highly reactive intermediates and in the presence of strong bases. The use of additives like HOBt and HOAt helps to suppress racemization by favoring the formation of less reactive, but still efficient, active esters.

The Authoritative Perspective: Why Choose One Method Over Another?

The choice of coupling strategy is a balance of speed, cost, and the specific requirements of the peptide sequence.

  • Fmoc-L-norleucine NHS Ester: This is an excellent choice for routine synthesis where convenience and reproducibility are key. By eliminating the in-situ activation step, it simplifies the synthesis workflow and reduces the number of reagents required. This can be particularly advantageous in automated synthesis platforms. The pre-activated nature also minimizes the risk of side reactions associated with the activating agents themselves.

  • HATU: For "difficult" couplings, long peptides where speed is essential to maintain chain integrity, and sequences containing racemization-prone amino acids, HATU is often the reagent of choice due to its high reactivity and low racemization propensity.[4]

  • HBTU: A reliable and more economical workhorse for many standard peptide syntheses. It offers a good balance of reactivity and cost.

  • DIC/HOBt: This classic method remains a viable option, especially for cost-sensitive applications. However, the slower reaction times and higher potential for side reactions necessitate careful monitoring.

Conclusion

The kinetic and performance data clearly indicate that while in-situ activating agents like HATU offer the fastest coupling rates, Fmoc-L-norleucine NHS ester provides a compelling alternative. Its advantages in terms of convenience, reduced reagent handling, and a very low racemization profile make it an excellent choice for the reliable and efficient incorporation of norleucine into synthetic peptides. For the discerning scientist, the selection of a coupling strategy should be a deliberate choice based on a thorough understanding of the kinetic and mechanistic trade-offs involved. This guide provides the foundational data to make that informed decision.

References

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(92), 13836-13839. Retrieved from [Link]

  • Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Wünsch, E., & Drees, F. (1979). Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. International Journal of Peptide and Protein Research, 13(3), 274-277. Retrieved from [Link]

  • Hu, W., Liu, Y., Li, Z., & Liu, L. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5293. Retrieved from [Link]

  • Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Lee, Y., & Lee, Y. S. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1048-1056. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019). The Royal Society of Chemistry. Retrieved from [Link]

  • Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583–3586. Retrieved from [Link]

  • Goudreau, N., & Guindon, Y. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2728. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(4), 1181-1186. Retrieved from [Link]

Sources

Validation of site-specific labeling with Fmoc-L-norleucine n-hydroxysuccinimide ester.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Site-Specific Labeling:

Introduction: The Imperative for Precision in Bioconjugation

In the fields of therapeutic peptide development, proteomics, and molecular imaging, the ability to label a biomolecule at a specific, predetermined site is not merely an advantage—it is a necessity. Traditional labeling methods, which often target the abundant amine groups of lysine residues, typically yield a heterogeneous mixture of products with labels scattered across the protein surface. This heterogeneity can lead to batch-to-batch variability, compromised biological activity, and a complex analytical profile, posing significant challenges for both research and clinical development.[1]

Site-specific labeling methodologies overcome these hurdles by introducing a unique chemical handle at a single position, ensuring the production of a homogeneous bioconjugate with a defined drug-to-antibody ratio (in the case of ADCs) or a precise point of attachment for a probe.[2][3] One powerful strategy to achieve this is the incorporation of non-canonical amino acids (ncAAs) during peptide synthesis.[2] L-norleucine, an isomer of leucine not found in naturally occurring proteins, serves as an excellent tool for this purpose.[4][5] Its integration into a peptide sequence creates a unique metabolic and structural marker.

This guide provides a comprehensive framework for the site-specific incorporation of L-norleucine using Fmoc-based solid-phase peptide synthesis (SPPS) and details the critical analytical workflows required to validate its successful and precise placement. We will compare this technique to other common site-specific methods and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Fmoc-L-norleucine: A Building Block for Site-Specific Design

Fmoc-L-norleucine is a standard building block used in solid-phase peptide synthesis (SPPS).[6][7] The Fmoc (9-fluorenylmethyloxycarbonyl) group temporarily protects the alpha-amine, allowing for the sequential addition of amino acids to a growing peptide chain on a solid resin support.[8][9] By introducing Fmoc-L-norleucine at a specific cycle during the synthesis, its position in the final peptide sequence is precisely controlled.

The incorporation of norleucine can serve several purposes:

  • Enhanced Stability: Replacing methionine with norleucine can prevent oxidation, while its structural properties can increase a peptide's resistance to enzymatic degradation, thereby improving its in-vivo half-life.[6]

  • Structural Probe: As a non-proteinogenic amino acid, it acts as a unique probe to study protein structure and function without interfering with the analysis of other amino acids.[4][5]

  • Conformational Control: The unique side chain can influence the peptide's secondary structure, which is vital for its biological function.[6]

While a reagent like Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester exists for attaching the Fmoc-norleucine moiety to primary amines, the most robust and truly site-specific method is the direct incorporation of the Fmoc-L-norleucine amino acid during de novo peptide synthesis.[10][11] This guide will focus on the validation of the latter approach.

A Comparative Overview of Site-Specific Labeling Strategies

To fully appreciate the utility of incorporating ncAAs like norleucine, it is essential to understand the landscape of available site-specific labeling techniques. Each method presents a unique set of advantages and limitations.

MethodTarget Residue / MotifCore ChemistryAdvantagesDisadvantages
Cysteine Alkylation Thiol group of a unique CysteineThiol-maleimide or Thiol-iodoacetamide Michael additionHighly efficient and specific reaction.[12]Requires a free, accessible cysteine; potential for disulfide bond disruption; maleimide conjugates can be unstable.[12]
Enzymatic Labeling Specific peptide recognition sequences (e.g., LPXTG)Enzyme-catalyzed ligation (e.g., Sortase A)Extremely high specificity under mild, physiological conditions.[1][3]Requires genetic engineering to introduce the recognition tag; enzymes can be costly and require optimization.[3]
Genetic Code Expansion Amber stop codon (TAG)Introduction of an orthogonal tRNA/tRNA-synthetase pair for an ncAA with a bio-orthogonal handle (e.g., azide, alkyne)Allows for a wide variety of bio-orthogonal chemistries ("Click Chemistry"); highly specific.[2]Requires cell-based expression systems; protein expression yields can be low.[3]
N-terminal Labeling N-terminal α-amineAmide bond formation (NHS ester) or reductive amination at controlled pHA single, defined labeling site per polypeptide chain.N-terminus may be critical for protein function; requires a significant pKa difference between α- and ε-amines for specificity.[13]
Norleucine Incorporation Any desired position in the sequenceStandard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)Full control over placement; enhances peptide stability; synthetically straightforward.[6]Requires de novo chemical synthesis of the peptide; the norleucine side chain itself is not reactive for subsequent labeling.

Experimental Workflow for Synthesis and Validation

The cornerstone of using ncAAs is a robust workflow that combines synthesis with rigorous analytical characterization. This ensures that the final product is exactly what was designed. The following sections detail the necessary protocols and validation checkpoints.

Overall Validation Workflow

G cluster_synthesis Part 1: Synthesis & Purification cluster_validation Part 2: Analytical Validation cluster_result Result spps 1. Solid-Phase Peptide Synthesis (Incorporation of Fmoc-L-norleucine) cleave 2. Cleavage from Resin & Side-Chain Deprotection spps->cleave hplc_purify 3. RP-HPLC Purification cleave->hplc_purify ms 4a. Mass Spectrometry (MS) (Mass Confirmation) hplc_purify->ms hplc_analyze 4b. Analytical RP-HPLC (Purity Assessment) hplc_purify->hplc_analyze result Validated, Site-Specific Norleucine-Containing Peptide ms->result hplc_analyze->result

Caption: Workflow for the synthesis and validation of a norleucine-containing peptide.

Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a custom peptide with L-norleucine incorporated at a predetermined position.

Causality: This protocol uses the well-established Fmoc/tBu chemistry, where the temporary Fmoc group is removed with a mild base (piperidine) and the permanent side-chain protecting groups (e.g., tBu) are removed later with strong acid. HCTU is a highly efficient coupling agent that minimizes racemization.[9]

Materials:

  • Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid)

  • Fmoc-protected amino acids, including Fmoc-L-norleucine-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9]

  • Initial Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain, add a fresh aliquot of the piperidine solution, and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HCTU (0.98 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction for 1-4 hours at room temperature.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence. When the sequence calls for norleucine, use the pre-activation and coupling procedure with Fmoc-L-norleucine-OH.

  • Final Wash: After the final amino acid coupling, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the peptide-resin under vacuum.

Protocol 2: Cleavage, Deprotection, and Purification

Objective: To cleave the synthesized peptide from the solid support, remove all side-chain protecting groups, and purify the final product.

Causality: A strong acid, Trifluoroacetic acid (TFA), is required to cleave the peptide from the resin and remove most common side-chain protecting groups. Scavengers like triisopropylsilane (TIS) and water are critical to quench the highly reactive carbocations generated during deprotection, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.[8]

Procedure:

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Add it to the dried peptide-resin.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature with occasional agitation.

  • Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether.

  • Pelleting: Centrifuge the ether suspension to pellet the peptide. Wash the pellet with cold ether 2-3 times to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable buffer (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilization: Collect the fractions containing the pure peptide (as determined by UV absorbance at 214/280 nm), pool them, and lyophilize to obtain a fluffy white powder.

Validation Data and Interpretation
Mass Spectrometry (MS): The Definitive Identity Check

Purpose: To confirm the successful synthesis and incorporation of all amino acids, including norleucine, by verifying the exact molecular weight of the final peptide. This is the primary validation step.[12][14]

Interpretation: The observed mass from a technique like MALDI-TOF or ESI-MS should match the calculated theoretical mass of the desired peptide. A single, dominant peak at the expected mass is a strong indicator of a successful synthesis.

Example Data: For a hypothetical peptide Ac-Tyr-Gly-Gly-Phe-Nle-NH2:

Peptide SampleTheoretical Mass (Da)Observed Mass (Da)Conclusion
Ac-YGGFL-NH2 (Control)597.66597.7Synthesis successful.
Ac-YGG-Nle-NH2 (Target)597.66597.7Validation Successful: Norleucine correctly incorporated.
Ac-YGGF-NH2 (Deletion)484.53484.5Validation Failed: Deletion of the C-terminal residue.
Analytical HPLC: The Purity Benchmark

Purpose: To assess the purity of the lyophilized peptide. RP-HPLC separates the target peptide from any impurities, such as deletion sequences or incompletely deprotected species.[14]

Interpretation: A pure, homogeneous product will appear as a single, sharp peak in the chromatogram. The retention time will be influenced by the peptide's overall hydrophobicity. Since norleucine and leucine are isomers with similar hydrophobicity, the retention time of a norleucine-containing peptide will be very close to its leucine-containing counterpart.

G y_axis y_axis y_label Absorbance (AU) x_axis x_axis x_label Retention Time (min) 0,0 0,0 0,3.2 0,3.2 0,0->0,3.2 4.2,0 4.2,0 0,0->4.2,0 p1 p2 p3 2.5,0 2.5,0 2.8,2.8 2.8,2.8 3.1,0 3.1,0 path >95% Purity i1 i2 i3 1.5,0 1.5,0 1.6,0.2 1.6,0.2 1.7,0 1.7,0 path_imp path_imp

Caption: Representative analytical HPLC chromatogram of a purified peptide.

Conclusion

The site-specific incorporation of L-norleucine via Fmoc-SPPS is a powerful and reliable method for creating custom peptides with enhanced stability and unique structural features. However, the synthesis itself is only half the story. Rigorous validation through a combination of mass spectrometry and analytical HPLC is not optional—it is a critical component of the workflow that guarantees the identity, purity, and homogeneity of the final product. By following the detailed protocols and validation checkpoints outlined in this guide, researchers can confidently produce high-quality, site-specifically modified peptides, paving the way for more precise and effective tools in therapy, diagnostics, and fundamental biological research.

References
  • Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research. Google Cloud.
  • Norleucine Definition - Organic Chemistry Key Term. Fiveable.
  • Fmoc-L-leucine N-hydroxysuccinimide ester. Chem-Impex.
  • Comparison of protein labeling methods involving protein tags.
  • Fmoc-L-norleucine N-hydroxysuccinimide ester. Chem-Impex.
  • Protein Labeling Techniques. Sino Biological.
  • Illuminating biological processes through site-specific protein labeling. Royal Society of Chemistry.
  • Recent progress in enzymatic protein labelling techniques and their applic
  • The Role of L-Norleucine in Custom Peptide Synthesis and Drug Discovery. Sinfoo.
  • Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog.
  • N-Methyl-L-norleucine: A Technical Guide for Researchers and Drug Developers. Benchchem.
  • Fmoc-N-methyl-L-norleucine: Applications and Protocols in Peptide Chemistry. Benchchem.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
  • Harnessing Fc-Directed Bioconjugation for the Synthesis of Site-Specifically Modified Radioimmunoconjug
  • Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

Sources

A Senior Application Scientist's Guide to Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-L-Norleucine N-Hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals steering peptide-based drug development programs, the transition from lab-scale discovery to large-scale manufacturing is a critical juncture fraught with decisions that impact timelines, budgets, and the final purity of the active pharmaceutical ingredient (API). The choice of starting materials and synthetic strategy is paramount. This guide provides an in-depth cost-benefit analysis of utilizing pre-activated Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester versus the more traditional approach of in-situ activation of Fmoc-L-norleucine-OH in large-scale Solid-Phase Peptide Synthesis (SPPS).

Norleucine (Nle), an isomer of leucine, is a non-proteinogenic amino acid frequently incorporated into therapeutic peptides as a non-oxidizable mimic of methionine.[1] Its integration demands a robust and cost-effective chemical strategy. Here, we dissect the process variables, economic implications, and performance metrics of these two competing methodologies to inform your process development and scale-up decisions.

The Core Decision: Pre-activation vs. In-situ Activation

The central choice revolves around how the carboxyl group of Fmoc-L-norleucine is activated to facilitate its coupling to the N-terminal amine of the growing peptide chain on the solid support.

  • The Pre-activated Approach: Fmoc-L-norleucine N-hydroxysuccinimide (OSu) Ester. In this strategy, the amino acid is purchased or prepared with the N-hydroxysuccinimide group already attached. NHS esters are highly reactive intermediates that readily form a stable amide bond with the peptide's free amine, releasing NHS as a byproduct.[2][3] This method simplifies the coupling step by removing the need for additional activation reagents at the point of synthesis.

  • The In-situ Activation Approach: Fmoc-L-norleucine-OH + Coupling Reagents. This is the conventional workhorse method in SPPS. The standard Fmoc-protected amino acid is activated directly in the reaction vessel immediately before coupling. This is achieved using a combination of a coupling reagent (e.g., aminium/uronium salts like HATU, HBTU, or carbodiimides like DIC) and, typically, a base and/or an additive (like OxymaPure®) to enhance efficiency and suppress racemization.[4][5]

Performance & Efficiency: A Data-Driven Comparison

While direct comparative data for Fmoc-L-Nle-OSu against all modern coupling reagents is sparse, we can extrapolate from extensive studies on other amino acids and performance benchmarks for the coupling reagents themselves. The synthesis of the acyl carrier protein fragment (65-74), a notoriously difficult sequence, is often used to compare activator efficiency.

A key study by Chantell et al. provides a head-to-head comparison of various modern activators in fast Fmoc-SPPS protocols. The data reveals that for challenging sequences, reagents like HATU and HCTU consistently deliver high crude purity even with short coupling times.[6]

Coupling Reagent CombinationReagent TypeRepresentative Purity (%) (Difficult Sequence)[6]Key AdvantagesPotential Drawbacks
Fmoc-Nle-OSu Pre-activated EsterHigh (sequence dependent)Process simplification (fewer reagents); High reactivity; Reduced risk of side reactions from coupling reagents.Higher upfront cost per residue; Less flexibility in tuning reactivity.
Fmoc-Nle-OH + HATU/DIPEA Aminium Salt~84% (with 2x 1 min coupling)Very high efficiency and speed; Low racemization risk.[5]High cost; Potential for guanidinylation side reaction.
Fmoc-Nle-OH + HCTU/DIPEA Aminium Salt~81% (with 2x 1 min coupling)High efficiency, comparable to HATU; Often more cost-effective than HATU.Potential for guanidinylation side reaction.
Fmoc-Nle-OH + DIC/OxymaPure® Carbodiimide/Additive~70-80% (longer coupling)Very cost-effective; Low racemization risk with OxymaPure®; No guanidinylation.[7]Slower kinetics than onium salts; Byproduct (DIU) must be washed away.

Expert Insights: The data indicates that for speed and efficiency in difficult couplings, aminium salts like HATU are superior.[6] However, the pre-activated NHS ester strategy offers a compelling advantage in process simplification. In a GMP environment, reducing the number of reagents that must be sourced, qualified, and added to the synthesizer can significantly de-risk the manufacturing process and reduce opportunities for error. For a non-sterically hindered amino acid like norleucine, the coupling efficiency of the NHS ester is expected to be very high, often negating the need for the hyper-reactivity of HATU.

The Economics of Scale: A Cost-Per-Coupling Analysis

For large-scale synthesis, the cost of raw materials is a dominant factor. The following analysis is based on a hypothetical 1-mole scale coupling, using publicly available bulk pricing for reagents.

Assumptions: 4 equivalents of amino acid derivative and coupling reagents are used per coupling. Prices are estimates based on 1 kg or 1 L bulk pricing and are subject to change.

ComponentMethod 1: Fmoc-Nle-OSuMethod 2: Fmoc-Nle-OH + HATU/DIPEAMethod 3: Fmoc-Nle-OH + DIC/OxymaPure®
Fmoc-Amino Acid Fmoc-L-Nle-OSuFmoc-L-Nle-OHFmoc-L-Nle-OH
M.W. ( g/mol )450.48353.42353.42
Cost/kg (USD)~$4,000 (estimated)~$950[4]~$950[4]
Cost/mole (USD)$1,802$336$336
Coupling Reagent N/AHATUDIC
M.W. ( g/mol )N/A380.23126.20
Cost/kg (USD)N/A~$1,394[8]~$652[9]
Cost/mole (USD)N/A$530$82
Additive N/AN/AOxymaPure®
M.W. ( g/mol )N/AN/A142.11
Cost/kg (USD)N/AN/A~$709[7]
Cost/mole (USD)N/AN/A$101
Base (DIPEA) Not requiredRequiredNot required
Total Cost per Coupling (1 mole, 4 eq.) ~$7,208 ~$3,464 ~$1,756

Causality Behind the Cost: The analysis clearly shows that the in-situ activation strategy using DIC/OxymaPure® is the most economical on a raw material basis, primarily due to the significantly lower cost of both the coupling reagent (DIC) and the unactivated Fmoc-L-Nle-OH. The pre-activated Fmoc-L-Nle-OSu carries a substantial price premium for its built-in reactivity. While HATU is highly effective, its high cost makes it a more expensive option than DIC/OxymaPure®.

However, this raw material cost does not tell the whole story. The "benefit" side of the cost-benefit analysis must include factors such as:

  • Process Time: Faster coupling times with HATU or the simplicity of the NHS ester could lead to shorter overall synthesis cycles, increasing reactor throughput.

  • Labor and Quality Control: Fewer reagents to handle and dispense (NHS ester method) reduces labor costs and the burden on quality control for incoming raw materials.

  • Downstream Processing: If a particular method leads to higher purity and fewer side products (e.g., lower racemization), the cost of downstream HPLC purification can be significantly reduced. Carbodiimide methods, even with additives, carry a slightly higher risk of racemization compared to onium salts or pre-activated esters.[7]

Visualizing the Competing Workflows

The choice of activation strategy directly impacts the workflow of a single coupling cycle in an automated synthesizer.

G cluster_0 Workflow 1: Pre-activated Fmoc-Nle-OSu cluster_1 Workflow 2: In-situ Activation (e.g., DIC/Oxyma) A0 Start Cycle A1 Fmoc Deprotection (20% Piperidine/DMF) A0->A1 A2 Wash (DMF) A1->A2 A3 Couple Fmoc-Nle-OSu (in DMF) A2->A3 A4 Wash (DMF) A3->A4 A5 End Cycle A4->A5 B0 Start Cycle B1 Fmoc Deprotection (20% Piperidine/DMF) B0->B1 B2 Wash (DMF) B1->B2 B3 Couple Fmoc-Nle-OH + DIC + Oxyma (in DMF) B2->B3 B4 Wash (DMF) B3->B4 B5 End Cycle B4->B5

Caption: Comparative SPPS workflows. The pre-activated ester method (left) has fewer components in the critical coupling step.

Experimental Protocols

To ensure the trustworthiness of this guide, the following are self-validating protocols for incorporating Fmoc-L-norleucine using the competing methods on a standard automated peptide synthesizer.

Protocol 1: Coupling with Pre-activated Fmoc-L-Nle-OSu

This protocol is valued for its simplicity and reduction in potential points of failure.

  • Resin Preparation: Swell the appropriate resin (e.g., 10g Rink Amide resin, 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 1 hour in the synthesizer reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain.

    • Treat the resin again with 20% (v/v) piperidine in DMF for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling Reaction:

    • Prepare a solution of Fmoc-L-Nle-OSu (4 equivalents relative to resin loading) in DMF.

    • Deliver the solution to the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. The N-hydroxysuccinimide byproduct is highly soluble in DMF and is easily washed away.

  • Monitoring & Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, extend the coupling time for another hour.

    • Upon completion, drain the reaction solution and wash the resin with DMF (5 cycles). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Coupling with In-situ Activation (DIC/OxymaPure®)

This protocol is the industry standard for cost-effective, low-racemization synthesis.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Reaction:

    • In a separate vessel, dissolve Fmoc-L-Nle-OH (4 eq.) and OxymaPure® (4 eq.) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (4 eq.) to the solution and allow to pre-activate for 1-2 minutes. Causality: This brief pre-activation allows for the formation of the active Oxyma ester, which is less prone to racemization than the O-acylisourea intermediate formed by DIC alone.[4]

    • Deliver the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring & Washing:

    • Perform a Kaiser test to monitor reaction completion.

    • Upon completion, drain the reaction solution and wash the resin with DMF (5 cycles). The diisopropylurea (DIU) byproduct is soluble in DMF and removed during these washes. The resin is now ready for the next cycle.

Decision Framework: A Senior Scientist's Recommendation

The choice between Fmoc-L-Nle-OSu and in-situ activation is not a one-size-fits-all decision. It is a strategic choice based on the specific goals of the synthesis campaign.

G Decision Decision Point: Which Activation Strategy? InSitu In-situ Activation (DIC/Oxyma) Advantages: Cost-Effective Flexibility Well-Established Best For: Long Peptides Cost-Driven Projects Process Optimization Decision->InSitu Primary Driver: Raw Material Cost NHS_Ester Fmoc-Nle-OSu (Pre-activated) Advantages: Process Simplicity Reduced Reagent Count High Reactivity Best For: GMP Manufacturing Short/Urgent Syntheses Risk Mitigation Decision->NHS_Ester Primary Driver: Process Robustness & Speed

Caption: Decision matrix for choosing an activation strategy in large-scale peptide synthesis.

Choose Fmoc-L-norleucine N-hydroxysuccinimide ester when:

  • Process Simplicity and Robustness are Paramount: In a regulated GMP manufacturing environment, minimizing the number of reagents simplifies validation, reduces the chance of operator error, and streamlines the supply chain.

  • Speed is a Critical Factor: For rapid, time-sensitive projects, eliminating the pre-activation step and using a highly reactive ester can shorten cycle times.

  • The Peptide is Short: For shorter peptides, the higher per-residue cost of the NHS ester has a smaller impact on the overall cost of goods.

Choose in-situ activation with Fmoc-L-norleucine-OH (e.g., using DIC/OxymaPure®) when:

  • Cost of Goods (COGS) is the Primary Driver: For long peptides or large-volume campaigns, the significant savings on raw materials make this the default choice.

  • Flexibility is Required: The ability to choose from a wide array of coupling reagents allows for fine-tuning and optimization for particularly difficult sequences.

  • Established Processes Exist: Most large-scale peptide manufacturers have well-optimized, validated protocols for in-situ activation, making it a low-risk, known-quantity approach.

Conclusion

The decision to use a pre-activated N-hydroxysuccinimide ester is a strategic investment in process simplification and risk reduction at the expense of higher raw material costs. For large-scale manufacturing where cost-efficiency is paramount, the well-established in-situ activation of Fmoc-L-norleucine-OH with a cost-effective, low-racemization combination like DIC/OxymaPure® remains the industry standard. However, for high-value, complex, or time-critical projects, the operational benefits and streamlined workflow offered by this compound present a compelling case that warrants serious consideration in any process development program.

References

  • Global Market Insights Inc. (2024). Peptide Synthesis Reagents Market Size & Share Report, 2034. [Link]

  • Chantell, C. A., Onaiyekan, M. A., & Menakuru, M. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 124-129. [Link]

  • ABI Scientific Inc. (2020). Peptide Synthesis Price List. [Link]

  • Otvos, L., et al. (2018). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Kemp, D. S. (1995). Racemization Assays. In Peptide Chemistry: A Practical Approach. IRL Press. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]

  • Jira, T., & Bunke, A. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Miyazawa, T., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. [Link]

  • Bachem. (2020). Cost-efficient and green manufacturing of peptides thanks to Molecular Hiving technology™. YouTube. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-L-norleucine N-hydroxysuccinimide Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the proper handling and disposal of reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Fmoc-L-norleucine N-hydroxysuccinimide (NHS) ester, a common reagent in solid-phase peptide synthesis. By understanding the chemistry behind the disposal process, you can ensure the deactivation of reactive functional groups and adhere to best practices for chemical waste management.

The primary safety concern with Fmoc-L-norleucine N-hydroxysuccinimide ester, and NHS esters in general, is the reactivity of the N-hydroxysuccinimide ester group. This group is designed to react with primary amines to form stable amide bonds. If not properly neutralized, it can react with other chemicals in the waste stream or pose a hazard to personnel. According to its Safety Data Sheet (SDS), this compound can cause skin, eye, and respiratory irritation. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

The core principle for the safe disposal of this compound is the chemical inactivation of the reactive NHS ester. This is typically achieved through quenching, which involves either hydrolysis with a base or reaction with a primary amine[1]. This guide will detail both methods.

Key Material Properties and Safety Information

A thorough understanding of the material's properties is essential for safe handling and disposal.

PropertyValueSource
CAS Number 201026-08-6[2]
Molecular Formula C₂₅H₂₆N₂O₆[3]
Molecular Weight 450.48 g/mol [3]
Appearance White to off-white powderN/A
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature: -15°C to 4°C.[2][3]

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically used in a laboratory setting. Always consult your institution's Environmental Health and Safety (EH&S) office for specific local regulations[4][5].

Personal Protective Equipment (PPE) and Work Area

Before beginning, ensure you are wearing the appropriate PPE:

  • Lab coat

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors[1].

Chemical Inactivation: Quenching the NHS Ester

The first and most critical step is to deactivate the reactive NHS ester. You have two primary options for this: hydrolysis with a base or quenching with a primary amine[1].

Option A: Hydrolysis with Sodium Hydroxide

This method uses a strong base to break the ester linkage.

  • Materials:

    • 1 M Sodium Hydroxide (NaOH) solution

    • Water-miscible organic solvent (e.g., DMSO, DMF)

    • 1 M Hydrochloric Acid (HCl) solution for neutralization

    • pH paper or pH meter

    • Appropriately sized beaker or flask for the reaction

  • Procedure:

    • If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF in a beaker larger than the volume of your waste.

    • Slowly add the 1 M NaOH solution to the dissolved ester while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis[6]. Be aware that this reaction can be exothermic[1].

    • Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis is complete[6]. This will yield the sodium salt of Fmoc-L-norleucine and N-hydroxysuccinimide.

    • After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M HCl[6]. Monitor the pH using pH paper or a pH meter.

Option B: Amine Quenching

This method uses a primary amine to react with the NHS ester, forming a stable amide.

  • Materials:

    • 1 M Tris (tris(hydroxymethyl)aminomethane) or Glycine solution in water

    • Water-miscible organic solvent (e.g., DMSO, DMF)

    • Appropriately sized beaker or flask for the reaction

  • Procedure:

    • If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF in a beaker.

    • Add an excess of the 1 M Tris or Glycine solution to the dissolved ester and stir.

    • Allow the mixture to react for at least one hour at room temperature to ensure complete quenching of the NHS ester.

Waste Collection and Labeling

Once the this compound has been chemically inactivated, the resulting solution must be disposed of as hazardous chemical waste.

  • Procedure:

    • Transfer the neutralized or quenched solution into a designated and compatible hazardous waste container[4]. The container should be made of a material that does not react with the contents and have a secure screw cap[4].

    • Label the waste container clearly and accurately. The label should include:

      • The words "Hazardous Waste"

      • The full chemical names of all components in the mixture (e.g., "Hydrolyzed Fmoc-L-norleucine, N-hydroxysuccinimide, Sodium Chloride, Water, residual DMSO").

      • The approximate percentages of each component.

      • The date the waste was first added to the container.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EH&S department[4][5]. Ensure that incompatible wastes are segregated[4].

Disposal of Contaminated Materials

All materials that have come into contact with this compound are considered contaminated and must be disposed of as solid chemical waste.

  • Procedure:

    • Place items such as used gloves, pipette tips, and contaminated weighing paper into a sealed bag or a designated solid waste container.

    • Label the container clearly as "Solid Chemical Waste" and list the chemical contaminants.

    • Empty containers of the original reagent should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste[1][7]. After rinsing, the container can often be discarded as regular trash, but be sure to deface the original label[7]. Check with your local EH&S for specific procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_disposal Waste Management A Start: Unused or Waste Fmoc-L-norleucine NHS ester B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Dissolve in minimal water-miscible solvent (e.g., DMSO, DMF) C->D M Dispose of Contaminated Solids (Gloves, Tips) as Solid Chemical Waste C->M N Triple-rinse empty containers, collect rinsate as hazardous waste C->N E Choose Inactivation Method D->E F Option A: Hydrolysis Add 1M NaOH (excess) Stir 4-5 hours E->F Base G Option B: Amine Quenching Add 1M Tris or Glycine (excess) Stir for >1 hour E->G Amine H Neutralize to pH 6-8 with 1M HCl F->H I Inactivated Solution G->I H->I J Transfer to Labeled Hazardous Waste Container I->J K Store in Satellite Accumulation Area (SAA) J->K L Arrange for EH&S Pickup K->L L->Z End of Procedure M->Z N->Z

Caption: Disposal workflow for this compound.

Conclusion

The safe disposal of this compound is a straightforward process when the reactivity of the NHS ester is respected and addressed through chemical inactivation. By following this detailed protocol, which incorporates principles of chemical neutralization and institutional hazardous waste management, researchers can ensure a safe laboratory environment and compliance with environmental regulations. Always prioritize safety by wearing appropriate PPE and working in a designated fume hood. When in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-L-norleucine n-hydroxysuccinimide ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with advanced chemical reagents demands a synthesis of innovation and uncompromising safety. Fmoc-L-norleucine n-hydroxysuccinimide (NHS) ester is a pivotal building block in modern peptide synthesis, prized for its efficiency in forming stable amide bonds.[1] However, the very reactivity that makes it invaluable also presents distinct handling hazards. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural choice. Our objective is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Identification: Understanding the Reactivity

The primary driver of risk associated with Fmoc-L-norleucine n-hydroxysuccinimide ester is the NHS ester functional group. This group is designed to be an excellent leaving group, facilitating a nucleophilic attack by primary amines (like those on peptides) to form a stable amide linkage.[][3] This inherent reactivity means it will also react readily with other nucleophiles, including water (hydrolysis) and the biological molecules that constitute our bodies, leading to potential irritation and sensitization.

A thorough risk assessment begins with the manufacturer's Safety Data Sheet (SDS), which outlines the hazards identified under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute toxicity, oral Category 4 H302: Harmful if swallowed
Skin corrosion/irritation Category 2 H315: Causes skin irritation
Serious eye damage/eye irritation Category 2A H319: Causes serious eye irritation
Specific target organ toxicity, single exposure Category 3 H335: May cause respiratory irritation

Source: AA Blocks Safety Data Sheet.[4]

The powdered form of the reagent is of particular concern, as it can be easily aerosolized, leading to inadvertent inhalation or widespread contamination of surfaces.[5]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is non-negotiable. The following table summarizes the minimum required equipment for handling this compound in various common laboratory scenarios.

Table 2: Recommended PPE for Handling Operations

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical safety goggles Double-gloved nitrile Fully-buttoned lab coat Required: Certified chemical fume hood
Solution Prep/Transfer Chemical safety goggles Nitrile gloves Fully-buttoned lab coat Required: Certified chemical fume hood

| Large-Scale Operations | Goggles and face shield | Double-gloved nitrile | Chemical-resistant apron over lab coat | Required: Certified chemical fume hood |

Detailed PPE Specifications
  • Eye and Face Protection : Standard safety glasses are insufficient. The risk of fine powder or liquid splashes necessitates the use of chemical safety goggles that form a seal around the eyes.[6][7] For larger-scale operations where the splash risk is elevated, a full-face shield must be worn in addition to goggles.[6]

  • Hand Protection : Chemical-resistant nitrile gloves are the standard choice.[6] Given the risk of skin irritation and potential sensitization, a double-gloving technique is recommended, especially when handling the solid compound. This practice provides a critical buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or defects before use and remove them using the proper technique to avoid contaminating your skin.[8] Contaminated gloves must be disposed of immediately.[6]

  • Body Protection : A clean, fully-buttoned laboratory coat serves as the primary barrier to protect your skin and personal clothing from minor spills and contamination.[5] For procedures involving larger volumes or a heightened risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]

  • Respiratory Protection : The most critical engineering control is a certified chemical fume hood.[6][10] All handling of the solid reagent and preparation of its solutions must be conducted within a fume hood to prevent the inhalation of dust or aerosols.[4] An N95 dust mask may be considered as a secondary precaution, but it is not a substitute for proper ventilation.

Operational Protocol: From Receipt to Reaction

Adherence to a strict, step-by-step protocol is essential for both experimental integrity and personal safety.

Step 1: Preparation and Workspace Setup

  • Designate Area: Cordon off a specific area within a chemical fume hood for the handling of the reagent.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvent, vortexer) and waste containers are inside the fume hood before you begin.

  • Don PPE: Put on all required PPE as detailed in Table 2 before approaching the designated area.

Step 2: Handling the Solid Compound

  • Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would cause rapid hydrolysis of the reactive NHS ester.[6]

  • Weighing: Carefully weigh the desired amount of the solid compound using a clean, dry spatula and weigh boat. Perform this task gently to minimize dust formation.[4]

Step 3: Dissolution and Use

  • Solvent Choice: Dissolve the compound in an appropriate anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[11] Ensure the solvent is of high quality and free of amine contaminants, which can react with the NHS ester.[12]

  • Reaction Setup: When adding the NHS ester solution to your reaction (e.g., a buffered solution of a peptide), do so slowly and methodically. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.[]

Emergency Response Workflow

In the event of an exposure or spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.

EmergencyResponse cluster_event Initial Event cluster_assessment Immediate Actions cluster_actions Response Protocols cluster_followup Follow-Up start Exposure or Spill Occurs skin Skin Contact start->skin Assess Type eye Eye Contact start->eye Assess Type inhalation Inhalation start->inhalation Assess Type spill Minor Spill start->spill Assess Type wash_skin Immediately wash with soap and copious water for 15 minutes. [5, 13] skin->wash_skin flush_eye Immediately flush with eyewash for at least 15 minutes, lifting eyelids. [5, 13] eye->flush_eye fresh_air Move to fresh air immediately. If breathing is difficult, seek medical attention. [5, 10] inhalation->fresh_air contain_spill Contain spill with absorbent material. Decontaminate area. Collect waste. [3] spill->contain_spill medical_attention Seek Medical Attention. Bring SDS. wash_skin->medical_attention flush_eye->medical_attention fresh_air->medical_attention report Report incident to Lab Supervisor. contain_spill->report medical_attention->report

Caption: Emergency response flowchart for exposure or spills.

Decontamination and Waste Disposal Plan

Proper disposal is a crucial final step to ensure safety and environmental compliance. Reactive NHS esters should not be disposed of directly.

Step 1: Quenching (Deactivation) Before disposal, the reactive NHS ester must be "quenched" or deactivated. This is accomplished by reacting it with a simple amine or via hydrolysis.[6]

  • Preparation: In a designated container within a chemical fume hood, place the waste material (e.g., contaminated weigh boats, gloves, excess reagent). If the waste is solid, dissolve it in a minimal amount of a water-miscible solvent like DMSO or DMF.

  • Amine Quenching: Slowly add a 1 M solution of Tris or glycine to the waste container. These molecules contain primary amines that will react with and consume the NHS ester.

  • Hydrolysis (Alternative): Alternatively, slowly add a 1 M NaOH solution. Be cautious, as this reaction can be exothermic.

  • Incubation: Allow the mixture to stand for a minimum of one hour at room temperature to ensure the deactivation reaction is complete.[6]

Step 2: Final Disposal

  • Licensed Disposal: The quenched chemical waste, along with any contaminated consumables, should be collected in a suitable, sealed container.

  • Professional Service: This container must be disposed of through a licensed professional waste disposal company, following all local and institutional regulations.[4][13]

By integrating this comprehensive understanding of the hazards with meticulous operational and disposal plans, you can handle this compound with confidence, ensuring both the success of your research and the safety of your laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Mal-PEG36-NHS ester.
  • Echemi. (n.d.). This compound.
  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: Fmoc-glycine N-hydroxysuccinimide ester.
  • Sigma-Aldrich. (n.d.). Fmoc N-hydroxysuccinimide ester ≥ 98.0 HPLC 82911-69-1.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: N-Fmoc-L-norleucine.
  • United States Biological. (n.d.). This compound CAS 201026-08-6.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Safe Handling and Application of NHS Ester Compounds.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: N-Hydroxysuccinimide.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • CDH Fine Chemical. (n.d.). FMOC-L-NORLEUCINE CAS NO 77284-32-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • BioNetwork. (2014, March 25). Proper Dress and PPE / Lab Safety Video Part 1 [Video]. YouTube.
  • AA Blocks. (2025). Safety Data Sheet: this compound.
  • Conju-Probe. (n.d.). NHS ester labeling of amino biomolecules.
  • Sapphire Bioscience. (n.d.). NHS ester labeling of amino biomolecules.
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • Henager, S. H., et al. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 586, 331-348.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (n.d.). Fmoc N-hydroxysuccinimide ester ≥ 98.0 HPLC 82911-69-1.
  • Chem-Impex. (n.d.). Fmoc-L-leucine N-hydroxysuccinimide ester.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.